Spiramycin I-d3-1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C43H74N2O14 |
|---|---|
Molekulargewicht |
846.1 g/mol |
IUPAC-Name |
2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-10-[(2R,5S,6R)-6-methyl-5-[methyl(trideuteriomethyl)amino]oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C43H74N2O14/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3/b13-12+,16-14+/t24-,25-,26-,27-,28+,29+,30+,31-,32+,34+,35+,36-,37-,38-,39+,40+,41+,42+,43-/m1/s1/i7D3 |
InChI-Schlüssel |
ACTOXUHEUCPTEW-SUDDVVDPSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(C)[C@H]1CC[C@@H](O[C@@H]1C)O[C@H]2/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]([C@H]([C@H](C[C@H]2C)CC=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)O)(C)O)N(C)C)O)OC)O)C |
Kanonische SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Spiramycin I-d3 chemical properties and structure
An In-depth Technical Guide to Spiramycin (B21755) I-d3: Chemical Properties, Structure, and Applications
Introduction
Spiramycin I-d3 is the deuterated stable isotope-labeled analog of Spiramycin I, a macrolide antibiotic.[1][2] As a member of the erythromycin-carbomycin group, Spiramycin I is a 16-membered macrolide produced by Streptomyces ambofaciens.[3][4] Due to its distinct mass difference from the parent compound, Spiramycin I-d3 is a valuable internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), enhancing the accuracy and precision of pharmacokinetic and metabolism studies.[5][6] This guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of Spiramycin I-d3 for researchers, scientists, and drug development professionals.
Chemical Properties and Structure
Spiramycin I-d3 is characterized by the incorporation of three deuterium (B1214612) atoms.[1][2] It appears as a white to off-white solid and is sensitive to temperature and moisture.[7][8]
Table 1: Chemical and Physical Properties of Spiramycin I-d3
| Property | Value | Source(s) |
| Chemical Name | 9-O-[(2R,5S,6R)-5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]leucomycin V-d3 | [2][7][9] |
| Synonyms | Foromacidin A-d3, Spiramycin A-d3 | [2][7][9] |
| CAS Number | 1355452-20-8 | [1][2][10] |
| Unlabeled CAS | 24916-50-5 | [1][9] |
| Molecular Formula | C₄₃H₇₁D₃N₂O₁₄ | [2] |
| Molecular Weight | 846.07 g/mol | [1][2] |
| Appearance | White to Off-White Solid | [7][8] |
| Purity | ≥95% | [2] |
| Storage | 2-8°C Refrigerator or -20°C Freezer | [7][8] |
| Solubility | Slightly soluble in DMSO and Methanol (B129727) | [8] |
The structure of Spiramycin I consists of a 16-membered lactone ring with three sugar moieties: two aminosugars (mycaminose and forosamine) and one neutral sugar (mycarose).[11] In Spiramycin I-d3, the deuterium labels are typically located on one of the dimethylamino groups.
Experimental Protocols
Synthesis and Purification of Neo Spiramycin I-d3
A common application and related synthesis involves the conversion of Spiramycin I to its active metabolite, Neo Spiramycin I, and its deuterated analog.[5][12] The synthesis of Neo Spiramycin I-d3 is achieved through the acid-catalyzed hydrolysis of Spiramycin I in a deuterium-rich environment, which removes the mycarose (B1676882) sugar.[5]
Materials:
-
Spiramycin I (≥95% purity)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Deuterated hydrochloric acid (DCl in D₂O)
-
Anhydrous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM, anhydrous)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve Spiramycin I in a solution of DCl in D₂O.
-
Stir the reaction mixture at room temperature, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, neutralize the reaction with anhydrous sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]
Purification: The crude product is purified by preparative high-performance liquid chromatography (HPLC) to isolate Neo Spiramycin I-d3.[5]
Table 2: Preparative HPLC Conditions for Purification
| Parameter | Condition |
| System | Preparative HPLC with UV detector |
| Column | Reversed-phase C18 (e.g., 250 x 21.2 mm, 10 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile (B52724) |
| Gradient | 20% B to 80% B over 30 minutes |
| Flow Rate | 15-20 mL/min |
| Detection | UV at 232 nm |
The collected pure fractions are combined and lyophilized to obtain the final product as a white solid.[5]
Caption: Synthetic pathway from Spiramycin I to Neo Spiramycin I-d3.
LC-MS/MS Analysis using Spiramycin I-d3 as an Internal Standard
Spiramycin I-d3 is an ideal internal standard for the quantification of spiramycin in biological matrices.[6][13]
Sample Preparation (Plasma):
-
To a 100 µL aliquot of plasma, add 10 µL of the Spiramycin I-d3 internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins and vortex for 1 minute.[6][14]
-
Centrifuge the sample at 10,000 x g for 10 minutes.[6]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[6]
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Table 3: Typical LC-MS/MS Parameters
| Parameter | Condition |
| LC System | HPLC or UHPLC system |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitoring | Multiple Reaction Monitoring (MRM) |
Note: Protic solvents like water and methanol can add to the formyl group of spiramycin, altering its mass. It is recommended to use aprotic solvents for standard solution preparation and to analyze samples promptly.[11]
Caption: Experimental workflow for LC-MS/MS analysis.
Mechanism of Action
Spiramycin exerts its antibiotic effect by inhibiting bacterial protein synthesis.[3][15] It binds to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA within the polypeptide exit tunnel.[6][16] This binding obstructs the path of the growing polypeptide chain, leading to the premature dissociation of peptidyl-tRNA from the ribosome.[6][16] This action halts protein elongation and ultimately inhibits bacterial growth, making the antibiotic primarily bacteriostatic.[15][16]
Caption: Signaling pathway for Spiramycin's antibiotic activity.
Conclusion
Spiramycin I-d3 is an essential tool for the accurate quantification of Spiramycin in complex biological matrices. Its chemical properties are well-defined, and its application as a stable isotope-labeled internal standard in LC-MS/MS methods is crucial for reliable bioanalytical data. The experimental protocols and workflows provided in this guide offer a framework for researchers to develop and validate robust analytical methods for studying this important macrolide antibiotic.
References
- 1. Spiramycin I-d3 | CAS 1355452-20-8 | LGC Standards [lgcstandards.com]
- 2. scbt.com [scbt.com]
- 3. Spiramycin | Antibiotic | Antibacterial | Parasite | TargetMol [targetmol.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Spiramycin I-d3 [chemicalbook.com]
- 9. Spiramycin I-D3 | CAS No- 24916-50-5(unlabelled) | Simson Pharma Limited [simsonpharma.com]
- 10. clearsynth.com [clearsynth.com]
- 11. Challenges for the determination of spiramycin in aqueous matrices using LC-MS/MS: evidence for the solvent intrusion on the molecule integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Spiramycin - Wikipedia [en.wikipedia.org]
- 16. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Certificate of Analysis for Spiramycin I-d3
This technical guide provides a comprehensive overview of Spiramycin (B21755) I-d3, a deuterated internal standard for the macrolide antibiotic Spiramycin. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, analytical methods, and biological mechanisms.
Certificate of Analysis Data
The following tables summarize the typical quantitative data found on a Certificate of Analysis for Spiramycin I-d3.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | 9-O-[(2R,5S,6R)-5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]leucomycin V-d3 | [1] |
| Synonyms | Foromacidin A-d3; Spiramycin A-d3 | [1] |
| CAS Number | 1355452-20-8 | [1][2] |
| Molecular Formula | C₄₃H₇₁D₃N₂O₁₄ | [1] |
| Molecular Weight | 846.07 g/mol | [1][2] |
| Appearance | White to Off-White Solid | [3] |
| Purity | ≥95% | [1] |
Table 2: Analytical Data
| Analysis | Specification | Method |
| Purity (LC-MS) | Conforms to structure and purity specifications | Liquid Chromatography-Mass Spectrometry |
| ¹H NMR Spectrum | Consistent with structure | Nuclear Magnetic Resonance Spectroscopy |
| Potency (Dry Basis) | As reported | Biological Assay |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [4] |
Experimental Protocols
This section details the methodologies for common experiments involving Spiramycin I-d3, particularly its use as an internal standard in the quantification of Spiramycin in biological matrices.
Quantification of Spiramycin in Human Plasma by LC-MS/MS
This protocol provides a framework for the analysis of spiramycin in human plasma using Spiramycin I-d3 as an internal standard.
2.1.1. Sample Preparation
-
Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the Spiramycin I-d3 working solution.
-
Protein Precipitation: Add 300 µL of acetonitrile (B52724) and vortex for 1 minute.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase.
2.1.2. LC-MS/MS Parameters
| Parameter | Setting |
| LC System | Agilent 1200 or equivalent |
| Column | C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 10 min, hold for 2 min, return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
2.1.3. MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Spiramycin I | 843.5 | 174.2 | 35 |
| Spiramycin I-d3 (IS) | 846.5 | 174.2 | 35 |
Signaling Pathways and Experimental Workflows
This section provides diagrams for key biological pathways and experimental procedures related to Spiramycin.
Figure 1: Workflow for Spiramycin quantification in plasma.
Spiramycin primarily exerts its antibiotic effect by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, which interferes with the translocation step of polypeptide chain elongation.[2][5][6] This action is primarily bacteriostatic, meaning it inhibits bacterial growth, but can be bactericidal at high concentrations.[2]
Figure 2: Spiramycin's mechanism of bacterial protein synthesis inhibition.
In addition to its antibiotic properties, Spiramycin has demonstrated anti-inflammatory effects. In macrophages, it can attenuate the inflammatory response by inhibiting the phosphorylation of mitogen-activated protein kinases (MAPKs), specifically extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), as well as inhibiting the nuclear translocation of nuclear factor κB (NF-κB).[7] This leads to a decrease in the production of pro-inflammatory mediators.[7]
Figure 3: Spiramycin's anti-inflammatory signaling pathway in macrophages.
References
- 1. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. What is the mechanism of Spiramycin? [synapse.patsnap.com]
- 6. Spiramycin - BioPharma Notes [biopharmanotes.com]
- 7. Anti-Inflammatory Effects of Spiramycin in LPS-Activated RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Spiramycin I-d3 for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of Spiramycin (B21755) I-d3, a deuterated internal standard of the macrolide antibiotic Spiramycin. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its procurement, core scientific principles, and applications in experimental settings.
Sourcing and Procurement of Spiramycin I-d3
Spiramycin I-d3 is available from several specialized chemical suppliers. Pricing is typically available upon request, and it is recommended to contact suppliers directly for bulk quantities or specific lot requirements.
Table 1: Spiramycin I-d3 Supplier Information
| Supplier | CAS Number | Purity/Isotopic Purity | Notes |
| Santa Cruz Biotechnology | 1355452-20-8 | ≥95% / ≥98% | For Research Use Only.[1] |
| Clinivex | Not specified | Not specified | Offers Neo Spiramycin I-d3.[2] |
| Simson Pharma Limited | 1355452-20-8 | High Quality | Accompanied by Certificate of Analysis. |
| Clearsynth | 1355452-20-8 | High Quality | Accompanied by Certificate of Analysis.[3] |
| LGC Standards | 1355452-20-8 | Not specified | Available in 1 mg and 10 mg pack sizes.[4] |
| Pharmaffiliates | Not specified | White to Off-White Solid | Storage at 2-8°C.[5] |
| Axios Research | Not specified | Not specified | Available for quotation.[6] |
| Metapathogen | 1355452-20-8 | Not specified | Previously listed at $3,794.56 for 10mg (currently unavailable).[[“]] |
Core Concepts: Mechanism of Action
Spiramycin is a macrolide antibiotic composed of a mixture of three main components: Spiramycin I, II, and III. Its primary mechanism of action is the inhibition of bacterial protein synthesis.
Spiramycin binds to the 50S subunit of the bacterial ribosome. This binding event interferes with the translocation step of protein elongation, effectively halting the synthesis of essential proteins for bacterial growth and replication. More specifically, spiramycin stimulates the dissociation of peptidyl-tRNA from the ribosome during translocation. While generally considered bacteriostatic, it can exhibit bactericidal activity at higher concentrations. This mechanism makes it effective against a broad spectrum of Gram-positive bacteria and some Gram-negative bacteria and protozoa, such as Toxoplasma gondii.[8][9]
Immunomodulatory Effects and Host Cell Signaling
Beyond its direct antimicrobial activity, spiramycin exhibits immunomodulatory effects by influencing host cell signaling pathways. In macrophages, spiramycin has been shown to attenuate the inflammatory response triggered by lipopolysaccharide (LPS).
Specifically, spiramycin inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK).[3] Furthermore, it prevents the nuclear translocation of the transcription factor nuclear factor-kappa B (NF-κB).[3] This dual inhibition leads to a significant reduction in the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-1β (IL-1β), as well as nitric oxide (NO).[3]
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol is adapted from a study on the cytotoxic effects of spiramycin on NIH/3T3 fibroblast cells.[8][10][11]
Materials:
-
NIH/3T3 fibroblast cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin solution
-
Spiramycin stock solution
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Culture NIH/3T3 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin in a 5% CO2 incubator.
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of spiramycin in culture medium to achieve final concentrations ranging from 3.13 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the spiramycin-containing medium to the respective wells. Include a vehicle control (medium without spiramycin).
-
Incubate the plates for 24, 48, and 72 hours.
-
At the end of each incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Murine Model of Chronic Toxoplasmosis
This protocol is a generalized representation based on studies evaluating spiramycin's efficacy against Toxoplasma gondii in mice.[6][12][13]
Materials:
-
Female BALB/c mice
-
Toxoplasma gondii cysts (e.g., Me49 strain)
-
Spiramycin
-
Oral gavage needles
-
Phosphate-buffered saline (PBS)
Procedure:
-
Infect mice by intraperitoneal injection or oral gavage with a suspension of T. gondii cysts.
-
Two to three months post-infection to establish a chronic infection, divide the mice into a control group and a treatment group.
-
Prepare a spiramycin suspension in distilled water.
-
Administer spiramycin orally to the treatment group at a dose of 100-200 mg/kg/day for 7 to 21 consecutive days.[6][13] The control group receives the vehicle (distilled water).
-
At the end of the treatment period, euthanize the mice.
-
Harvest the brains and homogenize them in PBS.
-
Count the number of brain cysts microscopically to assess the parasite burden.
Sample Preparation for LC-MS/MS Analysis using Spiramycin I-d3
This protocol outlines a general procedure for the extraction of spiramycin from biological matrices for quantification by LC-MS/MS, using Spiramycin I-d3 as an internal standard.[1][2]
Method 1: Protein Precipitation (PPT) from Plasma
-
To 100 µL of plasma sample, add an appropriate amount of Spiramycin I-d3 internal standard solution.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Method 2: Solid-Phase Extraction (SPE) from Milk
-
Pipette 1.0 mL of milk into a centrifuge tube.
-
Spike the sample with the Spiramycin I-d3 internal standard.
-
Add 1.0 mL of acetonitrile, vortex for 15 seconds, and centrifuge at 4000 rpm for 10 minutes.[1]
-
Transfer the supernatant to a new tube containing 9 mL of 0.1% formic acid in water.[1]
-
Condition a C8 or HLB SPE cartridge with 2 mL of methanol (B129727), followed by 2 mL of purified water.[1]
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with purified water to remove interferences.
-
Elute the analyte and internal standard with methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
Conclusion
Spiramycin I-d3 is an essential tool for the accurate quantification of spiramycin in complex biological matrices, crucial for pharmacokinetic and drug metabolism studies. This guide has provided a detailed overview of its procurement, the well-established mechanism of action of its non-deuterated counterpart, and its emerging role in the modulation of host inflammatory signaling pathways. The provided experimental protocols offer a solid foundation for researchers to incorporate Spiramycin I-d3 into their analytical and in vivo studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anti-Inflammatory Effects of Spiramycin in LPS-Activated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Successful treatment of acute experimental toxoplasmosis by spiramycin-loaded chitosan nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spiramycin-loaded maltodextrin nanoparticles as a promising treatment of toxoplasmosis on murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. researchgate.net [researchgate.net]
- 9. Determination of spiramycin and neospiramycin antibiotic residues in raw milk using LC/ESI-MS/MS and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. europeanreview.org [europeanreview.org]
- 11. Evaluation of spiramycin for topical applications: a cell culture study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effectiveness of spiramycin in murine models of acute and chronic toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Role of Spiramycin I-d3 in Modern Analytical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spiramycin I-d3, a deuterated analog of the macrolide antibiotic Spiramycin I, serves as a critical tool in contemporary bioanalytical research. Its primary application lies in its use as a stable isotope-labeled internal standard for the accurate quantification of Spiramycin I and its metabolites in complex biological matrices. This technical guide provides an in-depth overview of the utilization of Spiramycin I-d3, with a focus on its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays, which are fundamental in pharmacokinetic, drug metabolism, and residue analysis studies.
Core Application: An Internal Standard in Quantitative Analysis
In the realm of analytical chemistry, particularly in drug development and food safety testing, precise and accurate measurement of chemical entities is paramount. Spiramycin I-d3 is the "gold standard" internal standard for the quantification of Spiramycin I.[1][2][3] Because it is chemically identical to the analyte of interest but has a different mass due to the presence of deuterium (B1214612) atoms, it can be distinguished by a mass spectrometer.[4] This allows it to be added to a sample at a known concentration at the beginning of the analytical process.[4]
The use of a stable isotope-labeled internal standard like Spiramycin I-d3 is crucial for compensating for variations that can occur during sample preparation, such as extraction inefficiencies and matrix effects, as well as fluctuations in instrument response.[2][5][6] This results in enhanced accuracy and precision in the final quantitative data.[1][3]
Physicochemical Properties of Spiramycin I-d3
A summary of the key physicochemical properties of Spiramycin I-d3 is presented in the table below.
| Property | Value |
| Alternate Names | 9-O-[(2R,5S,6R)-5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]leucomycin V-d3; Foromacidin A-d3; Spiramycin A-d3[7] |
| Molecular Formula | C₄₃H₇₁D₃N₂O₁₄[7] |
| Molecular Weight | 846.07 g/mol [7] |
| CAS Number | 1355452-20-8[7] |
| Purity | ≥95%[7] |
| Appearance | Solid[4] |
| Storage | -20°C[4] |
Signaling Pathway: Mechanism of Action of Spiramycin
Spiramycin exerts its antibiotic effect by inhibiting bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, which obstructs the exit tunnel for newly synthesized peptides. This action leads to the premature detachment of the growing polypeptide chain from the ribosome, thereby halting protein elongation and inhibiting bacterial growth.[5][8]
Caption: Mechanism of action of Spiramycin.
Experimental Protocols
The following sections detail the methodologies for the use of Spiramycin I-d3 as an internal standard in LC-MS/MS analysis.
Sample Preparation
A common method for preparing biological samples, such as plasma or milk, for analysis is protein precipitation.[1][3][6]
-
To a 1 mL aliquot of the biological sample, add a specific volume (e.g., 50 µL) of the Spiramycin I-d3 internal standard working solution.[1] The concentration of the internal standard should be optimized but typically falls within the mid-range of the calibration curve for the analyte.[2]
-
Add a protein precipitating agent, such as 3 mL of acetonitrile.[1]
-
Vortex the mixture for approximately 1 minute to ensure thorough mixing.[1]
-
Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[1][2]
-
The supernatant can then be evaporated to dryness under a gentle stream of nitrogen at 40°C.[1]
-
The dried extract is then reconstituted in a suitable solvent, typically the mobile phase used for the LC separation.[2]
-
Filter the final extract through a 0.22 µm filter before injecting it into the LC-MS/MS system.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The reconstituted sample is then analyzed using an HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.[2]
Typical LC Parameters:
| Parameter | Value |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC)[2] |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[2][3] |
| Mobile Phase A | 0.1% Formic acid in water[2][3] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[2][3] |
| Flow Rate | 0.3 mL/min[2] |
| Injection Volume | 5-10 µL[2] |
Typical MS Parameters:
| Parameter | Value |
| MS System | Triple quadrupole mass spectrometer[2] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM)[2] |
MRM Transitions:
The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte (Spiramycin I) and the internal standard (Spiramycin I-d3). The precursor ion for Spiramycin I-d3 will be 3 Daltons higher than that of Spiramycin I.[5]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Spiramycin I | To be optimized | To be optimized |
| Spiramycin I-d3 | Precursor of Spiramycin I + 3 | To be optimized |
Data Analysis and Quantification
The concentration of Spiramycin I in the unknown samples is determined by the following steps:
-
Integrate the peak areas for both Spiramycin I and Spiramycin I-d3.[2]
-
Calculate the peak area ratio of the analyte to the internal standard.[2]
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.[2]
-
Determine the concentration of Spiramycin I in the unknown samples by interpolating their peak area ratios from the calibration curve.[2]
Experimental Workflow Visualization
Caption: Experimental workflow for LC-MS/MS analysis.
References
An In-depth Technical Guide to the Synthesis and Purity of Spiramycin I-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and purity analysis of Spiramycin (B21755) I-d3. As an isotopically labeled analog of Spiramycin I, this compound is a valuable internal standard for pharmacokinetic and metabolic studies, enabling accurate quantification in complex biological matrices through isotope dilution mass spectrometry.[1][2][3] This document outlines detailed experimental protocols, data presentation in structured tables, and visualizations of the key processes to support researchers in the pharmaceutical sciences.
Synthesis of Spiramycin I-d3
The synthesis of Spiramycin I-d3 is achieved through a direct hydrogen-deuterium exchange reaction on the parent molecule, Spiramycin I. The process leverages the lability of certain protons in the molecule, particularly those of hydroxyl (-OH) and amine (-NH) groups, which can readily exchange with deuterium (B1214612) from a deuterated solvent under appropriate conditions.[4][5] Care must be taken to employ mild conditions to prevent hydrolysis of the sugar moieties, which would lead to the formation of Neo-Spiramycin I.[6]
Experimental Protocol: Synthesis
This protocol is an illustrative method for the deuterium labeling of Spiramycin I. Optimization may be required to achieve desired isotopic enrichment and yield.
Materials:
-
Spiramycin I (≥95% purity)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Methanol-d4 (CD₃OD, 99.8 atom % D)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve Spiramycin I (100 mg, 0.118 mmol) in a mixture of Methanol-d4 (3 mL) and Deuterium oxide (1 mL).
-
Catalysis: Add a catalytic amount of anhydrous potassium carbonate (e.g., 5 mg) to facilitate the exchange of the less acidic protons.
-
Reaction Conditions: Stir the reaction mixture under an inert atmosphere (Argon or Nitrogen) at room temperature for 12-24 hours. The extended reaction time under mild basic conditions aims to maximize deuterium incorporation without significant degradation.
-
Monitoring: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the mass shift corresponding to deuterium incorporation and to ensure the starting material is consumed without significant formation of byproducts like Neo-Spiramycin I.
-
Quenching and Extraction: Upon completion, neutralize the reaction mixture by carefully adding a minimal amount of deuterated acetic acid (CH₃COOD). Remove the solvents under reduced pressure. Extract the residue with anhydrous dichloromethane (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and concentrate the filtrate under reduced pressure to yield the crude Spiramycin I-d3.
Synthesis Workflow
Caption: Workflow for the synthesis of Spiramycin I-d3.
Purification of Spiramycin I-d3
The crude product is purified by preparative high-performance liquid chromatography (HPLC) to isolate Spiramycin I-d3 from unreacted starting material, partially deuterated species, and other impurities.[6]
Experimental Protocol: Preparative HPLC
Instrumentation and Conditions:
-
HPLC System: Preparative HPLC system equipped with a UV detector and fraction collector.
-
Column: Reversed-phase C18 column (e.g., 250 x 21.2 mm, 10 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A time-based gradient from 30% B to 70% B over 30 minutes.
-
Flow Rate: 15-20 mL/min.
-
Injection Volume: Dependent on column loading capacity.
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase composition.
-
Injection: Inject the sample onto the equilibrated preparative HPLC column.
-
Fraction Collection: Collect fractions corresponding to the main peak of Spiramycin I-d3 based on the UV chromatogram.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC or LC-MS.
-
Lyophilization: Combine the pure fractions and lyophilize to obtain the final product as a white, fluffy solid.
Purification Workflow
Caption: Workflow for the purification of Spiramycin I-d3.
Purity Assessment
The purity of the final Spiramycin I-d3 product must be assessed for both chemical and isotopic purity. This is typically achieved using a combination of HPLC, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10][11]
Experimental Protocols: Purity Analysis
High-Performance Liquid Chromatography (HPLC) for Chemical Purity:
-
System: Analytical HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[10][12]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[13]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Purity Determination: Chemical purity is determined by the peak area percentage of the main component.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity and Confirmation:
-
LC System: UHPLC system coupled to a triple quadrupole mass spectrometer.[1][15]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[15][16]
-
MRM Transitions (Illustrative):
-
Isotopic Purity Determination: The isotopic distribution is analyzed to determine the percentage of the d3-labeled species relative to unlabeled and other deuterated variants.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment:
-
Instrument: 400 MHz or higher NMR spectrometer.[11]
-
Experiments: ¹H NMR and ¹³C NMR.
-
Analysis: The ¹H NMR spectrum is used to confirm the disappearance or reduction in the integration of signals corresponding to exchangeable protons. The overall spectrum confirms the structural integrity of the molecule.
Data Summary
The following tables summarize key quantitative data for Spiramycin I-d3.
Table 1: Physicochemical Properties of Spiramycin I and Spiramycin I-d3
| Property | Spiramycin I | Spiramycin I-d3 |
| Molecular Formula | C₄₃H₇₄N₂O₁₄ | C₄₃H₇₁D₃N₂O₁₄ |
| Molecular Weight | 843.05 g/mol [18] | ~846.07 g/mol |
| Appearance | White to Off-White Solid[19] | White to Off-White Solid |
| Storage | -20°C[20] | -20°C |
Table 2: Illustrative Synthesis and Purification Data
| Parameter | Value | Notes |
| Starting Material Purity | ≥95% | |
| Illustrative Crude Yield | 80-90% | Yields may vary based on reaction scale and conditions. |
| Illustrative Final Purity | >98% | Determined by analytical HPLC. |
| Illustrative Isotopic Enrichment | >98% (d3) | Determined by LC-MS/MS. |
| Recovery from Purification | 40-60% | Dependent on the efficiency of the chromatographic separation. |
Table 3: Analytical Method Parameters for Purity Assessment
| Method | Column | Mobile Phase | Detection | Key Parameter |
| Analytical HPLC | C18 (250x4.6mm, 5µm) | A: 0.1% HCOOH in H₂OB: 0.1% HCOOH in ACN | UV at 232 nm | Chemical Purity (%) |
| LC-MS/MS | C18 (50x2.1mm, 1.8µm) | A: 0.1% HCOOH in H₂OB: 0.1% HCOOH in ACN | ESI+ MRM | Isotopic Enrichment (%) |
| NMR | N/A | DMSO-d₆ or CDCl₃ | 400 MHz ¹H NMR | Structural Integrity |
Logical Flow for Purity Analysis
The following diagram illustrates the logical workflow for the comprehensive purity assessment of the synthesized Spiramycin I-d3.
Caption: Logical workflow for the purity assessment of Spiramycin I-d3.
Conclusion
This technical guide provides a detailed framework for the synthesis and purity verification of Spiramycin I-d3. The described hydrogen-deuterium exchange method offers a direct route to this valuable internal standard. Subsequent purification by preparative HPLC, followed by rigorous analysis using HPLC, LC-MS/MS, and NMR, ensures a final product with high chemical and isotopic purity, suitable for sensitive and accurate bioanalytical applications in drug metabolism and pharmacokinetic research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure Elucidation of Macrolide Antibiotics Using MSn Analysis and Deuterium Labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. fao.org [fao.org]
- 8. fao.org [fao.org]
- 9. 1H-NMR and 13C-NMR spectral assignments of spiramycins I and III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of impurities in spiramycin by liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Challenges for the determination of spiramycin in aqueous matrices using LC-MS/MS: evidence for the solvent intrusion on the molecule integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Spiramycin I-D3 | CAS No- 24916-50-5(unlabelled) | Simson Pharma Limited [simsonpharma.com]
- 19. pharmaffiliates.com [pharmaffiliates.com]
- 20. benchchem.com [benchchem.com]
Spiramycin I-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Spiramycin (B21755) I-d3, a deuterated analog of the macrolide antibiotic Spiramycin I. This document is intended to serve as a comprehensive resource, detailing its molecular characteristics, experimental applications, and the methodologies pertinent to its use in research and development.
Core Molecular Data
Spiramycin I-d3 is the isotopically labeled form of Spiramycin I, a 16-membered macrolide antibiotic. The incorporation of deuterium (B1214612) atoms provides a distinct mass difference, making it an ideal internal standard for quantitative analyses, particularly in mass spectrometry-based assays.
| Property | Value | Source(s) |
| Molecular Formula | C₄₃H₇₁D₃N₂O₁₄ | [1][2] |
| Molecular Weight | 846.07 g/mol | [1][2] |
| CAS Number | 1355452-20-8 | [2] |
| Purity | ≥95% | [2] |
| Synonyms | 9-O-[(2R,5S,6R)-5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]leucomycin V-d3; Foromacidin A-d3; Spiramycin A-d3 | [2] |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Spiramycin, along with other macrolide antibiotics, functions by inhibiting bacterial protein synthesis.[3][4] Its primary target is the 50S subunit of the bacterial ribosome.[3][4] By binding to the 23S rRNA within the 50S subunit, spiramycin obstructs the peptide exit tunnel. This action leads to the premature dissociation of peptidyl-tRNA from the ribosome during the translocation step, thereby halting protein elongation and inhibiting bacterial growth.[2][5][6] While primarily bacteriostatic, spiramycin can exhibit bactericidal properties at higher concentrations.[3][4]
Experimental Protocols
Quantification of Spiramycin and its Metabolites in Biological Matrices using LC-MS/MS with Spiramycin I-d3 as an Internal Standard
This protocol outlines a general procedure for the analysis of spiramycin and its metabolite, neospiramycin, in animal-derived matrices such as milk, plasma, and tissues.[5][7] Spiramycin I-d3 is employed as an internal standard to ensure accuracy and precision by compensating for matrix effects and variations during sample preparation.
A. Materials and Reagents
-
Spiramycin I standard
-
Neospiramycin I standard
-
Spiramycin I-d3 (Internal Standard)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Blank biological matrix (e.g., milk, plasma)
B. Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Spiramycin, Neospiramycin, and Spiramycin I-d3 in acetonitrile to prepare individual stock solutions of 1 mg/mL.
-
Intermediate Solutions (10 µg/mL): Dilute the stock solutions with acetonitrile to prepare intermediate solutions.
-
Working Standard Solutions: Prepare a series of calibration standards by spiking the blank matrix with appropriate volumes of the intermediate solutions to achieve the desired concentration range (e.g., 40 to 2000 µg/kg for milk).
-
Internal Standard Working Solution: Dilute the Spiramycin I-d3 intermediate solution to a suitable concentration (e.g., 1 µg/mL).
C. Sample Preparation and Extraction
-
Aliquoting: To 1 mL of the biological sample (e.g., milk or plasma) in a microcentrifuge tube, add a fixed volume of the Spiramycin I-d3 working solution (e.g., 10 µL of 1 µg/mL).
-
Protein Precipitation: Add 3 mL of acetonitrile to precipitate proteins.
-
Vortexing: Vortex the tube vigorously for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 500 µL).
D. LC-MS/MS Parameters
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analytes from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for spiramycin, neospiramycin, and Spiramycin I-d3.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Spiramycin? [synapse.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Storing and handling Spiramycin I-d3 standard
An In-depth Technical Guide to the Storing and Handling of Spiramycin (B21755) I-d3 Standard
For researchers, scientists, and drug development professionals, the accurate and reliable use of internal standards is paramount for achieving high-quality data in quantitative analytical methods. This guide provides a comprehensive overview of the essential technical aspects of storing and handling the deuterated internal standard, Spiramycin I-d3.
Physicochemical Properties
Spiramycin I-d3 is the deuterated form of Spiramycin I, a macrolide antibiotic.[1] Its isotopic labeling makes it an ideal internal standard for the quantification of Spiramycin in various biological matrices by mass spectrometry.[2]
| Property | Value | Reference |
| Synonyms | 9-O-[(2R,5S,6R)-5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]leucomycin V-d3; Foromacidin A-d3; Spiramycin A-d3 | [1][3] |
| Molecular Formula | C43H71D3N2O14 | [1][3] |
| Molecular Weight | 846.07 g/mol | [1][3] |
| Appearance | White to Off-White Solid | [3] |
| Purity | Typically ≥95% | [1] |
Storage and Handling
Proper storage and handling of Spiramycin I-d3 are crucial to maintain its integrity and ensure the accuracy of experimental results.
Storage Conditions:
-
Temperature: Spiramycin I-d3 should be stored in a refrigerator at 2-8°C for short-term storage.[3] For long-term storage, -20°C is recommended.[2]
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[4]
-
Environment: Store in a dry place.[4]
Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5] In case of inadequate ventilation, use respiratory protection.[6]
-
Ventilation: Handle in a well-ventilated area or with local exhaust ventilation.[6][7]
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[6][8] Avoid the formation of dust and aerosols.[6] Wash hands thoroughly after handling.[5]
Application as an Internal Standard
Spiramycin I-d3 is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Spiramycin.[2] The use of a stable isotope-labeled internal standard is critical for robust analytical methods as it compensates for variations in sample preparation, injection volume, and matrix effects, leading to enhanced accuracy and precision.[2]
Experimental Protocol: Quantification of Spiramycin in Milk by LC-MS/MS
This protocol describes a general procedure for the quantification of Spiramycin in milk using Spiramycin I-d3 as an internal standard.
1. Preparation of Standard and Working Solutions:
-
Stock Solution: Prepare a stock solution of Spiramycin and Spiramycin I-d3 in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Working Solutions: Prepare a series of working standard solutions containing a fixed concentration of Spiramycin I-d3 and varying concentrations of Spiramycin by diluting the stock solutions.
2. Sample Preparation:
-
Aliquoting: Take a known volume of the milk sample.
-
Internal Standard Spiking: Add a precise volume of the Spiramycin I-d3 working solution to the milk sample.
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile (B52724), to the sample.[2]
-
Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.[2]
-
Supernatant Collection: Carefully collect the supernatant for further cleanup.[2]
-
Solid-Phase Extraction (SPE): Perform a clean-up and concentration step using a suitable SPE cartridge.[10]
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable reversed-phase column.[11]
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.5% sulfuric acid or phosphate (B84403) buffer).[11] The pH of the mobile phase is a critical parameter.[11]
-
-
Mass Spectrometry (MS/MS) Conditions:
4. Quantification:
-
The concentration of Spiramycin in the sample is determined by comparing the peak area ratio of Spiramycin to Spiramycin I-d3 against a calibration curve constructed from the working standard solutions.
Performance of Analytical Methods
The use of a deuterated internal standard like Spiramycin-d3 significantly improves the performance of analytical methods for Spiramycin quantification.
| Analytical Method | Internal Standard | Matrix | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Spiramycin-d3 | Milk | 40 µg/kg | [10] |
| HPLC-UV | Not Specified | Muscle | 25 µg/kg | [10] |
| Microbiological Assay | Not Specified | Muscle | 100 µg/kg | [10][12] |
| Microbiological Assay | Not Specified | Liver, Kidney | 300 µg/kg | [10][12] |
| Microbiological Assay | Not Specified | Fat | 115 µg/kg | [10][12] |
Visualizations
Experimental Workflow for Spiramycin Quantification by LC-MS/MS
Caption: LC-MS/MS workflow for spiramycin quantification.
Mechanism of Action of Spiramycin
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Spiramycin I | C43H74N2O14 | CID 5289394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. msd.com [msd.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. msd.com [msd.com]
- 8. fishersci.com [fishersci.com]
- 9. msd.com [msd.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. fao.org [fao.org]
An In-depth Technical Guide to Spiramycin and its Deuterated Standard for Researchers and Drug Development Professionals
Abstract
Spiramycin (B21755), a 16-membered macrolide antibiotic, has long been a subject of scientific interest due to its unique pharmacokinetic profile and therapeutic applications. This technical guide provides a comprehensive overview of spiramycin, with a particular focus on its physicochemical properties, mechanism of action, and analytical quantification. A significant portion of this guide is dedicated to the use of deuterated spiramycin as an internal standard in bioanalytical methods, offering enhanced accuracy and precision. Detailed experimental protocols for the synthesis of deuterated spiramycin, sample preparation from biological matrices, and quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are provided. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in the development and analysis of spiramycin and other macrolide antibiotics.
Introduction
Spiramycin is a macrolide antibiotic produced by the bacterium Streptomyces ambofaciens.[1] It is a composite substance, primarily consisting of three active components: spiramycin I, spiramycin II, and spiramycin III.[2][3] These components differ in their acylation at the C4" position of the mycarose (B1676882) sugar. Spiramycin I is the major component, typically constituting over 80% of the mixture.[3][4] The antibiotic is effective against a broad spectrum of Gram-positive bacteria and some Gram-negative cocci, as well as certain parasites like Toxoplasma gondii.[1]
In the realm of bioanalysis, particularly in pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results. Deuterated spiramycin (e.g., spiramycin-d3) serves as an ideal internal standard for the quantification of spiramycin in complex biological matrices. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample extraction and chromatographic separation, while its distinct mass allows for precise differentiation by mass spectrometry.[5]
Physicochemical Properties
Spiramycin is a white or faintly yellowish powder.[6] It is sparingly soluble in water but freely soluble in organic solvents like acetone, alcohol, and methanol (B129727).[6] The different components of spiramycin possess distinct molecular weights and chemical formulas.
| Property | Spiramycin I | Spiramycin II | Spiramycin III | Reference |
| Molecular Formula | C43H74N2O14 | C45H76N2O15 | C46H78N2O15 | [4] |
| Molecular Weight | 843.07 g/mol | 885.11 g/mol | 899.14 g/mol | [4] |
| Melting Point | 134-137 °C | 130-133 °C | 128-131 °C | [6] |
| Composition in Mixture | >80% | <5% | <10% | [3][4] |
Mechanism of Action
The primary mechanism of action of spiramycin involves the inhibition of bacterial protein synthesis.[7][8] Like other macrolide antibiotics, spiramycin binds to the 50S subunit of the bacterial ribosome.[9] This binding event physically obstructs the peptide exit tunnel, leading to the premature dissociation of peptidyl-tRNA from the ribosome during the translocation step of protein elongation.[7][9] This ultimately halts the synthesis of essential proteins, leading to a bacteriostatic effect.
Mechanism of action of Spiramycin.
Pharmacokinetics
The pharmacokinetic profile of spiramycin has been studied in various species. It is characterized by incomplete oral absorption and wide tissue distribution.
| Parameter | Human | Pig | Chicken | Reference |
| Oral Bioavailability | 30-40% | 45.4 ± 23.4% | 77.18% | [1][10][11] |
| Time to Peak Concentration (Tmax) | 3.3 h | 3.7 ± 0.8 h | ~2 h | [10][11][12] |
| Elimination Half-life (t1/2) | 3.8 h | 6.0 ± 2.4 h (oral) | 6.63 h (MRT) | [10][11][12] |
| Volume of Distribution (Vd) | - | 5.2 ± 2.2 L/kg | - | [10] |
Deuterated Spiramycin as an Internal Standard
The use of a deuterated internal standard, such as spiramycin-d3, is considered the gold standard for quantitative bioanalysis by LC-MS/MS.[5] Deuterated standards have nearly identical chemical and physical properties to their non-deuterated counterparts, meaning they co-elute chromatographically and exhibit similar extraction recovery and ionization efficiency.[5] This allows for the correction of variability introduced during sample preparation and analysis, leading to significantly improved accuracy and precision.
Experimental workflow for spiramycin quantification.
Experimental Protocols
Synthesis of Deuterated Spiramycin (Spiramycin-d3)
This protocol is adapted from the synthesis of Neo Spiramycin I-d3 and can be modified for the direct deuteration of Spiramycin.[13] The synthesis involves an acid-catalyzed exchange of protons with deuterium (B1214612) from a deuterated solvent.
Materials:
-
Spiramycin I (≥95% purity)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Deuterated acid (e.g., DCl in D₂O)
-
Anhydrous sodium bicarbonate (NaHCO₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask, dissolve Spiramycin I in D₂O.
-
Acidification: Carefully add a catalytic amount of deuterated acid to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Once the desired level of deuteration is achieved, neutralize the reaction by the slow addition of anhydrous sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with anhydrous dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Spiramycin-d3.
-
Purification: Purify the crude product using preparative High-Performance Liquid Chromatography (HPLC).
Sample Preparation from Biological Matrices
6.2.1. Solid-Phase Extraction (SPE) from Milk [14]
-
Sample Pre-treatment: To 1.0 mL of milk, add 1.0 mL of acetonitrile (B52724). Spike with the deuterated internal standard solution. Vortex and centrifuge to pellet the precipitated proteins.
-
Dilution: Transfer the supernatant to a new tube and dilute with 9 mL of 0.1% formic acid in water.
-
SPE Cartridge Conditioning: Condition a C8 or HLB SPE cartridge with methanol followed by purified water.
-
Loading: Load the diluted sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with water and then with a low percentage of methanol in water.
-
Elution: Elute the spiramycin and its deuterated standard with methanol.
-
Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
6.2.2. Protein Precipitation (PPT) from Plasma [9]
-
Aliquoting and Spiking: To 100 µL of plasma, add 10 µL of the deuterated internal standard working solution.
-
Protein Precipitation: Add 300 µL of acetonitrile and vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Supernatant Transfer and Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Quantification Method[5][15]
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation (e.g., starting with a low percentage of B and ramping up).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Spiramycin I: Precursor ion (m/z) -> Product ion (m/z)
-
Spiramycin-d3: Precursor ion (m/z) -> Product ion (m/z)
-
Note: Specific MRM transitions should be optimized on the instrument being used.
-
Quantitative Data Summary
The following table summarizes the performance of different analytical methods for spiramycin quantification.
| Analytical Method | Internal Standard | Matrix | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Spiramycin-d3 | Milk | 40 µg/kg | [15][16] |
| HPLC-UV | - | Muscle | 25 µg/kg | [17] |
| Microbiological Assay | - | Muscle | 100 µg/kg | [17] |
| Microbiological Assay | - | Liver, Kidney | 300 µg/kg | [17] |
Conclusion
This technical guide has provided a detailed overview of the antibiotic spiramycin and its deuterated standard. The information on physicochemical properties, mechanism of action, and pharmacokinetics offers a solid foundation for researchers. The inclusion of detailed experimental protocols for the synthesis of deuterated spiramycin, sample preparation, and LC-MS/MS analysis provides practical guidance for laboratory applications. The use of deuterated spiramycin as an internal standard is strongly recommended for achieving the highest level of accuracy and precision in quantitative bioanalysis. This comprehensive resource is designed to support the ongoing research and development efforts in the field of macrolide antibiotics.
References
- 1. Spiramycin I | C43H74N2O14 | CID 5289394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, anticancer and antibacterial evaluation of novel spiramycin-acylated derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. fao.org [fao.org]
- 7. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Pharmacokinetics and bioavailability of spiramycin in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic/Pharmacodynamic Modeling of Spiramycin against Mycoplasma synoviae in Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comparison of the pharmacokinetics and tissue penetration of spiramycin and erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. A liquid chromatography coupled to tandem mass spectrometry method for the quantification of spiramycin and its active metabolite neospiramycin in milk of major and minor species: Validation using the accuracy profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A liquid chromatography coupled to tandem mass spectrometry method for the quantification of spiramycin and its active metabolite neospiramycin in milk of major and minor species: Validation using the accuracy profile: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. fao.org [fao.org]
An In-depth Technical Guide to the Physicochemical Properties of Spiramycin I-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiramycin I-d3 is the deuterated analog of Spiramycin I, a macrolide antibiotic. The strategic incorporation of deuterium (B1214612) isotopes (d3) serves to modify its pharmacokinetic profile, making it a valuable tool in metabolic studies and as an internal standard in analytical quantification. This technical guide provides a comprehensive overview of the core physicochemical properties of Spiramycin I-d3, detailed experimental methodologies, and a visual representation of its mechanism of action.
Core Physicochemical Properties
The fundamental physicochemical characteristics of Spiramycin I-d3 are summarized below. These properties are critical for its handling, formulation, and application in research and development.
| Property | Value | Reference |
| Chemical Name | 9-O-[(2R,5S,6R)-5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]leucomycin V-d3 | [1] |
| Synonyms | Foromacidin A-d3; Spiramycin A-d3 | [1] |
| CAS Number | 1355452-20-8 | [1] |
| Molecular Formula | C₄₃H₇₁D₃N₂O₁₄ | [1] |
| Molecular Weight | 846.07 g/mol | [1] |
| Physical Appearance | White to Off-White Solid | [2] |
| Melting Point | 114-116°C | [3] |
Solubility Profile
The solubility of Spiramycin I-d3 is a critical parameter for its use in various experimental settings. While specific solubility data for the deuterated form is limited, the data for the parent compound, Spiramycin, provides a reliable proxy. Isotopic labeling is not expected to significantly alter solubility.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |
| Methanol | Slightly Soluble |
Stability and Storage
Proper storage is crucial to maintain the integrity of Spiramycin I-d3.
| Condition | Recommendation |
| Storage Temperature | -20°C Freezer |
| Sensitivity | Temperature and Moisture Sensitive |
Experimental Protocols
Determination of Melting Point
Methodology: The melting point of Spiramycin I-d3 can be determined using a standard capillary melting point apparatus.
-
Sample Preparation: A small amount of the finely powdered Spiramycin I-d3 is packed into a capillary tube.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a controlled rate.
-
Observation: The temperature range from the point at which the substance begins to melt to when it becomes completely liquid is recorded as the melting point.
Solubility Determination (Shake-Flask Method)
Methodology: The equilibrium solubility of Spiramycin I-d3 can be determined using the shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation: An excess amount of Spiramycin I-d3 is added to a known volume of the solvent in a sealed vial.
-
Equilibration: The vials are agitated in a constant temperature shaker bath for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of Spiramycin I-d3 in the clear supernatant is determined by a validated HPLC method against a calibration curve.
Analytical Characterization by LC-MS/MS
Methodology: Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of Spiramycin I-d3, where it is often used as an internal standard for the analysis of Spiramycin.
-
Sample Preparation: The sample containing Spiramycin is spiked with a known concentration of Spiramycin I-d3 as an internal standard. Proteins are typically precipitated, and the supernatant is further cleaned up using solid-phase extraction (SPE).
-
Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a C18 reverse-phase column for separation of the analyte from other matrix components.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analyte and the internal standard are detected using Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.
Mandatory Visualizations
Mechanism of Action of Spiramycin
Spiramycin, like other macrolide antibiotics, inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, which interferes with the translocation step of peptide chain elongation. This action is primarily bacteriostatic, meaning it inhibits the growth of bacteria.[4][5]
Caption: Mechanism of action of Spiramycin.
Experimental Workflow for LC-MS/MS Quantification
The following diagram illustrates a typical workflow for the quantification of an analyte using an internal standard like Spiramycin I-d3 with LC-MS/MS.
Caption: LC-MS/MS quantification workflow.
References
Spiramycin I-d3: A Comprehensive Safety and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety and toxicological information for Spiramycin (B21755) I-d3. The data presented is primarily based on studies of Spiramycin, as specific comprehensive safety data for the deuterated analog, Spiramycin I-d3, is not extensively available. Deuterium-labeled compounds generally exhibit a toxicological profile that is quantitatively very similar to their non-labeled counterparts. The primary difference lies in their metabolic fate, which can sometimes lead to minor variations in pharmacokinetic and toxicodynamic properties.
Toxicological Data Summary
The following tables summarize the key quantitative toxicological data for Spiramycin. This information is critical for risk assessment and for planning and executing experiments involving this compound.
Acute Toxicity Data
| Test | Result | Species | Route | Reference |
| LD50 | 3550 mg/kg | Rat | Oral | [1] |
| LD50 | 2900 mg/kg | Mouse (adult) | Oral | [2] |
Hazard Identification and Classification
| Hazard Class | Classification | Reference |
| Skin Irritation | Causes skin irritation (Category 2) | [3] |
| Eye Irritation | Causes serious eye irritation (Category 2A) | [2][3] |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled (Category 1) | [3] |
| Skin Sensitization | May cause an allergic skin reaction (Category 1) | [2][3] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (Category 3) | [3] |
| Reproductive Toxicity | May damage fertility. May damage the unborn child. | [2] |
| Aquatic Toxicity (Chronic) | Very toxic to aquatic life with long lasting effects (Category 1) | [3] |
Mechanism of Action and Signaling Pathway
Spiramycin is a macrolide antibiotic that inhibits protein synthesis in susceptible bacteria.[4][5][6] Its primary mechanism of action involves binding to the 50S subunit of the bacterial ribosome.[5][6][7] This binding interferes with the translocation step of protein synthesis, where the ribosome moves along the mRNA template. By inhibiting translocation, Spiramycin prevents the elongation of the polypeptide chain, ultimately leading to a bacteriostatic effect.[5][6] At higher concentrations, it can be bactericidal.[6]
Figure 1: Mechanism of action of Spiramycin in bacterial protein synthesis inhibition.
Experimental Protocols
Detailed experimental protocols for the safety data cited in the Safety Data Sheets are often proprietary and not publicly available. However, a generalized workflow for a key toxicological study, such as an acute oral toxicity test (LD50), is described below. This provides a framework for understanding how such data is generated.
General Protocol for Acute Oral Toxicity Study (LD50)
This protocol is a generalized representation based on OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).
-
Animal Selection and Acclimatization : Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.[1][2] They are acclimatized to the laboratory conditions for at least 5 days before the study.
-
Dose Preparation : Spiramycin I-d3 is prepared in a suitable vehicle (e.g., water or corn oil) at various concentrations.
-
Dosing Procedure : A single dose of the test substance is administered to the animals by oral gavage. A stepwise procedure is used with a starting dose, and subsequent doses are adjusted based on the observed outcomes.
-
Observation : Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Data Analysis : The LD50 value is estimated based on the mortality data at different dose levels using appropriate statistical methods.
-
Necropsy : All animals are subjected to a gross necropsy at the end of the observation period to identify any treatment-related macroscopic abnormalities.
Figure 2: Generalized workflow for an acute oral toxicity (LD50) study.
Handling and Safety Precautions
Based on the available safety data, the following precautions should be taken when handling Spiramycin I-d3:
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[2]
-
Ventilation : Use in a well-ventilated area or with local exhaust ventilation.
-
Handling : Avoid contact with skin and eyes, and avoid inhalation of dust or aerosols.[8] Do not ingest.
-
Storage : Keep refrigerated and in a tightly closed container.
In case of exposure, follow standard first-aid measures and seek medical attention. For spills, contain the material and clean up using appropriate methods to avoid dust generation.
Conclusion
Spiramycin I-d3 should be handled with care, following the safety precautions outlined in this guide and the manufacturer's Safety Data Sheet. The toxicological profile is characterized by potential skin and eye irritation, respiratory and skin sensitization, and reproductive toxicity. The mechanism of action, inhibition of bacterial protein synthesis, is well-established for the parent compound, Spiramycin. Researchers and drug development professionals should use this information to conduct their work safely and to inform their experimental design and risk assessments.
References
- 1. fishersci.com [fishersci.com]
- 2. merck.com [merck.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Spiramycin - Wikipedia [en.wikipedia.org]
- 5. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Spiramycin? [synapse.patsnap.com]
- 7. e-lactancia.org [e-lactancia.org]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Methodological & Application
Application Note: Quantitative Analysis of Spiramycin in Biological Matrices by LC-MS/MS using Spiramycin I-d3 as an Internal Standard
Introduction
Spiramycin (B21755) is a macrolide antibiotic used in veterinary medicine, composed of three main components: spiramycin I, II, and III, with spiramycin I being the most abundant.[1] Accurate and sensitive quantification of spiramycin in biological matrices such as plasma, milk, and tissue is essential for pharmacokinetic studies, residue monitoring, and ensuring food safety.[2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high selectivity, sensitivity, and specificity.[4][5]
The use of a stable isotope-labeled internal standard (SIL-IS) is critical for achieving accurate and precise quantification in complex biological matrices. A SIL-IS, such as Spiramycin I-d3, co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby correcting for variations during sample preparation and analysis.[6][7] This application note provides a detailed protocol for the quantitative analysis of spiramycin in biological matrices using a validated LC-MS/MS method with Spiramycin I-d3 as the internal standard.
Experimental Workflow
The general workflow for the quantification of spiramycin in a biological matrix using Spiramycin I-d3 is outlined below.
Experimental workflow for LC-MS/MS analysis of spiramycin.
Detailed Experimental Protocols
This section details two common sample preparation techniques: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
Method 1: Protein Precipitation (PPT) for Plasma Samples
Protein precipitation is a rapid and straightforward method for sample cleanup in matrices like plasma.[7]
Materials and Reagents:
-
Spiramycin I reference standard
-
Spiramycin I-d3 internal standard
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Control plasma
Procedure:
-
Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.
-
To a 100 µL aliquot of plasma, add 10 µL of the Spiramycin I-d3 internal standard working solution (e.g., 500 ng/mL in methanol).[7]
-
Vortex for 10 seconds to mix.[7]
-
Add 300 µL of acetonitrile to precipitate proteins.[7]
-
Vortex vigorously for 1 minute to ensure thorough mixing.[7]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject a portion (e.g., 5 µL) of the supernatant directly into the LC-MS/MS system.[7]
Method 2: Solid-Phase Extraction (SPE) for Milk Samples
SPE is a more selective method that provides cleaner extracts, reducing matrix effects and improving analytical column longevity.[1]
Materials and Reagents:
-
Spiramycin I reference standard
-
Spiramycin I-d3 internal standard
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Control milk
-
SPE cartridges (e.g., C8 or Oasis HLB, 200 mg)[1]
Procedure:
-
Pipette 1.0 mL of a milk sample into a 15 mL polypropylene (B1209903) centrifuge tube.
-
Add 1.0 mL of acetonitrile to the milk to initiate protein precipitation.[1]
-
Spike the sample with an appropriate volume of Spiramycin I-d3 working solution.
-
Vortex for 15 seconds.[1]
-
Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a new tube containing 9 mL of 0.1% formic acid in water.[1]
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol, followed by 2 mL of purified water. Do not allow the cartridge to dry.[1]
-
Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).[1]
-
Washing: Wash the cartridge with 2 mL of water to remove interfering substances.
-
Elution: Elute the spiramycin and Spiramycin I-d3 with 2 mL of methanol into a clean collection tube.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[1] Reconstitute the residue in 200 µL of the mobile phase.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters that can be optimized for the specific instrumentation used.
Liquid Chromatography (LC) System
-
System: Standard HPLC or UHPLC system[7]
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)[7]
-
Mobile Phase A: Water with 0.1% formic acid[7]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[7]
-
Gradient: A typical gradient might run from 5% B to 95% B over 3-5 minutes.[7]
-
Flow Rate: 0.4 mL/min[7]
-
Injection Volume: 5 µL
Mass Spectrometry (MS) System
-
System: Triple quadrupole mass spectrometer[7]
-
Ionization Mode: Electrospray Ionization (ESI), Positive[7][8]
MRM Transitions The following MRM transitions are based on published data for spiramycin.[9] The transitions for Spiramycin I-d3 are predicted based on a +3 Dalton shift in the precursor ion. It is crucial to optimize these transitions on the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Function |
| Spiramycin I | 843.6 | 174.2 | Quantifier |
| Spiramycin I | 843.6 | 685.5 | Qualifier |
| Spiramycin I-d3 | 846.6 | 174.2 | Internal Std |
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the LC-MS/MS analysis of spiramycin adapted from various studies.
| Parameter | Protein Precipitation (Plasma) | Solid-Phase Extraction (Milk) | Reference(s) |
| Linearity Range | 1 - 100 µg/mL | 40 - 2000 µg/kg | [10],[11] |
| Limit of Quantification (LOQ) | 23 ng/mL (ppb) | 40 µg/kg (ppb) | [1],[11] |
| Limit of Detection (LOD) | - | 13 µg/kg (ppb) | [11] |
| Analyte Recovery | >90% | 82.1% - 108.8% | [1] |
| Precision (RSD%) | < 6.1% | < 4.2% | [1] |
| Trueness (Relative Bias) | Not specified | -1.6% to 5.7% | [11] |
This application note provides a comprehensive protocol for the quantitative analysis of spiramycin in biological matrices using LC-MS/MS with Spiramycin I-d3 as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for a wide range of research and drug development applications.[6][12] The provided experimental parameters and performance data serve as a strong foundation for method development and validation in your laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fao.org [fao.org]
- 4. researchgate.net [researchgate.net]
- 5. Challenges for the determination of spiramycin in aqueous matrices using LC-MS/MS: evidence for the solvent intrusion on the molecule integrity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00205A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A liquid chromatography coupled to tandem mass spectrometry method for the quantification of spiramycin and its active metabolite neospiramycin in milk of major and minor species: Validation using the accuracy profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Spiramycin I-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Spiramycin (B21755) I-d3 as an internal standard in the quantitative analysis of spiramycin and its primary metabolite, neospiramycin. The use of a stable isotope-labeled internal standard like Spiramycin I-d3 is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, as it accurately corrects for variations during sample preparation and analysis, leading to highly accurate and precise results.[1][2][3]
Introduction
Spiramycin is a macrolide antibiotic employed in both human and veterinary medicine for treating a variety of bacterial infections.[4][5] Accurate measurement of spiramycin and its active metabolite, neospiramycin, in biological matrices is essential for pharmacokinetic, pharmacodynamic, residue analysis, and drug metabolism studies.[3][6] Spiramycin I-d3, a deuterated analog of spiramycin, is the ideal internal standard due to its near-identical physicochemical properties to the unlabeled analyte, ensuring it behaves similarly throughout the analytical process.[1][4][7]
Mechanism of Action of Spiramycin
Spiramycin exerts its antibiotic effect by inhibiting bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA within the subunit. This binding action obstructs the tunnel through which newly synthesized polypeptide chains exit, causing the premature release of peptidyl-tRNA from the ribosome. This ultimately halts protein elongation and inhibits bacterial growth.[2]
Metabolism of Spiramycin
In the body, spiramycin is metabolized to its active form, neospiramycin. This conversion primarily occurs through the enzymatic or acidic hydrolysis of the terminal mycarose (B1676882) sugar from the trisaccharide chain of spiramycin.[3]
Caption: Metabolic conversion of Spiramycin I to Neospiramycin I.
Experimental Protocols
The following protocols provide a general framework for the quantification of spiramycin and neospiramycin in biological matrices using Spiramycin I-d3 as an internal standard. Optimization may be required for specific matrices and instrumentation.
Preparation of Stock and Working Solutions
-
Stock Solutions (e.g., 1 mg/mL): Prepare individual stock solutions of spiramycin, neospiramycin, and Spiramycin I-d3 in a suitable aprotic solvent such as methanol (B129727) or acetonitrile (B52724).[6][8] It is recommended to avoid protic solvents like water for preparing standard solutions, as they can interact with the formyl group of spiramycin.[8]
-
Intermediate Solutions (e.g., 10 µg/mL): Dilute the stock solutions with the same solvent to create intermediate solutions.[2]
-
Internal Standard Working Solution (e.g., 100-500 ng/mL): Prepare a working solution of Spiramycin I-d3 by diluting the intermediate solution. The optimal concentration should be in the mid-range of the calibration curve.[3][6]
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank biological matrix (e.g., plasma, milk) with the intermediate solutions to achieve a desired concentration range (e.g., 40 to 2000 µg/kg).[2][6]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.[6]
Sample Preparation
The following diagram illustrates a general workflow for sample preparation and analysis.
Caption: General workflow for LC-MS/MS analysis of Spiramycin.
Protocol for Plasma Samples: [1]
-
To a 100 µL aliquot of plasma, add 10 µL of the Spiramycin I-d3 internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Inject a portion (e.g., 5 µL) of the supernatant directly into the LC-MS/MS system.
Protocol for Milk Samples: [3]
-
To 1 mL of milk, add 50 µL of the Spiramycin I-d3 internal standard working solution.
-
Add 3 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial.
Protocol for Animal Tissues (e.g., Muscle, Liver, Kidney): [4]
-
Weigh 2 grams of homogenized tissue into a 50 mL centrifuge tube.
-
Add a fixed volume of the Spiramycin I-d3 working solution.
-
Add an appropriate extraction solvent (e.g., acetonitrile).
-
Homogenize the sample with the solvent for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Solid-Phase Extraction (SPE) for Cleanup:
-
Load the supernatant onto a conditioned SPE cartridge.
-
Wash the cartridge with deionized water.
-
Elute the analytes with methanol or acetonitrile.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters
The following are typical starting parameters that should be optimized for the specific instrument used.
| Parameter | Recommended Setting |
| LC System | Standard HPLC or UHPLC system[1] |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)[1][6] |
| Mobile Phase A | Water with 0.1% formic acid[1][6] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[1][6] |
| Flow Rate | 0.3 mL/min[6] |
| Injection Volume | 5-10 µL[1][6] |
| MS System | Triple quadrupole mass spectrometer[6] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[6] |
MRM Transitions: Specific precursor-to-product ion transitions for spiramycin, neospiramycin, and Spiramycin I-d3 must be optimized on the mass spectrometer. The transitions for Spiramycin I-d3 will be based on a mass shift corresponding to the deuterium (B1214612) labeling. For instance, the precursor ion for Neo Spiramycin I-d3 is deduced by adding 3 daltons to the molecular weight of Neospiramycin I.[2][3]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Spiramycin I | To be optimized | To be optimized |
| Neospiramycin I | To be optimized | To be optimized |
| Spiramycin I-d3 | Precursor of Spiramycin I + 3 | To be optimized |
Quantitative Data
The use of a stable isotope-labeled internal standard like Spiramycin I-d3 significantly improves the accuracy and precision of quantification compared to using a structural analog.[1]
Table 1: Comparison of Internal Standard Characteristics [1]
| Characteristic | Spiramycin I-d3 (Stable Isotope-Labeled) | Structural Analog (e.g., Josamycin) |
| Co-elution | Yes | No |
| Extraction Behavior | Identical to analyte | May differ |
| Ionization Behavior | Identical to analyte | May differ |
| Compensation for Matrix Effects | Excellent | Variable |
Table 2: Typical Method Performance Data [1]
| Parameter | Spiramycin I-d3 as IS | Structural Analog as IS |
| Precision (%RSD) | < 10% | < 15% |
| Accuracy (%Bias) | ± 10% | ± 15% |
Table 3: Typical Calibration and Quantification Limits
| Parameter | Concentration Range | Reference |
| Calibration Curve Range (in milk) | 40 - 2000 µg/kg | [9] |
| Limit of Quantification (LOQ) (in milk) | 40 µg/kg | [9] |
| Limit of Detection (LOD) (in milk) | 13 µg/kg | [9] |
Conclusion
The protocols and data presented underscore the superiority of Spiramycin I-d3 as an internal standard for the reliable quantification of spiramycin and neospiramycin in various biological matrices.[1] Its use minimizes the impact of matrix effects and procedural variations, leading to more robust and defensible data, which is crucial in research and regulated drug development environments.[1] The detailed methodologies provided herein serve as a strong foundation for developing and validating sensitive and accurate LC-MS/MS-based assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Challenges for the determination of spiramycin in aqueous matrices using LC-MS/MS: evidence for the solvent intrusion on the molecule integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A liquid chromatography coupled to tandem mass spectrometry method for the quantification of spiramycin and its active metabolite neospiramycin in milk of major and minor species: Validation using the accuracy profile: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Quantitative Analysis of Neospiramycin Using Spiramycin I-d3 as an Internal Standard
Application Note and Protocol
This document provides a comprehensive guide for the quantitative analysis of neospiramycin in biological matrices using a stable isotope-labeled internal standard, Spiramycin (B21755) I-d3. The described method, based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and residue analysis studies.[1] The use of a deuterated internal standard like Spiramycin I-d3 is the gold standard for quantitative LC-MS/MS analysis, as it closely mimics the analyte, co-eluting with it and experiencing similar matrix effects, which leads to high accuracy and precision.[1][2][3][4][5]
Introduction
Spiramycin is a macrolide antibiotic utilized in veterinary medicine, composed of three main components: spiramycin I, II, and III.[1] Its primary active metabolite is neospiramycin, which is formed through the hydrolysis of the mycarose (B1676882) sugar moiety of spiramycin.[1] Accurate quantification of neospiramycin is critical for understanding the pharmacokinetics of spiramycin and for monitoring its residues in food products of animal origin to ensure consumer safety.[6][7]
This application note details a robust and sensitive LC-MS/MS method for the determination of neospiramycin, employing Spiramycin I-d3 as an internal standard to correct for variability during sample preparation and analysis.[5]
Signaling Pathway and Experimental Workflow
Metabolic Conversion of Spiramycin to Neospiramycin
Spiramycin is metabolized in the body to its active form, neospiramycin. This conversion primarily involves the enzymatic or acidic hydrolysis of the terminal mycarose sugar from the trisaccharide chain of spiramycin.[1]
Experimental Workflow
The general workflow for the quantification of neospiramycin using Spiramycin I-d3 as an internal standard involves sample preparation, LC separation, and MS/MS detection.
Experimental Protocols
This section details the materials, reagents, and procedures for the quantitative analysis of neospiramycin.
Materials and Reagents
-
Neospiramycin analytical standard
-
Spiramycin I-d3 internal standard (IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma, milk, tissue homogenate)
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of neospiramycin and Spiramycin I-d3 in methanol.[8] Store at -20°C.
-
Intermediate Standard Solutions: Prepare a series of intermediate standard solutions of neospiramycin by diluting the stock solution with a suitable solvent (e.g., methanol or acetonitrile/water).[8]
-
Internal Standard Working Solution: Prepare a working solution of Spiramycin I-d3 at a concentration of approximately 100-500 ng/mL by diluting the stock solution.[1][8] The optimal concentration should be determined during method development and should be in the middle of the expected analyte concentration range.[8]
-
Calibration Standards: Prepare calibration standards by spiking blank biological matrix with the intermediate standard solutions of neospiramycin to achieve a desired concentration range (e.g., 40-2000 µg/kg).[8][9]
Sample Preparation (Protein Precipitation)
This is a generic protocol and may require optimization for specific matrices.[2]
-
Aliquot 100 µL of the biological sample (or calibration standard/quality control sample) into a microcentrifuge tube.[2][5]
-
Add 10 µL of the Spiramycin I-d3 internal standard working solution.[5]
-
Add 300 µL of cold acetonitrile to precipitate proteins.[2][5]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1][2][5]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1][2]
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).[1][2]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.[1][2]
Liquid Chromatography (LC) Conditions
| Parameter | Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[8] |
| Mobile Phase A | 0.1% Formic acid in water[3][8] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[3][8] |
| Flow Rate | 0.3 mL/min[8] |
| Injection Volume | 5-10 µL[8] |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.[2] |
Mass Spectrometry (MS/MS) Conditions
| Parameter | Setting |
| MS System | Triple quadrupole mass spectrometer[8] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2][8] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM)[8] |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Neospiramycin I | To be optimized | To be optimized |
| Spiramycin I-d3 | Precursor of Neospiramycin I + 3 Da | To be optimized |
Note: Specific MRM transitions need to be optimized for the instrument in use. The precursor ion for Spiramycin I-d3 is predicted based on a +3 Dalton shift from the neospiramycin precursor ion.[1][2]
Quantitative Data and Performance Characteristics
The following tables summarize typical performance data for the analysis of neospiramycin using a deuterated internal standard.
Method Validation Parameters
| Parameter | Typical Performance |
| Linearity (r²) | > 0.999[10] |
| Concentration Range | 0.02 - 1.00 mg/L[10] or 40 - 2000 µg/kg[9] |
| Limit of Detection (LOD) | 0.06 µg/L[10] |
| Limit of Quantification (LOQ) | 0.006 - 0.058 µg/mL in plasma and milk[11] |
Precision and Accuracy
| Level | Accuracy (%) | Precision (%RSD) |
| Low QC | 82.1 - 108.8%[12] | < 10%[10] |
| Mid QC | 82.1 - 108.8%[12] | < 10%[10] |
| High QC | 82.1 - 108.8%[12] | < 10%[10] |
Recovery
| Matrix | Recovery (%) |
| Wastewater | 70 - 88%[10] |
| Meat, Milk, Fish | 80.3 - 85.3%[13] |
Conclusion
The described LC-MS/MS method using Spiramycin I-d3 as an internal standard provides a highly selective, sensitive, and accurate approach for the quantification of neospiramycin in various biological matrices.[2] The use of a stable isotope-labeled internal standard is crucial for compensating for matrix effects and procedural variations, ensuring the generation of robust and reliable data for research and regulatory purposes.[5][14] The provided protocols and performance data serve as a solid foundation for method development and validation in your laboratory.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A liquid chromatography coupled to tandem mass spectrometry method for the quantification of spiramycin and its active metabolite neospiramycin in milk of major and minor species: Validation using the accuracy profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination of Spiramycin and Neospiramycin in Antibiotic Production Wastewater by Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry [fxcsxb.com]
- 11. Determination of spiramycin and neospiramycin in plasma and milk of lactating cows by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Spiramycin I and Its Primary Metabolite Neospiramycin I in Meat, Milk and Fish by HPLC [jstage.jst.go.jp]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Spiramycin Analysis in Plasma
Introduction
Spiramycin (B21755) is a macrolide antibiotic used in veterinary and human medicine. Accurate quantification of spiramycin in plasma is crucial for pharmacokinetic and toxicokinetic studies, as well as for therapeutic drug monitoring. This document provides detailed protocols for three common sample preparation techniques for the analysis of spiramycin in plasma: Solid-Phase Extraction (SPE), Protein Precipitation (PPT), and Liquid-Liquid Extraction (LLE). The choice of method depends on factors such as required sample cleanliness, sensitivity, throughput, and available equipment. For accurate quantification, especially in complex biological matrices like plasma, the use of a stable isotope-labeled internal standard (IS), such as spiramycin-d3, is recommended to correct for analyte loss during sample preparation and to compensate for matrix effects.[1] Subsequent analysis is typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1]
Comparative Summary of Methods
The following table summarizes the quantitative performance of the different sample preparation methods for spiramycin in plasma.
| Parameter | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |
| Analyte Recovery | 82.1% - 108.8%[1] | ~90%[1] | 93.7% - 97.5% (for metronidazole (B1676534), a co-analyzed drug)[2] |
| Limit of Quantification (LOQ) | 0.023 µg/mL[3][4] - 50 ng/mL[5] | 23 ng/mL[1] | Not explicitly stated for spiramycin |
| Precision (RSD%) | < 4.2%[1] | < 6.1%[1] | < 7.1% (intra- and inter-batch precision)[6] |
| Trueness (Relative Bias) | -1.6% to 5.7%[1] | Not Specified | Within +/- 8.7%[6] |
Method 1: Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective method that provides excellent sample cleanup by removing interfering matrix components like salts, proteins, and phospholipids.[1] This results in cleaner extracts, reduced matrix effects, and improved analytical column longevity.[1] An octadecylsilica (C18) or a hydrophilic-lipophilic balanced (HLB) sorbent is often effective for extracting spiramycin.[1][5]
Experimental Protocol: SPE
-
Sample Pre-treatment:
-
Pipette 1.0 mL of plasma into a centrifuge tube.
-
Add 1.0 mL of acetonitrile (B52724) (ACN) to the plasma to initiate protein precipitation.[1]
-
Spike the sample with an appropriate volume of internal standard (e.g., spiramycin-d3) working solution.
-
Vortex for 15 seconds.[1]
-
Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a new tube containing 9 mL of 0.1% formic acid in water.[1]
-
-
Solid-Phase Extraction (C18 or HLB Cartridge):
-
Conditioning: Condition the SPE cartridge (e.g., C18, 200 mg) by passing 2 mL of methanol (B129727), followed by 2 mL of purified water. Do not allow the cartridge to dry.[1]
-
Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).[1]
-
Washing: Wash the cartridge with 2 mL of water to remove polar interferences.
-
Elution: Elute the spiramycin and internal standard with 2 mL of methanol into a clean collection tube.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[1]
-
Reconstitute the residue in 200 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex to ensure complete dissolution.
-
Transfer the sample to an autosampler vial for analysis.
-
Method 2: Protein Precipitation (PPT)
Protein precipitation is a simpler and faster method compared to SPE. It involves adding a precipitating agent, typically a solvent like acetonitrile, to the plasma sample to denature and precipitate proteins. While this method is high-throughput, it may result in a less clean extract compared to SPE, potentially leading to more significant matrix effects.
Experimental Protocol: PPT
-
Precipitation:
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Spike the sample with an appropriate volume of internal standard working solution.
-
Add 600 µL of cold acetonitrile (ACN) to the plasma sample.
-
Vortex vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.[1]
-
-
Separation:
-
Centrifuge the mixture at high speed (e.g., >10,000 x g) for 10 minutes to form a tight pellet of precipitated proteins.[1]
-
-
Final Preparation:
Method 3: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classic sample cleanup technique that separates analytes from interferences based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent. For spiramycin, a one-step extraction can be employed.
Experimental Protocol: LLE
-
Extraction:
-
Pipette 0.5 mL of plasma into a centrifuge tube.
-
Spike with the internal standard.
-
Alkalinize the plasma sample (e.g., with a small volume of a basic buffer, pH adjustment may be required).[7]
-
Add 2.5 mL of an appropriate organic solvent (e.g., a mixture of ethyl acetate (B1210297) and acetonitrile (4:1 v/v) has been used for similar analytes).[2]
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Separation:
-
Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any precipitated protein at the interface.
-
-
Final Preparation:
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the LC-MS/MS mobile phase.[7]
-
Vortex to ensure complete dissolution.
-
Transfer the solution to an autosampler vial for analysis.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of spiramycin and neospiramycin in plasma and milk of lactating cows by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid phase extraction and HPLC determination of spiramycin in plasma and vitreous concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of metronidazole and spiramycin I in human plasma, saliva and gingival crevicular fluid by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Protein Precipitation in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for protein precipitation, a critical sample preparation technique used to remove proteins from various biological matrices. Effective protein removal is essential for enhancing the sensitivity and longevity of analytical instruments like HPLC/UHPLC and mass spectrometers.[1] These protocols are designed for professionals in research and drug development who require reliable and reproducible methods for analyte extraction and proteomic analysis.
Protein precipitation is a widely used method to separate proteins from a solution by altering their solubility, often through the addition of a precipitating agent.[2] This technique is fundamental in concentrating low-abundance proteins and preparing samples for downstream applications such as gel electrophoresis, mass spectrometry, and immunoassay.[2][3]
Principles of Protein Precipitation
Protein precipitation works by disrupting the forces that keep proteins soluble in a given solvent. The primary methods to achieve this include:
-
Organic Solvent Precipitation: Water-miscible organic solvents like acetonitrile, methanol, and acetone (B3395972) reduce the solvation capacity of the aqueous solution, leading to protein aggregation and precipitation.[1][4] This method is favored for its efficiency in preparing samples for LC-MS analysis.
-
Acid Precipitation: Strong acids, such as trichloroacetic acid (TCA), lower the pH of the sample to the protein's isoelectric point (pI). At their pI, proteins have a net neutral charge, minimizing electrostatic repulsion and causing them to precipitate.[1]
-
Salting Out: High concentrations of salts, like ammonium (B1175870) sulfate, compete with proteins for water molecules. This reduces protein hydration and promotes protein-protein interactions, leading to precipitation.[1][3]
The choice of method depends on the biological matrix, the downstream application, and whether the native protein structure needs to be preserved.[5]
Comparative Efficiency of Precipitating Agents
The efficiency of protein precipitation can vary significantly depending on the solvent and the biological matrix. The following table summarizes quantitative data on the effectiveness of different precipitating agents.
| Precipitating Agent(s) | Sample Matrix | Solvent to Sample Ratio (v/v) | Protein Removal Efficiency | Reference |
| Acetonitrile | Serum | 2:1 | 93.2% | [6] |
| Methanol | Serum | 2:1 | 98% | [6] |
| Ethanol | Serum | 2:1 | 96% | [6] |
| Methanol/Ethanol (1:1) | Plasma | Not Specified | Optimal for global metabolic profiling | [6] |
| Acetone | Serum | 8:1 | Remaining protein: 2.30 ± 0.76 mg/mL | [7] |
| Methanol/Acetonitrile/Acetone (1:1:1) | Serum | 4:1 | Remaining protein: 0.85 ± 0.60 mg/mL | [7] |
This table provides a summary of protein removal efficiencies. Actual results may vary based on specific experimental conditions.
Experimental Workflows
General Protein Precipitation Workflow
The following diagram illustrates a typical workflow for protein precipitation from a biological sample.
Decision Tree for Method Selection
Choosing the right precipitation method is crucial for successful sample preparation. This diagram provides a logical guide for selecting an appropriate method based on experimental goals.
Detailed Experimental Protocols
The following are detailed protocols for protein precipitation in common biological matrices.
Protocol for Plasma or Serum
This protocol is suitable for preparing plasma or serum samples for LC-MS analysis.[8]
Materials:
-
Plasma or Serum Sample
-
Precipitating Solvent (e.g., ice-cold Acetonitrile, Methanol, or Acetone)
-
Internal Standard (if required for quantitative analysis)
-
Microcentrifuge tubes
-
Vortex mixer
-
Refrigerated microcentrifuge
Procedure:
-
If frozen, thaw the plasma or serum sample on ice.[8]
-
In a clean microcentrifuge tube, add 100 µL of the sample.
-
(Optional) Add the internal standard solution to the sample.
-
Add the precipitating solvent. A common ratio is 3:1 or 4:1 (solvent:sample, v/v). For example, add 300 µL of ice-cold acetonitrile.[9] Adding the solvent to the sample is recommended for better mixing.[4]
-
Vortex the mixture vigorously for 30 seconds to 1 minute to ensure thorough mixing and protein denaturation.[10]
-
Incubate the sample to allow for complete protein precipitation. Incubation times and temperatures can vary; for example, 30 minutes at 4°C can be effective.[8] For acetone precipitation, incubation at -20°C for at least 60 minutes is recommended.[11]
-
Centrifuge the sample at high speed (e.g., 14,000-20,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
Carefully collect the supernatant, which contains the analytes of interest, and transfer it to a new tube for analysis. Avoid disturbing the protein pellet.
-
The supernatant can be injected directly into the LC-MS system or dried down and reconstituted in a suitable buffer.[8]
Protocol for Tissue Homogenates
This protocol is designed for the extraction of proteins from tissue samples.
Materials:
-
Tissue Sample
-
Homogenization Buffer (e.g., RIPA buffer, or a buffer containing urea)
-
Tissue Homogenizer (e.g., bead beater, sonicator)
-
Precipitating Solvent (e.g., ice-cold Acetone or TCA/acetone mixture)
-
Wash Buffer (e.g., cold acetone)
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Weigh the frozen tissue sample and place it in a 2 mL tube.
-
Add an appropriate volume of homogenization buffer. For example, add 1 mL of buffer for every 50-100 mg of tissue.[12]
-
Homogenize the tissue on ice until no visible tissue pieces remain. This can be done using a bead beater or sonicator.[13]
-
Centrifuge the homogenate at a high speed (e.g., 20,000 x g) for 10 minutes at 4°C to pellet cellular debris.[8]
-
Transfer the supernatant (containing the proteins) to a new, clean tube.
-
Add 4 volumes of ice-cold acetone to the supernatant.[11] Alternatively, a solution of 10-15% TCA in acetone can be used for more effective precipitation.[11]
-
Incubate the mixture at -20°C for at least 1.5 hours to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the proteins.
-
Carefully discard the supernatant.
-
Wash the protein pellet by adding cold acetone, vortexing briefly, and centrifuging again. Repeat this wash step once more to remove residual contaminants.[14]
-
Air-dry the pellet to remove any remaining acetone. Do not over-dry the pellet as it can be difficult to resuspend.[15]
-
Resuspend the protein pellet in a buffer suitable for your downstream application (e.g., SDS-PAGE sample buffer, a buffer for mass spectrometry).[14] Sonication may be required to aid in resuspension.[11]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) | Reference(s) |
| Incomplete Precipitation/Low Yield | - Incorrect solvent-to-sample ratio.- Insufficient incubation time or temperature.- Low initial protein concentration. | - Optimize the solvent ratio (typically 3:1 to 5:1).- Increase incubation time or decrease temperature (e.g., -20°C).- For low concentration samples, a higher precipitant concentration may be needed. | [3][4] |
| Protein Pellet Difficult to Resuspend | - Over-drying of the pellet.- The nature of the precipitated protein. | - Avoid complete drying of the pellet.- Use sonication or detergents (e.g., SDS) to aid in resuspension.- Try different resuspension buffers. | [11] |
| Contamination in Downstream Analysis | - Incomplete removal of the precipitating agent.- Co-precipitation of other molecules (e.g., salts, lipids). | - Perform additional wash steps with cold solvent.- Ensure all supernatant is removed before washing.- For salting out, dialysis may be necessary to remove excess salt. | |
| Protein Degradation | - Protease activity during sample handling. | - Work quickly and keep samples on ice at all times.- Add protease inhibitors to the lysis/homogenization buffer. | [16] |
| Precipitation During Buffer Exchange/pH Adjustment | - Protein is not stable at the target pH.- High protein concentration. | - Perform a small-scale test to check protein stability at the new pH.- Consider adding stabilizing agents like glycerol.- Dilute the protein sample before adjusting the pH. | [17][18] |
References
- 1. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 2. Protein Precipitation Technical Guide | AxisPharm [axispharm.com]
- 3. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing protein precipitation efficiency for assessing the contribution of low molecular weight compounds to serum antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. filtrous.com [filtrous.com]
- 11. Protein Precipitation Methods for Proteomics [biosyn.com]
- 12. Tissue Homogenization and RNA + Protein Extraction using TRIzol reagent | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 13. researchgate.net [researchgate.net]
- 14. its.caltech.edu [its.caltech.edu]
- 15. How do I perform an Acetone Precipitation for concentrating and desalting protein samples? [qiagen.com]
- 16. benchchem.com [benchchem.com]
- 17. Reddit - Prove your humanity [reddit.com]
- 18. researchgate.net [researchgate.net]
Application Note: Quantification of Spiramycin in Milk using UPLC-MS/MS
Introduction
Spiramycin (B21755) is a macrolide antibiotic widely used in veterinary medicine to treat and prevent various bacterial infections in livestock.[1] Consequently, residues of spiramycin and its active metabolite, neospiramycin, can be present in animal-derived food products, such as milk.[1] Regulatory bodies have established maximum residue limits (MRLs) for spiramycin in milk to ensure consumer safety. This application note describes a sensitive and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of spiramycin and neospiramycin in milk. The use of a stable isotope-labeled internal standard, such as spiramycin-d3 or neo spiramycin I-d3, is crucial for accurate quantification by compensating for matrix effects and variations during sample preparation.[2][3]
Principle
This method involves the extraction of spiramycin and neospiramycin from a milk matrix, followed by cleanup and analysis using UPLC-MS/MS. The analytes are separated from matrix components on a reversed-phase C18 column and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the target analyte to the internal standard against a calibration curve.
Experimental Protocols
Materials and Reagents
-
Spiramycin reference standard
-
Neospiramycin reference standard
-
Spiramycin-d3 or Neo Spiramycin I-d3 internal standard (IS)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Sample Preparation
Two primary methods for sample preparation are presented: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
Method 1: Protein Precipitation (PPT)
-
Pipette 1.0 mL of the milk sample into a centrifuge tube.
-
Add a known amount of internal standard working solution.
-
Add 3.0 mL of acetonitrile to precipitate the proteins.[4]
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[4]
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[4]
-
Reconstitute the residue in 500 µL of the initial mobile phase.[4]
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
Method 2: Solid-Phase Extraction (SPE)
-
To 5 g of homogenized milk, add a known concentration of the internal standard working solution.[3]
-
Add 10 mL of acetonitrile, and vortex for 10 minutes.[3]
-
Centrifuge at 4000 rpm for 10 minutes.[3]
-
Condition an Oasis HLB SPE cartridge (60 mg) with 5 mL of methanol, followed by 5 mL of water.[3]
-
Load the supernatant from the extraction onto the conditioned SPE cartridge.[3]
-
Wash the cartridge with 5 mL of water.[3]
-
Dry the cartridge under vacuum for 5 minutes.[3]
-
Elute the analytes with 3 mL of methanol.[2]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the residue in 500 µL of the mobile phase.[2]
UPLC-MS/MS Conditions
UPLC System:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)[4] |
| Mobile Phase A | 0.1% Formic acid in Water[4] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[4] |
| Flow Rate | 0.3 mL/min[4] |
| Injection Volume | 5 µL[4] |
| Column Temperature | 40°C[4] |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.[4] |
Mass Spectrometry System:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| Scan Type | Multiple Reaction Monitoring (MRM)[4] |
| Capillary Voltage | 3.0 kV[4] |
| Source Temperature | 150°C[4] |
| Desolvation Temp. | 400°C[4] |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Spiramycin I | 843.5 | 174.2 | 35 |
| Neospiramycin I | 699.5 | 174.1 | 35 |
| 699.5 | 540.4 | 25 | |
| Spiramycin-d3 (IS) | 846.5 | 174.2 | 35 |
| Neo Spiramycin I-d3 (IS) | 702.5 | 174.1 | 35 |
| 702.5 | 543.4 | 25 |
Note: It is important to consider the potential for the formation of a water-adduct of spiramycin (H₂O-bound spiramycin) in aqueous matrices like milk. Monitoring the transition for this adduct (precursor ion m/z 861.5) may be necessary for accurate quantification.[5]
Quantitative Data Summary
The following table summarizes the performance characteristics of the UPLC-MS/MS method for the quantification of spiramycin in milk, as reported in various studies.
| Parameter | Spiramycin | Neospiramycin | Reference |
| Limit of Detection (LOD) | < 1.0 µg/kg | < 1.0 µg/kg | [6] |
| 13 µg/kg | 13 µg/kg | [1][7] | |
| Limit of Quantification (LOQ) | 40 µg/kg | 40 µg/kg | [1][7] |
| Recovery | 82.1% - 108.8% | 82.1% - 108.8% | [6][8] |
| Precision (Repeatability, RSD%) | 1.1% - 2.7% | 1.1% - 2.7% | [1][7] |
| Precision (Intermediate, RSD%) | < 20% | < 20% | [6] |
| 2.5% - 4.2% | 2.5% - 4.2% | [1][7] | |
| Trueness (Relative Bias) | -1.6% to 5.7% | -1.6% to 5.7% | [1][7] |
Experimental Workflow Diagram
Caption: UPLC-MS/MS workflow for spiramycin quantification in milk.
Conclusion
The described UPLC-MS/MS method provides a reliable and sensitive approach for the quantification of spiramycin and its metabolite, neospiramycin, in milk. The use of an appropriate internal standard and carefully optimized sample preparation and instrument parameters ensures high accuracy and precision, making this method suitable for routine monitoring and regulatory compliance testing.
References
- 1. A liquid chromatography coupled to tandem mass spectrometry method for the quantification of spiramycin and its active metabolite neospiramycin in milk of major and minor species: Validation using the accuracy profile: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Challenges for the determination of spiramycin in aqueous matrices using LC-MS/MS: evidence for the solvent intrusion on the molecule integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of spiramycin and neospiramycin antibiotic residues in raw milk using LC/ESI-MS/MS and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A liquid chromatography coupled to tandem mass spectrometry method for the quantification of spiramycin and its active metabolite neospiramycin in milk of major and minor species: Validation using the accuracy profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Spiramycin I using Spiramycin I-d3 as an Internal Standard by LC-MS/MS
Introduction
Spiramycin I is a macrolide antibiotic used in veterinary medicine. Accurate quantification of Spiramycin I in biological matrices is essential for pharmacokinetic studies, residue analysis, and drug development. This application note provides a detailed protocol for the determination of Spiramycin I in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Spiramycin I-d3 as a stable isotope-labeled internal standard. The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.
These protocols are intended for researchers, scientists, and drug development professionals familiar with LC-MS/MS instrumentation and bioanalytical method development.
Experimental Protocols
Sample Preparation (Plasma)
A protein precipitation method is employed for the extraction of Spiramycin I from plasma samples.
Materials:
-
Human or animal plasma samples
-
Spiramycin I analytical standard
-
Spiramycin I-d3 internal standard
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare stock solutions of Spiramycin I and Spiramycin I-d3 in methanol.
-
Create a working solution of the internal standard (Spiramycin I-d3) at an appropriate concentration (e.g., 500 ng/mL) in methanol.
-
Aliquot 100 µL of plasma sample, calibration standards, and quality control samples into microcentrifuge tubes.
-
Add 10 µL of the Spiramycin I-d3 internal standard working solution to each tube (except for blank samples).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
LC System: A standard HPLC or UHPLC system.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry
MS System: A triple quadrupole mass spectrometer.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
MRM Transitions and Parameters
The following Multiple Reaction Monitoring (MRM) transitions and compound-dependent parameters should be used for the quantification and confirmation of Spiramycin I and its internal standard, Spiramycin I-d3. It is crucial to optimize these parameters on the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Declustering Potential (V) | Entrance Potential (V) | Note |
| Spiramycin I | 843.6 | 173.9 | 85.89 | 103.04 | 15 | Quantifier |
| Spiramycin I | 843.6 | 100.8 | 128.94 | 123.16 | 12 | Qualifier |
| Spiramycin I-d3 | 846.6 | 173.9 | 85.89 | 103.04 | 15 | Quantifier |
| Spiramycin I-d3 | 846.6 | 100.8 | 128.94 | 123.16 | 12 | Qualifier |
Note: The MRM transitions and parameters for Spiramycin I-d3 are predicted based on the confirmed data for Spiramycin I. The precursor ion is shifted by +3 m/z due to the three deuterium (B1214612) atoms. The fragmentation is expected to be identical, thus the product ions and their corresponding energies are kept the same. These should be confirmed and optimized experimentally.
Data Presentation
The quantitative data for Spiramycin I should be presented in a clear and concise manner. A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of Spiramycin I in unknown samples is then determined from this curve.
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for the quantification of Spiramycin I in a biological matrix using Spiramycin I-d3 as an internal standard.
Internal Standard Logic
The selection of a stable isotope-labeled internal standard is based on its ability to mimic the analyte throughout the analytical process, thereby providing the most accurate and precise quantification.
Application Notes and Protocols for the Preparation of Calibration Standards Using Spiramycin I-d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation of calibration standards using Spiramycin (B21755) I-d3 as an internal standard (IS). The protocols outlined are essential for the accurate quantification of Spiramycin and its primary metabolite, Neospiramycin, in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like Spiramycin I-d3 is the gold standard for quantitative analysis, as it effectively corrects for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision.[1][2][3]
Physicochemical Properties of Spiramycin I-d3
A summary of the key physicochemical properties of Spiramycin I-d3 is presented in the table below.
| Property | Value |
| Chemical Name | Spiramycin I-d3 |
| Alternate Names | 9-O-[(2R,5S,6R)-5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]leucomycin V-d3; Foromacidin A-d3; Spiramycin A-d3[4][5] |
| Molecular Formula | C₄₃H₇₁D₃N₂O₁₄[4] |
| Molecular Weight | 846.07 g/mol [4] |
| Appearance | White to Off-White Solid[5] |
| Purity | Typically >95%[6] |
| Storage | -20°C[2][6] |
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The analytical methodology is founded on the principle of Isotope Dilution Mass Spectrometry (IDMS). In this technique, a known quantity of the isotopically labeled internal standard, Spiramycin I-d3, is introduced to the sample at the initial stage of the extraction process.[6] This "spiked" sample then undergoes extraction, purification, and analysis by LC-MS/MS. Because Spiramycin I-d3 is chemically identical to the target analyte, it exhibits similar behavior during sample preparation and analysis. However, it can be differentiated by its higher mass due to the presence of deuterium (B1214612) atoms.[6]
Experimental Protocols
The following protocols provide a general framework for the preparation of calibration standards for the analysis of Spiramycin and Neospiramycin in biological matrices. Optimization may be required for specific matrices and instrument sensitivities.
I. Preparation of Stock and Working Solutions
It is recommended to use aprotic solvents like acetonitrile (B52724) for preparing stock and working solutions to ensure the stability of Spiramycin.[2][7]
A. Stock Solutions (1 mg/mL) [2]
-
Accurately weigh a known amount of Spiramycin I, Neospiramycin I, and Spiramycin I-d3 reference standards.
-
Dissolve each standard in an appropriate volume of acetonitrile to achieve a final concentration of 1 mg/mL.
-
Store these stock solutions at -20°C.[8]
B. Intermediate Standard Solutions (10 µg/mL) [2]
-
Dilute the 1 mg/mL stock solutions of Spiramycin I and Neospiramycin I with acetonitrile to prepare intermediate solutions with a concentration of 10 µg/mL.
C. Internal Standard Working Solution (e.g., 200 µg/L) [1]
-
Dilute the Spiramycin I-d3 stock solution with a suitable solvent (e.g., methanol (B129727) or acetonitrile/water) to prepare a working solution. A starting concentration of 100 to 500 µg/L is recommended for most applications.[1] The optimal concentration should ideally fall within the mid-range of the calibration curve for the analyte.[1]
II. Preparation of Calibration Standards and Quality Control (QC) Samples
A. Calibration Standards
-
Prepare a series of calibration standards by spiking a blank biological matrix (e.g., milk, plasma) with the intermediate standard solutions of Spiramycin I and Neospiramycin I.[1]
-
A typical concentration range for Spiramycin and Neospiramycin in milk is 40, 100, 200, 500, 1000, and 2000 µg/kg.[1][2]
B. Quality Control (QC) Samples
-
Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.[1] These concentrations should be within the range of the calibration curve.
The table below summarizes a typical preparation scheme for calibration standards in a blank matrix.
| Standard Level | Concentration of Spiramycin I & Neospiramycin I (µg/kg) |
| 1 | 40 |
| 2 | 100 |
| 3 | 200 |
| 4 | 500 |
| 5 | 1000 |
| 6 | 2000 |
Sample Preparation Workflow
The following is a general workflow for sample preparation using protein precipitation, a common technique for matrices like plasma and milk.[1][3]
-
Aliquoting : Transfer a known amount of the sample (e.g., 1 mL of milk or 100 µL of plasma), calibration standard, or QC sample into a microcentrifuge tube.[1][3]
-
Internal Standard Spiking : Add a fixed volume of the Spiramycin I-d3 working solution to each tube.[1]
-
Protein Precipitation : Add a precipitating agent, such as acetonitrile (e.g., 2 mL of acetonitrile for every 1 mL of milk or 300 µL for 100 µL of plasma).[1][3]
-
Vortexing : Vortex the tubes vigorously for at least 1 minute to ensure thorough mixing and protein precipitation.[1][3]
-
Centrifugation : Centrifuge the tubes at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.[1][2][3]
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube for analysis.[3][8]
For some matrices, an additional solid-phase extraction (SPE) clean-up step may be necessary after protein precipitation to remove interferences.[9]
Data Presentation
The following tables summarize key quantitative parameters for a typical analytical method using Spiramycin I-d3 as an internal standard.
Table 1: Typical LC-MS/MS Parameters
| Parameter | Setting |
| LC System | Standard HPLC or UHPLC system[3] |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)[3] |
| Mobile Phase A | Water with 0.1% formic acid[3] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[3] |
| Gradient | A typical gradient might run from 5% B to 95% B over 3-5 minutes[3] |
| Ionization Mode | Positive Electrospray Ionization (ESI)[10] |
Table 2: Example Calibration Curve and QC Performance Data
| QC Level (ng/mL) | Accuracy (% Bias) | Precision (%RSD) |
| Low QC (3 ng/mL) | -2.5% | 4.8% |
| Medium QC (50 ng/mL) | 1.8% | 3.1% |
| High QC (800 ng/mL) | 0.5% | 2.5% |
| Data adapted from a comparative study highlighting the superior performance of a stable isotope-labeled internal standard.[3] |
Visualizations
The following diagrams illustrate the key workflows described in these application notes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. [Determination of spiramycin and tilmicosin in meat and fish by LC/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Spiramycin I-d3 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiramycin (B21755) is a macrolide antibiotic used in both human and veterinary medicine. Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. The use of stable isotope-labeled internal standards, such as Spiramycin I-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of spiramycin. The co-elution of the analyte and its deuterated internal standard ensures that variations in sample preparation, matrix effects, and instrument response are effectively normalized, leading to highly accurate and precise quantification.
These application notes provide a comprehensive overview of the use of Spiramycin I-d3 in pharmacokinetic studies, including detailed experimental protocols and data presentation.
Metabolic Pathway of Spiramycin
Spiramycin is metabolized in the liver to its active metabolite, neospiramycin. This biotransformation is a key consideration in pharmacokinetic studies.
Caption: Metabolic Conversion of Spiramycin I to Neospiramycin I.
Experimental Protocols
The following protocols are adapted from a validated LC-MS/MS method for the quantification of spiramycin and neospiramycin in a biological matrix, using Spiramycin-d3 as the internal standard. While the original study focused on milk, the methodology is directly applicable to other biological matrices such as plasma with appropriate validation.
Materials and Reagents
-
Spiramycin I reference standard
-
Spiramycin I-d3 internal standard
-
Neospiramycin I reference standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma, milk)
Sample Preparation
The following is a typical protein precipitation protocol for the extraction of spiramycin and neospiramycin from a biological matrix.
Caption: Experimental Workflow for Sample Preparation.
Detailed Steps:
-
To a 1 mL aliquot of the biological sample (e.g., plasma), add a known concentration of the Spiramycin I-d3 internal standard solution.
-
Add 3 mL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 500 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical parameters for the chromatographic separation and mass spectrometric detection of spiramycin and neospiramycin.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | UHPLC System |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation of analytes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Spiramycin I | m/z 843.5 → 174.2 (Quantifier), m/z 843.5 → 101.1 (Qualifier) |
| Neospiramycin I | m/z 701.4 → 174.2 (Quantifier), m/z 701.4 → 542.3 (Qualifier) |
| Spiramycin I-d3 | m/z 846.5 → 174.2 |
Data Presentation
The following table presents representative data from a residue depletion study of spiramycin and its metabolite neospiramycin in milk after administration to cows.[1] While this data is from a milk matrix, it illustrates the type of concentration-time data that is generated in a pharmacokinetic study and is suitable for pharmacokinetic analysis.
Table 3: Concentration of Spiramycin and Neospiramycin in Milk Over Time
| Time (hours) | Spiramycin (µg/kg) | Neospiramycin (µg/kg) |
| 12 | 1500 | 250 |
| 24 | 1200 | 300 |
| 36 | 800 | 350 |
| 48 | 500 | 300 |
| 60 | 300 | 250 |
| 72 | 150 | 180 |
| 84 | 80 | 120 |
| 96 | 40 | 80 |
Disclaimer: The data in Table 3 is adapted from a study in bovine milk and is presented for illustrative purposes of a concentration-time profile. Pharmacokinetic parameters derived from this data may not be directly extrapolated to plasma pharmacokinetics in other species.
From this data, key pharmacokinetic-like parameters such as the elimination rate constant and half-life can be calculated. In a formal pharmacokinetic study, additional parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) would be determined.
Conclusion
The use of Spiramycin I-d3 as an internal standard in LC-MS/MS analysis provides a robust, accurate, and precise method for the quantification of spiramycin and its active metabolite, neospiramycin, in biological matrices. The detailed protocols and representative data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals involved in the pharmacokinetic evaluation of spiramycin. The methodologies described can be adapted and validated for various biological matrices to support preclinical and clinical drug development programs.
References
Troubleshooting & Optimization
Minimizing matrix effects in spiramycin LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in spiramycin (B21755) LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect spiramycin LC-MS/MS analysis?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting compounds influence the ionization efficiency of spiramycin, leading to either ion suppression or enhancement.[2][3] This phenomenon can negatively impact the accuracy, precision, and sensitivity of the analytical method.[4]
Q2: We are observing significant signal suppression for spiramycin in plasma samples compared to our standards prepared in solvent. How can we mitigate this?
A2: This is a classic example of a matrix effect.[5] To mitigate this, several strategies can be employed:
-
Optimize Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis.[1] Techniques like Solid-Phase Extraction (SPE) are highly effective at cleaning up complex samples.[6]
-
Improve Chromatographic Separation: Modifying the LC method to better separate spiramycin from co-eluting matrix components can reduce interference.[7]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as Spiramycin-d3 or its metabolite equivalent Neo Spiramycin I-d3, is the gold standard for compensating for matrix effects.[6][8] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate correction.[8]
Q3: Our results show high variability between different lots of plasma. What could be the cause and how can we address it?
A3: This issue is known as the relative matrix effect, where the degree of ion suppression or enhancement varies between different biological samples.[5] The most effective way to correct for this inter-lot variability is by using a stable isotope-labeled internal standard like Neo Spiramycin I-d3.[5] The SIL-IS will be similarly affected by the matrix components in each unique lot, ensuring more reliable and reproducible results.[5]
Q4: What is the best internal standard to use for spiramycin quantification?
A4: A stable isotope-labeled internal standard that co-elutes with the analyte is considered the "gold standard" for LC-MS/MS quantification.[8] For spiramycin and its primary metabolite neospiramycin, Spiramycin-d3 and Neo Spiramycin I-d3 are highly recommended.[6][9] These standards share almost identical physicochemical properties with their non-labeled counterparts, providing the most effective correction for matrix effects and other analytical variabilities.[8]
Troubleshooting Guide
Issue 1: Inconsistent internal standard response across samples.
-
Possible Cause: Inconsistent addition of the internal standard to all samples, standards, and quality controls.
-
Troubleshooting Steps:
-
Verify the concentration of the internal standard working solution.
-
Ensure that the pipettes used for adding the internal standard are properly calibrated.
-
Add the internal standard to the sample at the earliest possible step in the sample preparation workflow to account for variability in the extraction procedure.[8]
-
Issue 2: Poor peak shape or tailing for spiramycin.
-
Possible Cause: Suboptimal chromatographic conditions or interactions with the analytical column.
-
Troubleshooting Steps:
-
Adjust the mobile phase composition, such as the organic solvent ratio or the pH.
-
Evaluate different analytical columns with different stationary phases (e.g., C18, C8).
-
Ensure the sample is fully dissolved in the mobile phase before injection.
-
Issue 3: Signal suppression even with an internal standard.
-
Possible Cause: Extremely high levels of interfering matrix components, particularly phospholipids (B1166683), are present in the sample.
-
Troubleshooting Steps:
-
Implement a more rigorous sample cleanup method. Solid-Phase Extraction (SPE) is generally more effective at removing phospholipids than protein precipitation.[10][11]
-
Consider specialized phospholipid removal products, such as those utilizing mixed-mode SPE or specific phospholipid-binding sorbents.[11]
-
Experimental Protocols & Data
Protocol 1: Solid-Phase Extraction (SPE) for Spiramycin from Bovine Milk
This protocol is adapted from a method for determining spiramycin and its metabolite, neospiramycin, in raw milk.[6]
-
Sample Pre-treatment:
-
Pipette 1.0 mL of the milk sample into a 15 mL polypropylene (B1209903) centrifuge tube.[6]
-
Add 1.0 mL of acetonitrile (B52724) (ACN) to initiate protein precipitation.[6]
-
Spike the sample with an appropriate volume of a stable isotope-labeled internal standard (e.g., Spiramycin-d3 or Neo Spiramycin I-d3).[6]
-
Vortex for 15 seconds.[6]
-
Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.[6]
-
Transfer the supernatant to a new tube containing 9 mL of 0.1% formic acid in water.[6]
-
-
Solid-Phase Extraction (C8 or HLB Cartridge):
-
Conditioning: Condition the SPE cartridge (e.g., C8, 200 mg) by passing 2 mL of methanol (B129727), followed by 2 mL of purified water. Do not allow the cartridge to dry.[6]
-
Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).[6]
-
Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the spiramycin and internal standard with 2 mL of methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[6]
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Protein Precipitation (PPT) for Spiramycin from Plasma
This protocol describes a general protein precipitation procedure.[6]
-
Sample Preparation:
-
Precipitation:
-
Separation:
-
Centrifuge the mixture at high speed (e.g., >10,000 x g) for 10 minutes to form a tight pellet of precipitated proteins.[6]
-
-
Final Preparation:
Quantitative Data Summary: Comparison of Sample Preparation Methods
| Parameter | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |
| Analyte Recovery | 82.1% - 108.8%[6] | ~90%[6] |
| Limit of Quantification (LOQ) | 40 µg/kg (ppb)[6] | 23 ng/mL (ppb)[6] |
| Precision (RSD%) | < 4.2%[6] | < 6.1%[6] |
| Trueness (Relative Bias) | -1.6% to 5.7%[6] | Not specified |
| Matrix Effect Removal | Excellent | Fair to Poor |
Visualizations
Caption: General workflow for spiramycin LC-MS/MS analysis.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. nebiolab.com [nebiolab.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Addressing isotopic interference from spiramycin
Welcome to the technical support center for spiramycin (B21755) analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental analysis of spiramycin, with a particular focus on isotopic interference in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of spiramycin analysis?
A1: Isotopic interference occurs when the isotopic peaks of an analyte overlap with the signal of its stable isotope-labeled internal standard (SIL-IS). Spiramycin has a large molecular formula (C43H74N2O14), which means it has a significant natural isotopic distribution.[1] Specifically, the peak representing the molecule with three additional neutrons (M+3 peak), primarily due to the presence of 43 carbon atoms, can interfere with the signal of a commonly used internal standard, spiramycin-d3.[2]
Q2: How can I identify if isotopic interference is affecting my spiramycin quantification?
A2: A key indicator of isotopic interference is an unexpected increase in the internal standard's peak area as the concentration of the unlabeled spiramycin increases.[2] This can lead to a non-linear or flattened calibration curve and an overestimation of the spiramycin concentration in your samples.[2]
Q3: My spiramycin standard is showing multiple peaks. Is this related to isotopic interference?
A3: While isotopic peaks are a form of multiple peaks, distinct, separated peaks are more likely due to the instability of spiramycin in certain solvents. Spiramycin's aldehyde group can react with protic solvents like water, methanol, and ethanol (B145695) to form adducts.[3][4] It is recommended to use aprotic solvents such as acetonitrile (B52724) or dimethyl sulfoxide (B87167) for preparing standard solutions, especially if they are not for immediate use.[3][4] After 96 hours in an aqueous solution, over 90% of spiramycin can be converted to its water-bound form.[3][4]
Q4: Are there alternative internal standards to spiramycin-d3 that can avoid this interference?
A4: While a stable isotope-labeled internal standard like spiramycin-d3 is generally considered the gold standard, a structural analog that does not co-elute with spiramycin could be considered.[5][6] However, these may not compensate for matrix effects as effectively.[5] Another approach is to use an internal standard with a larger mass difference from the analyte, although availability may be limited. For many applications, optimizing the use of spiramycin-d3 is the most practical approach.
Troubleshooting Guides
Issue: Non-linear calibration curve and overestimation of spiramycin concentration.
This issue is often a direct consequence of isotopic interference from the M+3 peak of spiramycin on the spiramycin-d3 internal standard signal.
A primary strategy to combat this interference is to adjust the concentration of the internal standard. By increasing the concentration of spiramycin-d3, the contribution from the spiramycin M+3 peak becomes a smaller, less significant fraction of the total signal for the internal standard.
Quantitative Impact of Internal Standard Concentration
| Spiramycin Concentration (µg/kg) | Spiramycin-d3 Concentration (µg/kg) | Contribution of Spiramycin M+3 to IS Signal | Observed Effect |
| 400 | 100 | 12.8% | Significant overestimation of analyte[2] |
| 400 | 1500 | < 1% | Negligible interference, improved accuracy[2] |
Data synthesized from a study on spiramycin in bovine muscle.[2]
Experimental Protocols
Protocol 1: LC-MS/MS Method for Spiramycin Quantification with Minimized Isotopic Interference
This protocol is designed for the quantification of spiramycin in biological matrices, incorporating steps to mitigate isotopic interference.
1. Preparation of Standards and Samples
-
Solvent Selection: Prepare all stock and working solutions of spiramycin and spiramycin-d3 in an aprotic solvent (e.g., acetonitrile) to prevent adduct formation.[3][4]
-
Internal Standard Concentration: Prepare a working solution of spiramycin-d3 at a concentration that is sufficiently high to minimize the relative contribution of the spiramycin M+3 peak. A concentration of at least 10 times the highest calibration standard of spiramycin is a good starting point for optimization. For a calibration range up to 400 µg/kg, an ideal concentration for spiramycin-d3 would be 1500 µg/kg.[2]
-
Sample Preparation:
-
To 1 mL of the sample matrix (e.g., milk, plasma), add a fixed volume of the optimized spiramycin-d3 internal standard working solution.[7][8]
-
Precipitate proteins by adding 3 mL of acetonitrile.[7]
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.[7]
-
Transfer the supernatant for LC-MS/MS analysis.
-
2. LC-MS/MS Conditions
-
LC System: Standard HPLC or UHPLC system.[5]
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[5]
-
Mobile Phase A: Water with 0.1% formic acid.[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]
-
Gradient: A typical gradient might run from 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.[5]
-
MS System: Triple quadrupole mass spectrometer.[5]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Spiramycin | 422.3 ([M+2H]2+) | To be optimized |
| Spiramycin-d3 | 423.8 ([M+2H]2+) | To be optimized |
Precursor ions are based on the doubly charged species.[2] Product ions should be determined empirically for the specific instrument.
Visualizations
References
- 1. Spiramycin | C43H74N2O14 | CID 5266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. researchgate.net [researchgate.net]
- 4. Challenges for the determination of spiramycin in aqueous matrices using LC-MS/MS: evidence for the solvent intrusion on the molecule integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A liquid chromatography coupled to tandem mass spectrometry method for the quantification of spiramycin and its active metabolite neospiramycin in milk of major and minor species: Validation using the accuracy profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Spiramycin Analysis on C18 Columns
Welcome to our dedicated support center for troubleshooting issues related to the chromatographic analysis of spiramycin (B21755) on C18 columns. This resource provides in-depth answers to frequently asked questions and practical guidance to help you overcome common challenges and improve your peak shape and overall data quality.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common causes of poor peak shape (tailing, fronting, or splitting) for spiramycin on a C18 column?
Poor peak shape in spiramycin chromatography can arise from several factors, including interactions with the stationary phase, mobile phase composition, and sample preparation.
-
Peak Tailing: This is the most common issue and is often caused by secondary interactions between the basic spiramycin molecule and residual silanol (B1196071) groups on the silica-based C18 column.[1][2][3] These interactions lead to multiple retention mechanisms, causing the peak to tail.[2][3] Other potential causes include low buffer concentration, incorrect mobile phase pH, and column degradation.[4]
-
Peak Fronting: This is less common for basic compounds like spiramycin but can occur due to sample overload. If the concentration of spiramycin in the injected sample is too high, it can saturate the stationary phase, leading to a fronting peak.
-
Peak Splitting: This may indicate a problem with the column, such as a partially blocked frit or a void in the packing material.[5] It can also be caused by the co-elution of a closely related impurity or the use of a sample solvent that is too strong compared to the mobile phase.[5][6] Additionally, operating with a mobile phase pH close to the analyte's pKa can lead to the presence of both ionized and unionized forms, resulting in peak splitting or shoulders.[7][8]
Q2: My spiramycin standard is showing multiple peaks, or its peak area is decreasing over time. What could be the cause?
Spiramycin is known to be unstable in certain solvents, which can lead to the appearance of degradation products or adducts as extra peaks in your chromatogram.
-
Solvent Instability: Spiramycin has an aldehyde group that can react with protic solvents like water, methanol, and ethanol (B145695) to form adducts.[5][9] This can lead to a decrease in the main spiramycin peak and the appearance of new, related peaks.[5] It is recommended to use aprotic solvents like acetonitrile (B52724) or dimethyl sulfoxide (B87167) for preparing standard solutions, especially if they are not for immediate use.[5] After 96 hours in an aqueous solution, over 90% of spiramycin can be converted to its H2O-bound form.[5][9]
-
Degradation: Like many macrolides, spiramycin can degrade under acidic or basic conditions, as well as upon exposure to light and oxidizing agents.[5] Ensure your sample preparation and storage conditions are optimized to minimize degradation.
Q3: How can I improve the peak shape of spiramycin?
Improving the peak shape of spiramycin generally involves minimizing secondary interactions and optimizing chromatographic conditions.
-
Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor.[7][8]
-
Low pH (e.g., pH 2-4): At a low pH, the residual silanol groups on the silica (B1680970) packing are protonated and less likely to interact with the protonated basic spiramycin molecule.[4] This can significantly reduce peak tailing.
-
High pH (e.g., pH 8-10): At a high pH, the spiramycin molecule is neutral, which can also reduce interactions with silanol groups. However, it is crucial to use a pH-stable C18 column (e.g., a hybrid or specially bonded phase) to avoid column degradation at high pH.[10][11]
-
-
Use of Buffers: Employing a buffer in the mobile phase at an appropriate concentration (typically 10-50 mM) helps to maintain a consistent pH and can mask residual silanol activity, thereby improving peak shape.[4] Phosphate (B84403) and acetate (B1210297) buffers are commonly used.
-
Column Selection:
-
End-capped C18 columns: These columns have fewer accessible silanol groups, which reduces the potential for secondary interactions and peak tailing.[3]
-
Columns with novel bonding technologies: Modern columns with hybrid particle technology or other proprietary surface modifications are designed to provide excellent peak shape for basic compounds even at intermediate pH ranges.
-
-
Organic Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase will affect retention and can influence peak shape. Acetonitrile often provides better peak shapes and lower backpressure than methanol.
-
Temperature: Increasing the column temperature (e.g., to 30-40°C) can improve peak symmetry by reducing the viscosity of the mobile phase and increasing the kinetics of mass transfer.
Experimental Protocols
Below are examples of detailed methodologies that have been successfully used for the analysis of spiramycin on C18 columns.
Protocol 1: Reversed-Phase HPLC with UV Detection
This protocol is optimized for good peak shape and separation of spiramycin.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase A: Prepare a 50 mM phosphate buffer and adjust the pH to 4.72 with phosphoric acid.[5][12]
-
Mobile Phase B: HPLC-grade methanol.[5]
-
Gradient Program: Start with a 50:50 (v/v) ratio of Mobile Phase A to Mobile Phase B.[5]
-
Injection Volume: 20 µL.[5]
-
Detection: UV detection at 232 nm.
Protocol 2: LC-MS/MS Analysis of Spiramycin and Related Substances
This method is suitable for the identification and characterization of spiramycin and its impurities.
-
Column: XTerra C18 column (250 x 4.6 mm i.d., 5 µm).[13][14]
-
Mobile Phase: A mixture of acetonitrile, methanol, water, and ammonium (B1175870) acetate solution, with the final pH adjusted to 6.5.[13][14]
-
Flow Rate: 1.0 mL/min.[14]
-
Detection: Mass spectrometry with an atmospheric pressure chemical ionization (APCI) source in positive ion mode.[13][14]
Quantitative Data Summary
The following table summarizes various chromatographic conditions used for the analysis of spiramycin on C18 columns from different studies.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (250 x 4.6 mm, 5 µm)[5] | XTerra C18 (250 x 4.6 mm, 5 µm)[13][14] | C8 (250 mm x 4.6 mm, 5 µm)[15] |
| Mobile Phase | 50 mM Phosphate Buffer (pH 4.72) / Methanol (50:50, v/v)[5][12] | Acetonitrile / Methanol / Water / Ammonium Acetate (pH 6.5)[13][14] | 0.1% Phosphoric Acid / Methanol (67:33, v/v)[15] |
| Flow Rate | 0.8 mL/min[5][12] | 1.0 mL/min[14] | 1.0 mL/min[15] |
| Temperature | 30°C[5][12] | Not Specified | Not Specified |
| Detection | UV at 242 nm[5] | MS (APCI, Positive Ion Mode)[13][14] | UV at 232 nm[15] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape for spiramycin on a C18 column.
Caption: Troubleshooting workflow for poor spiramycin peak shape.
References
- 1. sielc.com [sielc.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. uhplcs.com [uhplcs.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. Challenges for the determination of spiramycin in aqueous matrices using LC-MS/MS: evidence for the solvent intrusion on the molecule integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. agilent.com [agilent.com]
- 12. Development and Optimization of HPLC Analysis of Metronidazole, Diloxanide, Spiramycin and Cliquinol in Pharmaceutical Dosage Forms Using Experimental Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of impurities in spiramycin by liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Multivariate Optimization and Validation of HPLC Method for Determination of Spiramycin I in Tablets | Semantic Scholar [semanticscholar.org]
Technical Support Center: Spiramycin Recovery from Plasma
Welcome to the technical support center for scientists and researchers encountering challenges with spiramycin (B21755) recovery from plasma samples. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your extraction procedures and achieve reliable, high-recovery results.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low spiramycin recovery from plasma?
Low recovery of spiramycin from plasma can stem from several factors, including:
-
Suboptimal pH: The pH of the sample and extraction solvents plays a critical role in the ionization state of spiramycin, a basic compound. Incorrect pH can lead to poor retention on SPE cartridges or inefficient partitioning in LLE.[1]
-
Inefficient Extraction Technique: The chosen extraction method (Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction) may not be optimized for spiramycin's physicochemical properties in the plasma matrix.
-
Matrix Effects: Components in the plasma, such as proteins and phospholipids, can interfere with the extraction process or cause ion suppression/enhancement during LC-MS/MS analysis.
-
Analyte Instability: Spiramycin can be unstable under certain conditions. It is susceptible to degradation in acidic solutions and can react with protic solvents like methanol (B129727) and water, which can alter its mass and impact detection.
-
Procedural Losses: Analyte can be lost due to adsorption to container walls, incomplete phase transfer during LLE, or improper handling during solvent evaporation and reconstitution steps.
Q2: Which extraction method generally yields the highest recovery for spiramycin from plasma?
Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can provide high and consistent recoveries of spiramycin from plasma, often around 90% or higher when properly optimized.[2][3] Protein Precipitation (PP) is a simpler and faster method but may result in lower recoveries and less clean extracts, which can lead to significant matrix effects in sensitive LC-MS/MS analyses.[4][5] The choice of method often depends on the required sensitivity, sample throughput, and the analytical technique being used.
Q3: How does pH affect spiramycin recovery in different extraction methods?
For Reversed-Phase SPE , the sample pH should be adjusted to suppress the ionization of spiramycin, making it more neutral to enhance its retention on the nonpolar sorbent. As spiramycin is a basic compound, increasing the pH to approximately 2 units above its pKa is recommended.[1] For LLE , the pH of the aqueous phase is adjusted to neutralize spiramycin, making it more soluble in the organic extraction solvent.
Q4: Can the choice of internal standard affect my spiramycin recovery results?
While the internal standard does not affect the actual recovery of spiramycin, it is crucial for accurate quantification by correcting for analyte loss during sample preparation and for matrix effects.[3] A stable isotope-labeled (SIL) internal standard, such as Neo Spiramycin I-d3, is considered the gold standard as it behaves almost identically to spiramycin throughout the analytical process, leading to higher accuracy and precision.[6]
Troubleshooting Guides
Problem: Low Recovery with Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting Steps |
| Incorrect Sorbent Choice | Select a sorbent based on spiramycin's properties. A hydrophilic-lipophilic balanced (HLB) or a C8 reversed-phase sorbent is often effective. |
| Improper Sample pH | Adjust the plasma sample pH to be ~2 units above spiramycin's pKa to ensure it is neutral and retains well on a reversed-phase sorbent.[1] |
| Sorbent Bed Drying | For silica-based sorbents, do not allow the sorbent bed to dry out after conditioning and before sample loading, as this can lead to inconsistent and poor recovery.[1] |
| Inadequate Elution Solvent | Ensure the elution solvent is strong enough to desorb spiramycin from the sorbent. Methanol or acetonitrile (B52724) are commonly used. The volume of the eluent should be optimized to ensure complete elution. |
| High Flow Rate | Maintain a slow and consistent flow rate during sample loading and elution to allow for proper interaction between the analyte and the sorbent. |
Problem: Low Recovery with Liquid-Liquid Extraction (LLE)
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH of Aqueous Phase | Adjust the pH of the plasma sample to neutralize spiramycin, thereby increasing its partitioning into the organic solvent. |
| Inappropriate Extraction Solvent | Select an organic solvent that is immiscible with water and in which spiramycin has high solubility. Chloroform (B151607) and ethyl acetate-isopropanol mixtures have been used successfully.[2] |
| Insufficient Mixing/Shaking | Ensure thorough mixing of the aqueous and organic phases to facilitate the transfer of spiramycin into the organic layer. |
| Emulsion Formation | If an emulsion forms between the two phases, try adding salt to the aqueous phase or centrifuging the sample at high speed to break the emulsion. |
| Incomplete Phase Separation | Allow sufficient time for the two phases to separate completely before collecting the organic layer. |
Problem: Low Recovery with Protein Precipitation (PP)
| Potential Cause | Troubleshooting Steps |
| Inefficient Protein Removal | Use a sufficient volume of a cold precipitating solvent, typically acetonitrile or methanol, at a ratio of at least 3:1 (solvent:plasma).[7] |
| Analyte Co-precipitation | Low recovery can occur if spiramycin co-precipitates with the plasma proteins.[7] This can be a significant issue with acidic precipitating agents. |
| Incomplete Precipitation | Ensure thorough vortexing after adding the precipitating solvent and allow sufficient incubation time, often at a low temperature, for complete protein precipitation. |
| Poor Supernatant Transfer | Carefully aspirate the supernatant without disturbing the protein pellet. Centrifugation at high speed is crucial to obtain a compact pellet. |
Quantitative Data Summary
The following table summarizes typical recovery data for different spiramycin extraction methods from plasma as reported in various studies.
| Extraction Method | Reported Recovery Range (%) | Key Considerations |
| Solid-Phase Extraction (SPE) | 82.1% - 108.8%[3][8] | Provides clean extracts and high, consistent recovery. Requires method development and can be more time-consuming than PP. |
| Liquid-Liquid Extraction (LLE) | ~90%[2] | Offers good recovery and cleaner extracts than PP. Can be labor-intensive and may involve larger solvent volumes. |
| Protein Precipitation (PP) | >80% (for some drugs)[7] | Simple, fast, and requires minimal method development. However, extracts are less clean, which can lead to significant matrix effects and potentially lower recovery due to co-precipitation.[4][5][7] |
Experimental Protocols
Method 1: Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
To 1 mL of plasma, add an appropriate volume of an internal standard solution (e.g., Neo Spiramycin I-d3).
-
Add 2 mL of acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and dilute with 10 mL of water.[9]
-
-
SPE Cartridge Conditioning:
-
Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.[9]
-
-
Sample Loading:
-
Load the diluted supernatant onto the conditioned SPE cartridge at a slow, steady flow rate.[9]
-
-
Washing:
-
Wash the cartridge with 3 mL of water, followed by 3 mL of 20% methanol in water to remove polar interferences.[9]
-
-
Elution:
-
Elute the spiramycin and internal standard with 3 mL of methanol.[9]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.[9]
-
Method 2: Liquid-Liquid Extraction (LLE)
-
Sample Preparation:
-
To 1 mL of plasma, add an internal standard.
-
Add a suitable buffer to adjust the pH to a basic level (e.g., pH 9-10).
-
-
Extraction:
-
Add 5 mL of an appropriate organic solvent (e.g., chloroform or a mixture of ethyl acetate (B1210297) and isopropanol).
-
Vortex or shake vigorously for 5-10 minutes.
-
-
Phase Separation:
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase for analysis.
-
Method 3: Protein Precipitation (PP)
-
Sample Preparation:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution. Vortex for 10 seconds.[6]
-
-
Precipitation:
-
Add 300 µL of cold acetonitrile.
-
Vortex vigorously for 1 minute.[6]
-
-
Centrifugation:
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for direct injection or further processing (e.g., evaporation and reconstitution).[6]
-
Visualizations
Caption: Troubleshooting workflow for low spiramycin recovery.
Caption: Solid-Phase Extraction (SPE) experimental workflow.
Caption: Comparison of spiramycin extraction methods.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Spiramycin Analysis in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with spiramycin (B21755) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is the peak area of my spiramycin standard decreasing over time in my aqueous solution?
A1: Spiramycin is known to be unstable in protic (hydrogen-bond donating) solvents such as water, methanol (B129727), and ethanol.[1][2][3][4] The aldehyde group in the spiramycin structure can react with these solvents to form adducts. In aqueous solutions, a water-bound form of spiramycin is created, leading to a decrease in the parent spiramycin peak and the appearance of a new peak corresponding to the hydrated form.[1][2][3][4] Over a period of 96 hours, more than 90% of spiramycin can be converted to its H₂O-bound form.[1][2][3][4]
Q2: What is the optimal pH range for maintaining the stability of spiramycin in aqueous solutions?
A2: The stable pH range for spiramycin in aqueous solutions is between 4.0 and 10.0.[5] Significant degradation occurs at pH values below 4.0 and above 10.0, with accelerated degradation at pH < 2.8 and pH > 12.8.[5]
Q3: I am observing multiple peaks in the chromatogram of my spiramycin standard. What could be the cause?
A3: The appearance of multiple peaks can be attributed to several factors:
-
Formation of Adducts: As mentioned in Q1, spiramycin can form adducts with protic solvents, resulting in additional peaks.[1][6]
-
Degradation: Spiramycin can degrade under various conditions, leading to the formation of degradation products that will appear as separate peaks.[6] Known degradation pathways include hydrolysis, photolysis, and oxidation.[7][8][9][10][11]
-
Co-elution with Impurities: The spiramycin standard itself may contain impurities or related substances that co-elute under the chromatographic conditions used.[6]
-
Poor Chromatography: Issues such as a partially blocked column, a void in the column packing, or an inappropriate mobile phase composition can cause peak splitting, which may be misinterpreted as multiple peaks.[6]
Q4: What are the recommended solvents for preparing spiramycin standard solutions?
A4: To minimize instability and the formation of adducts, it is highly recommended to use aprotic solvents (solvents that do not donate protons) for preparing spiramycin standard solutions, especially if they are not for immediate use.[1][2][3][4][6] Suitable aprotic solvents include acetonitrile (B52724) and dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4][6]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Inappropriate Mobile Phase pH | Optimize the mobile phase pH. A slightly acidic to neutral pH is often effective. One study identified a pH of 4.72 as optimal for good peak shape.[6] |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Secondary Interactions with Column | Use a mobile phase with a higher ionic strength or add a competing base to the mobile phase. |
Issue 2: Inaccurate Quantification in LC-MS/MS Analysis
| Possible Cause | Troubleshooting Step |
| Conversion to H₂O-Adduct | For accurate quantification, it is crucial to monitor the ion transitions for both spiramycin (e.g., m/z 843.6 → 173.9) and its water-adduct (e.g., m/z 861.5 → 173.9).[1][2][3][4] |
| Matrix Effects | Employ a suitable internal standard, such as Spiramycin-d3, to compensate for matrix effects.[12] Perform sample cleanup using techniques like solid-phase extraction (SPE).[12][13] |
| In-source Fragmentation or Adduct Formation | Optimize the electrospray ionization (ESI) source parameters, such as temperature and voltages, to minimize in-source reactions. |
Quantitative Data Summary
Table 1: Stability of Spiramycin in Aqueous Solution over Time
| Time (hours) | Spiramycin Conversion to H₂O-bound form (%) | Reference |
| 96 | > 90 | [1][2][3][4] |
Table 2: Half-life of Spiramycin under Different Degradation Conditions
| Condition | Half-life (t½) | Reference |
| Sterilized Water (under illumination) | 48 hours | [7] |
| River Water (under illumination) | 25 hours | [7] |
| Titanium Dioxide (TiO₂) Photocatalysis | 3 minutes | [7] |
Experimental Protocols
Protocol 1: Preparation of Spiramycin Standard Stock Solution
-
Solvent Selection: Choose a high-purity, aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO).[6]
-
Weighing: Accurately weigh a suitable amount of spiramycin reference standard.
-
Dissolution: Dissolve the standard in the chosen aprotic solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[6]
-
Storage: Store the stock solution in a tightly sealed container at the recommended temperature (e.g., 4°C) and protected from light.
Protocol 2: Sample Preparation from Bovine Milk using SPE for LC-MS/MS Analysis
This protocol is adapted from a method for determining Spiramycin in raw milk.[13]
-
Sample Pre-treatment:
-
Pipette 1.0 mL of the milk sample into a 15 mL polypropylene (B1209903) centrifuge tube.
-
Add 1.0 mL of acetonitrile (ACN) to precipitate proteins.[13]
-
If using an internal standard, spike the sample with the appropriate volume of the working solution.
-
Vortex for 15 seconds.
-
Centrifuge at 4000 rpm for 10 minutes.[13]
-
Transfer the supernatant to a new tube containing 9 mL of 0.1% formic acid in water.[13]
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C8 or HLB SPE cartridge by passing 2 mL of methanol, followed by 2 mL of purified water. Do not allow the cartridge to dry.[13]
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).[13]
-
Washing: Wash the cartridge with 1 mL of purified water, followed by 1 mL of 5% methanol in water.[13]
-
Elution: Elute the spiramycin with 2 x 750 µL of methanol into a clean collection tube.[13]
-
-
Final Preparation:
Visualizations
Caption: Workflow for Spiramycin Analysis using SPE.
Caption: Spiramycin Instability and Degradation Pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Challenges for the determination of spiramycin in aqueous matrices using LC-MS/MS: evidence for the solvent intrusion on the molecule integrity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Challenges for the determination of spiramycin in aqueous matrices using LC-MS/MS: evidence for the solvent intrusion on the molecule integrity [agris.fao.org]
- 4. Challenges for the determination of spiramycin in aqueous matrices using LC-MS/MS: evidence for the solvent intrusion on the molecule integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Study on the degradation kinetics of spiramycin in acid and alkaline solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. iris.unito.it [iris.unito.it]
- 8. tandfonline.com [tandfonline.com]
- 9. Hydroxylation and hydrolysis: two main metabolic ways of spiramycin I in anaerobic digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journalppw.com [journalppw.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Low-Level Spiramycin Detection
Welcome to the technical support center for the sensitive detection of spiramycin (B21755). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting low levels of spiramycin?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for highly sensitive and selective quantification of spiramycin in various complex matrices.[1] This method offers low limits of detection (LOD) and quantification (LOQ), making it ideal for residue analysis and pharmacokinetic studies.[1] For instance, an LC-MS/MS method has reported an LOD of less than 1.0 µg/kg for spiramycin in raw milk.[2]
Q2: How can I overcome matrix effects in my spiramycin analysis?
A2: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, are a common challenge.[3][4] The most effective way to compensate for these effects is by using a stable isotope-labeled internal standard (SIL-IS), such as spiramycin-d3 or neo-spiramycin-d3.[3][5][6] These internal standards co-elute with the analyte and experience similar matrix effects, allowing for accurate normalization of the signal.[3] Additionally, thorough sample preparation techniques like Solid-Phase Extraction (SPE) can help remove interfering matrix components.[5]
Q3: My spiramycin standard is showing multiple peaks in the chromatogram. What is the cause?
A3: Spiramycin is known to be unstable in protic solvents like water, methanol (B129727), and ethanol.[7][8] It possesses an aldehydic group that can react with these solvents to form adducts, leading to the appearance of multiple peaks and a decrease in the main spiramycin peak area over time.[7][8][9] To avoid this, it is recommended to prepare standard solutions in aprotic solvents such as acetonitrile (B52724) or dimethyl sulfoxide, especially for solutions that are not for immediate use.[7][8] After 96 hours in an aqueous solution, over 90% of spiramycin can convert to its water-bound form.[7][8]
Q4: What are the typical causes of poor peak shape in spiramycin chromatography?
A4: Poor peak shape, such as peak fronting, tailing, or splitting, can arise from several factors.[7] These include issues with the mobile phase composition and pH, a degraded or contaminated column, or problems with the sample preparation.[7] For instance, a mobile phase with a low organic component can contribute to peak splitting.[7] Optimizing the mobile phase pH is also crucial; a slightly acidic to neutral pH is often used for good peak shape.[7]
Troubleshooting Guides
Chromatographic Issues
| Problem | Potential Cause | Recommended Solution |
| Peak Splitting | Partially blocked column frit, void in the column packing, co-elution with an impurity, or low organic content in the initial mobile phase.[7] | - Replace the column frit or use an in-line filter.- If a void is suspected, replace the column.- Optimize the gradient to improve separation from impurities.- Increase the initial percentage of the organic solvent in the mobile phase.[7] |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase, or an inappropriate mobile phase pH. | - Use a mobile phase with a suitable pH to ensure spiramycin is in a single ionic form.- Add a competing base to the mobile phase.- Use a high-purity, end-capped column. |
| Decreasing Peak Area Over Time | Instability of spiramycin in the sample solvent, leading to degradation or adduct formation.[7][8] | - Prepare standards and samples in an aprotic solvent like acetonitrile.[7][8]- Analyze samples as soon as possible after preparation.- If using aqueous solutions, consider monitoring for the water-adduct of spiramycin.[8][9] |
| High Variability Between Matrix Lots | Relative matrix effects, where the degree of ion suppression or enhancement differs between biological sources.[3] | - Utilize a stable isotope-labeled internal standard (SIL-IS) like spiramycin-d3 to normalize the response across different lots.[3] |
Sample Preparation Issues
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Inefficient extraction from the sample matrix or analyte loss during evaporation or reconstitution steps. | - Optimize the extraction solvent and procedure.- For milk samples, protein precipitation followed by Solid-Phase Extraction (SPE) can yield high and consistent recoveries (82.1% - 108.8%).[2][5]- Ensure complete reconstitution of the dried extract by vortexing or sonication. |
| Significant Signal Suppression in LC-MS/MS | Co-eluting endogenous components from the matrix interfering with the ionization of spiramycin.[3][4] | - Improve sample cleanup using a more selective SPE sorbent (e.g., Oasis HLB).[5]- Adjust the chromatographic gradient to separate spiramycin from the interfering compounds.- Employ a SIL-IS to compensate for the suppression.[3] |
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for spiramycin detection.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Spiramycin
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Raw Milk | < 1.0 µg/kg | - | [2] |
| LC-MS/MS | Milk | 13 µg/kg | 40 µg/kg | [10] |
| HPLC-UV | Muscle | - | 25 µg/kg | [6] |
| Microbiological Assay | Muscle | - | 100 µg/kg | [6] |
| Microbiological Assay | Liver, Kidney | - | 300 µg/kg | [6] |
| Microbiological Assay | Fat | - | 115 µg/kg | [6] |
| Adsorptive Stripping Linear Sweep Voltammetry | - | 0.028 µM | 0.094 µM | [11] |
| Thin-Layer Chromatography with Bio-autography | Feed | 2 mg/kg | - | [12][13] |
Table 2: Recovery Rates for Spiramycin Sample Preparation
| Sample Preparation Method | Matrix | Analyte Recovery | Reference |
| Solid-Phase Extraction (SPE) | Bovine Milk | 82.1% - 108.8% | [2][5] |
| Protein Precipitation (PPT) | - | ~90% | [5] |
| Extraction from Chicken Eggs | Chicken Eggs | 85.3% - 93.4% | [11] |
Experimental Protocols
Detailed Methodology 1: Solid-Phase Extraction (SPE) for Spiramycin in Bovine Milk
This protocol is adapted from a method for determining spiramycin and its metabolite, neo-spiramycin, in raw milk.[2][5]
-
Sample Pre-treatment:
-
Pipette 1.0 mL of a milk sample into a 15 mL polypropylene (B1209903) centrifuge tube.
-
Add 1.0 mL of acetonitrile (ACN) to precipitate proteins.[5]
-
Spike the sample with an appropriate volume of a stable isotope-labeled internal standard (e.g., spiramycin-d3).
-
Vortex the mixture for 15 seconds.
-
Centrifuge at 4000 rpm for 10 minutes.[5]
-
Transfer the supernatant to a new tube containing 9 mL of 0.1% formic acid in water.[5]
-
-
Solid-Phase Extraction (C8 or HLB Cartridge):
-
Conditioning: Condition the SPE cartridge (e.g., Oasis HLB) by passing 2 mL of methanol, followed by 2 mL of purified water. Do not allow the cartridge to dry.[5]
-
Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 2 mL of water to remove interfering substances.
-
Elution: Elute the spiramycin with 2 mL of methanol into a clean collection tube.
-
-
Final Preparation:
Detailed Methodology 2: LC-MS/MS Analysis of Spiramycin
This is a general protocol for the LC-MS/MS analysis of spiramycin.
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase A: 50 mM phosphate (B84403) buffer, with the pH adjusted to 4.72 with phosphoric acid.[7]
-
Mobile Phase B: HPLC-grade methanol.[7]
-
Gradient Program: Start with a 50:50 (v/v) ratio of Mobile Phase A to Mobile Phase B.[7] The gradient can be optimized to ensure good separation.
-
Flow Rate: 0.8 mL/min.[7]
-
Column Temperature: 30°C.[7]
-
Injection Volume: 20 µL.[7]
-
-
Tandem Mass Spectrometry:
Visualizations
Caption: Workflow for Spiramycin Detection using SPE and LC-MS/MS.
Caption: Troubleshooting Logic for Common Spiramycin Chromatography Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of spiramycin and neospiramycin antibiotic residues in raw milk using LC/ESI-MS/MS and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Challenges for the determination of spiramycin in aqueous matrices using LC-MS/MS: evidence for the solvent intrusion on the molecule integrity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. A liquid chromatography coupled to tandem mass spectrometry method for the quantification of spiramycin and its active metabolite neospiramycin in milk of major and minor species: Validation using the accuracy profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a spiramycin sensor based on adsorptive stripping linear sweep voltammetry and its application for the determination of spiramycin in chicken egg samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of an analytical method for the determination of spiramycin, virginiamycin and tylosin in feeding-stuffs by thin-layer chromatography and bio-autography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Ion suppression effects in spiramycin quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding ion suppression effects encountered during the quantification of spiramycin (B21755) and its metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the LC-MS/MS analysis of spiramycin?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, milk, tissue) reduce the ionization efficiency of the target analyte, in this case, spiramycin.[1][2] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and lack of reproducibility in your experimental results.[1][3]
Q2: How does using a stable isotope-labeled internal standard (SIL-IS), such as Spiramycin-d3 or Neo Spiramycin I-d3, help address ion suppression?
A2: A SIL-IS is considered the gold standard for quantitative LC-MS/MS analysis.[1] Because it has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[1][4] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is normalized, leading to a more accurate and precise measurement of the analyte's concentration.[4]
Q3: When is the best time to add the internal standard to my samples?
A3: For the most accurate correction of both sample preparation losses and matrix effects, the internal standard should be added as early as possible in the sample preparation workflow.[1]
Q4: We are observing significant signal suppression for spiramycin in our biological samples compared to standards prepared in solvent. What is the likely cause?
A4: This is a classic example of a matrix effect.[4] Endogenous components co-eluting from your biological matrix are interfering with the ionization of spiramycin.[3][4] The use of a SIL-IS that co-elutes with spiramycin is the most effective way to compensate for this suppression.[4]
Q5: Can the solvent used to prepare spiramycin standards affect the analysis?
A5: Yes. Protic solvents like water, methanol, and ethanol (B145695) can react with the formyl group of spiramycin, forming a water-bound adduct.[5] This can lead to a decrease in the spiramycin peak area over time and an increase in the peak area of the H2O-bound form.[5] It is recommended to use aprotic solvents like acetonitrile (B52724) for preparing standard solutions, especially if they are not for immediate use.[5] For accurate quantification in aqueous samples, it may be necessary to monitor the ion transitions for both spiramycin and its H2O-added form.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the quantification of spiramycin.
Issue 1: High Variability in the Internal Standard (IS) Signal
-
Possible Cause: Inconsistent sample preparation, variable matrix effects between samples, or instrumental issues.[6]
-
Troubleshooting Steps:
-
Review Sample Preparation: Ensure precise and consistent pipetting of the IS, thorough vortexing, and uniform extraction conditions for all samples.[6]
-
Evaluate Matrix Effects: The extent of ion suppression can vary between different lots of a biological matrix.[4] It is recommended to evaluate the matrix effect across at least six different lots.[4]
-
Check Instrument Performance: Perform blank injections to check for contamination and monitor system health with quality control samples.[3] Ensure the ion source is clean and that injection volumes are consistent.[6]
-
Investigate Analyte Interference: At very high concentrations, the analyte can suppress the ionization of the deuterated internal standard.[6] If this is suspected, consider diluting the samples.[6]
-
Issue 2: Poor Linearity of the Calibration Curve
-
Possible Cause: Ionization saturation, detector saturation, or issues with the internal standard.[6]
-
Troubleshooting Steps:
-
Check for IS and Analyte Co-elution: For the IS to effectively compensate for ion suppression, it must co-elute with the analyte.[1] A slight difference in retention time can expose them to different matrix environments. Optimize chromatographic conditions (mobile phase, gradient, column temperature) to ensure co-elution.[1]
-
Assess Isotopic Contribution: At high analyte concentrations, there might be isotopic interference with the internal standard's signal. Analyze a high-concentration standard of the analyte without the IS to check for any signal in the IS channel.[1]
-
Review Calibration Range: If the upper limit of quantification (ULOQ) is too high, it can lead to detector or ionization saturation. Consider reducing the ULOQ.[6]
-
Issue 3: Consistently Low Analyte Signal in Matrix Samples
-
Possible Cause: Significant matrix suppression not adequately compensated for, or inefficient sample cleanup.
-
Troubleshooting Steps:
-
Improve Sample Preparation: The goal is to remove interfering matrix components like salts, proteins, and phospholipids.[7] Solid-Phase Extraction (SPE) generally provides cleaner extracts than Protein Precipitation (PPT).[7][8]
-
Optimize Chromatography: Adjust the chromatographic method to separate spiramycin from the regions of major ion suppression.[8] A post-column infusion experiment can help identify these regions.[9]
-
Change Ionization Mode: If using Electrospray Ionization (ESI), consider switching to Atmospheric-Pressure Chemical Ionization (APCI), as it can be less prone to ion suppression.[8]
-
Data and Performance Metrics
The choice of sample preparation method is critical for minimizing ion suppression. Below is a comparison of two common techniques for spiramycin extraction.
| Parameter | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |
| Analyte Recovery | 82.1% - 108.8% | ~90% |
| Limit of Quantification (LOQ) | 40 µg/kg | 23 ng/mL |
| Precision (RSD%) | < 4.2% | < 6.1% |
| Trueness (Relative Bias) | -1.6% to 5.7% | Not Specified |
Table based on data from various spiramycin analysis methods.[7]
Experimental Protocols
Method 1: Solid-Phase Extraction (SPE) from Bovine Milk
This protocol is a highly selective method that provides excellent sample cleanup, resulting in reduced matrix effects.[7]
-
Sample Pre-treatment:
-
Pipette 1.0 mL of a milk sample into a 15 mL polypropylene (B1209903) centrifuge tube.[7]
-
Add 1.0 mL of acetonitrile (ACN) to the milk.[7]
-
Spike the sample with the appropriate volume of the internal standard working solution (e.g., Spiramycin-d3).
-
Vortex for 15 seconds.[7]
-
Centrifuge at 4000 rpm for 10 minutes.[7]
-
Transfer the supernatant to a new tube containing 9 mL of 0.1% formic acid in water.[7]
-
-
Solid-Phase Extraction (C8 or HLB Cartridge):
-
Conditioning: Condition the SPE cartridge by passing 2 mL of methanol, followed by 2 mL of purified water. Do not allow the cartridge to dry.[7]
-
Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).[7]
-
Washing: Wash the cartridge with 2 mL of water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 2 mL of methanol.
-
-
Final Preparation:
Method 2: Protein Precipitation (PPT) from Plasma
This protocol is a simpler, faster method for sample cleanup, though it may be less effective at removing all matrix interferences compared to SPE.
-
Sample Preparation:
-
Precipitation:
-
Centrifugation:
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[1]
-
-
Final Preparation:
Visual Workflow Guides
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Technical Support Center: Optimizing Spiramycin Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for spiramycin (B21755) separation by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape (tailing, fronting, or splitting) for spiramycin?
Poor peak shape in spiramycin chromatography can be attributed to several factors, including:
-
Mobile Phase pH: An inappropriate pH can lead to peak tailing or fronting. For spiramycin, a slightly acidic to neutral pH is often optimal. One study identified a pH of 4.72 as ideal for the separation of spiramycin and other compounds.[1][2][3]
-
Column Issues: A partially blocked column frit, a void in the packing material, or contamination of the column can cause peak splitting.
-
Co-elution: Co-elution with an impurity that is structurally similar to spiramycin can also result in split peaks.[4]
-
Low Organic Component in Mobile Phase: Starting a gradient with a very low percentage of the organic solvent can sometimes contribute to peak splitting.[4]
Q2: My spiramycin standard is showing multiple peaks, or the peak area is decreasing over time. What could be the cause?
Spiramycin can be unstable in certain solvents, leading to the appearance of degradation products or adducts as extra peaks in the chromatogram.[4]
-
Solvent Instability: Spiramycin's aldehyde group can react with protic solvents like water, methanol (B129727), and ethanol (B145695) to form adducts. This reaction can decrease the main spiramycin peak area and cause new, related peaks to appear. It has been observed that after 96 hours in an aqueous solution, over 90% of spiramycin can convert to its water-bound form.[5][6] To minimize this, it is recommended to use aprotic solvents such as acetonitrile (B52724) or dimethyl sulfoxide (B87167) for preparing standard solutions, especially if they are not for immediate use.[4][6][7]
-
Degradation: Spiramycin, like many macrolide antibiotics, can degrade under acidic or basic conditions, as well as upon exposure to light and oxidizing agents.[4] Proper sample preparation and storage are crucial to minimize degradation.
Q3: What are the recommended starting mobile phase conditions for spiramycin analysis?
Several successful separations of spiramycin have been reported using reversed-phase HPLC. The ideal mobile phase will depend on the specific column and instrument. Here are some common starting points:
-
pH: A slightly acidic to neutral pH is generally preferred. An optimized method found a pH of 4.72 to be optimal.[1][2][3] However, for the analysis of related substances, a higher pH of 9.5 has also been used.[4][8]
-
Organic Modifier: Acetonitrile and methanol are the most commonly used organic modifiers.
-
Buffer: Phosphate (B84403) buffers are frequently used to control the pH of the mobile phase.[1][2][9][10][11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your spiramycin separation experiments.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing/Fronting) | Inappropriate mobile phase pH. | Optimize the pH of the mobile phase. A pH of 4.72 has been shown to be effective.[1][2][3] |
| Secondary interactions with the stationary phase. | Add a competitor, such as triethylamine, to the mobile phase to block active sites on the column. | |
| Peak Splitting | Partially blocked column frit or void in the column. | Replace the column frit or the entire column. |
| Co-elution with an impurity. | Adjust the mobile phase composition or gradient to improve the resolution between spiramycin and the impurity. | |
| Low initial organic solvent concentration. | Increase the initial percentage of the organic solvent in your gradient.[4] | |
| Multiple Peaks in Standard | Spiramycin instability in protic solvents. | Prepare standards in aprotic solvents like acetonitrile or DMSO, especially for prolonged storage.[4][6][7] |
| Degradation of spiramycin. | Protect samples from light and extreme pH conditions. Prepare fresh standards regularly. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. Use high-quality solvents. |
| Temperature variations. | Use a column oven to maintain a constant temperature.[9] | |
| Low Sensitivity | Inappropriate detection wavelength. | The optimal UV detection wavelength for spiramycin is typically around 232 nm.[9][10][11][12][13] |
| Sample degradation. | Follow proper sample handling and storage procedures to prevent degradation. |
Experimental Protocols
Below are detailed methodologies from cited experiments for spiramycin separation.
Method 1: Isocratic Separation
-
Stationary Phase: XTerra RP18 column.
-
Mobile Phase: Acetonitrile - 0.2M K2HPO4 (pH 6.5) - water (39.5:5:55.5 v/v/v).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 70°C.[9]
-
Detection: UV at 232 nm.[9]
Method 2: Gradient Separation
-
Stationary Phase: C18 column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Phosphate buffer (0.2M; pH 8.3) - H2O - acetonitrile (10:60:30 v/v/v).[9]
-
Mobile Phase B: Phosphate buffer (0.2M; pH 8.3) - H2O - acetonitrile (10:30:60 v/v/v).[9]
-
Detection: UV at 232 nm.[9]
Method 3: Separation of Spiramycin and Related Substances
-
Stationary Phase: Hybrid particle column.
-
Mobile Phase A: Water - 0.2 mol/L dipotassium (B57713) hydrogen phosphate (pH 9.5) - acetonitrile - methanol (10:60:28.5:1.5 v/v/v/v).[8]
-
Mobile Phase B: Water - 0.2 mol/L dipotassium hydrogen phosphate (pH 9.5) - acetonitrile - methanol (10:30:57:3 v/v/v/v).[8]
-
Elution: Gradient elution.[8]
Quantitative Data Summary
The following tables summarize various mobile phase compositions and chromatographic conditions used for the separation of spiramycin.
Table 1: Mobile Phase Compositions for Spiramycin HPLC Analysis
| Organic Solvent(s) | Aqueous Component/Buffer | pH | Ratios (v/v/v) | Reference |
| Acetonitrile | 0.2M Phosphate buffer, H2O | 8.3 | A: 30:10:60, B: 60:10:30 | [9] |
| Acetonitrile, 2-methyl-2-propanol | Hydrogenphosphate buffer, 1.8% triethylamine | 6.2 | 32:8:up to 100 | [9] |
| Acetonitrile | 0.2M K2HPO4, water | 6.5 | 39.5:5:55.5 | [9] |
| Methanol | Water | Not specified | 80:20 | [9] |
| Acetonitrile, 2-methyl-2-propanol | Potassium phosphate buffer | Not specified | Not specified | [9] |
| Acetonitrile | 2.5% Phosphoric acid in water, 2 g/L heptane (B126788) sulfonic acid sodium salt | Not specified | 27:73 | [12] |
| Acetonitrile | 0.1 M Phosphate buffer | 6.0 | 50:50 | [10] |
| Methanol | 50 mM Phosphate buffer | 4.72 | 50:50 | [1][2] |
| Acetonitrile, Methanol | Ammonium acetate (B1210297) solution, water | 6.5 | Not specified | [14] |
| Methanol | 0.1% Phosphoric acid | Not specified | 33:67 | [15] |
| Acetonitrile | Phosphate buffer | 2.4 | 30:70 | [11] |
| Acetonitrile, Methanol | 0.2 mol/L dipotassium hydrogen phosphate, water | 9.5 | A: 28.5:1.5:10:60, B: 57:3:10:30 | [8] |
Visualizations
Diagram 1: General Troubleshooting Workflow for Spiramycin HPLC
A general workflow for troubleshooting common HPLC issues.
Diagram 2: Decision Tree for Spiramycin Standard Instability
A decision-making guide for addressing instability of spiramycin standards.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Challenges for the determination of spiramycin in aqueous matrices using LC-MS/MS: evidence for the solvent intrusion on the molecule integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optimized analysis for related substances in spiramycin based on high performance liquid chromatography with hybrid particle column and characterization of its impurities by single heartcut two-dimensional liquid chromatography coupled with quadrupole time-of-flight mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. fao.org [fao.org]
- 14. Characterization of impurities in spiramycin by liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Preventing contamination in spiramycin trace analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing contamination during the trace analysis of spiramycin (B21755).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in spiramycin trace analysis?
A1: Contamination in spiramycin trace analysis can originate from several sources:
-
Solvents: Protic solvents such as water, methanol, and ethanol (B145695) can react with spiramycin to form adducts, leading to inaccurate quantification and the appearance of unexpected peaks in the chromatogram.[1][2]
-
Sample Preparation: Cross-contamination between samples can occur if equipment is not properly cleaned between uses. The use of disposable plasticware can introduce leachable compounds, such as plasticizers and slip agents, that may interfere with the analysis.[3][4]
-
Laboratory Environment: Dust, aerosols, and other airborne particulates in the laboratory can settle into samples, standards, and reagents, introducing contaminants.
-
Reagents and Consumables: Impurities in reagents, contaminated reference standards, and improperly cleaned glassware or consumables can all introduce interfering substances.
-
Instrumentation: Carryover from previous injections in the chromatography system can lead to the appearance of ghost peaks in subsequent analyses.[5][6]
Q2: I am observing a decrease in my spiramycin peak area over time and seeing an additional peak in my chromatogram. What could be the cause?
A2: This is a common issue when using protic solvents (like water or methanol) to prepare spiramycin standards or samples. Spiramycin has a formyl group that can react with these solvents to form H2O-bound or other solvent-adducts.[1][2] Over time, the concentration of the parent spiramycin decreases as it converts to these adducts, leading to a smaller peak area for spiramycin and the growth of a new peak corresponding to the adduct. After 96 hours in an aqueous solution, over 90% of spiramycin can be converted to its H2O-bound form.[1][2] To prevent this, it is highly recommended to use aprotic solvents like acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO) for the preparation of spiramycin standard solutions, especially if they are not for immediate use.[1][2][7]
Q3: What are "ghost peaks" and how can I prevent them in my spiramycin analysis?
A3: Ghost peaks are unexpected peaks that appear in a chromatogram, often from sources other than the injected sample.[5] They can be caused by:
-
Carryover: Residual sample from a previous injection that was not fully flushed from the injection port, needle, or column.
-
Contaminated Mobile Phase: Impurities in the solvents or additives used to make the mobile phase.
-
System Contamination: Contaminants leaching from tubing, seals, or other components of the chromatography system.
-
Degradation of the Mobile Phase: Unstable mobile phase components can degrade over time, forming new compounds that appear as peaks.
To prevent ghost peaks, you should:
-
Run blank injections (of the solvent used to dissolve the sample) to identify if the peak is from the sample or the system.[6]
-
Implement a robust wash procedure for the autosampler needle and injection port between samples.
-
Use high-purity solvents and freshly prepared mobile phases.
-
Regularly flush and maintain your chromatography system.
Q4: Can I use disposable plasticware for my spiramycin sample preparation?
A4: While disposable plasticware is convenient, it can be a source of contamination. Chemicals used in the manufacturing of plastics, such as oleamide (B13806) (a slip agent) and various biocides, can leach into your sample solutions.[3][4] These leached compounds can interfere with your analysis by appearing as extra peaks in the chromatogram or by affecting the ionization of spiramycin in mass spectrometry-based methods. If you must use plasticware, it is advisable to pre-rinse it with a solvent that is compatible with your sample and analytical method to minimize the leaching of contaminants.[8] For highly sensitive trace analysis, using high-quality glass or polypropylene (B1209903) labware is recommended.
Troubleshooting Guides
Guide 1: Unexpected Peaks in the Chromatogram
This guide provides a step-by-step approach to identifying and eliminating unexpected peaks in your spiramycin chromatogram.
Caption: Troubleshooting workflow for unexpected peaks.
Guide 2: Poor Chromatographic Peak Shape
This guide addresses common issues related to peak tailing, fronting, and splitting in spiramycin analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Challenges for the determination of spiramycin in aqueous matrices using LC-MS/MS: evidence for the solvent intrusion on the molecule integrity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. sciencedaily.com [sciencedaily.com]
- 5. halocolumns.com [halocolumns.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Spiramycin I-d3 Internal Standard: A Comparative Guide to Accuracy and Precision in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
The robust validation of bioanalytical methods is a cornerstone of drug development and research, ensuring the accuracy, precision, and reliability of quantitative data.[1] In liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, the choice of an appropriate internal standard (IS) is critical to correct for variability during sample processing and analysis.[1] This guide provides an objective comparison of Spiramycin (B21755) I-d3 as an internal standard against other alternatives, supported by experimental data, to aid researchers in making informed decisions for their analytical needs.
Superior Performance of Stable Isotope-Labeled Internal Standards
An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from extraction to detection, without interfering with its measurement.[1] Stable isotope-labeled (SIL) internal standards, such as Spiramycin I-d3, are considered the "gold standard" in quantitative LC-MS/MS analysis.[2] They co-elute with the analyte and exhibit nearly identical physicochemical properties, providing the most effective correction for matrix effects and other sources of analytical variability.[1][2] This is in contrast to structural analogs, which may not fully compensate for these variations.[1]
The use of a deuterated standard like Spiramycin I-d3 has been shown to be demonstrably superior in its ability to compensate for matrix effects and variations in extraction recovery, leading to enhanced accuracy and precision.[3]
Quantitative Performance Data
The following table summarizes the performance of an LC-MS/MS method for the simultaneous quantification of spiramycin and its active metabolite, neospiramycin, in milk using Spiramycin-d3 as the internal standard. The data highlights the high degree of accuracy and precision achievable with this approach.
| Validation Parameter | Performance Metric | Value Range | Species |
| Trueness | Relative Bias | -1.6% to 5.7% | Cow, Goat, Ewe |
| Precision | Mean Relative Standard Deviation (RSD) for Repeatability | 1.1% to 2.7% | Cow, Goat, Ewe |
| Precision | Mean Relative Standard Deviation (RSD) for Intermediate Precision | 2.5% to 4.2% | Cow, Goat, Ewe |
| Limit of Quantification (LOQ) | Concentration | 40 µg/kg | Milk |
Data sourced from a validated LC-MS/MS method.[4][5]
Comparison of Internal Standard Alternatives
The choice of internal standard significantly impacts method performance. Here's a comparison between Spiramycin I-d3 and a common structural analog, josamycin.
| Characteristic | Spiramycin I-d3 (SIL IS) | Josamycin (Structural Analog IS) |
| Co-elution with Analyte | Yes | No |
| Compensation for Matrix Effects | High | Moderate to Low |
| Compensation for Extraction Variability | High | Moderate to Low |
| Accuracy | High | Moderate |
| Precision | High | Moderate |
| Potential for Isotopic Crosstalk | Possible, requires evaluation | None |
The use of a stable isotope-labeled internal standard like Spiramycin I-d3 typically results in lower relative standard deviation (%RSD) and bias, indicating higher precision and accuracy.[1]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method.
I. Quantification of Spiramycin and Neospiramycin in Milk using LC-MS/MS
This protocol is adapted from a validated method for the determination of spiramycin and neospiramycin in cow's, goat's, and ewe's milk.[4][6]
A. Materials and Reagents
-
Spiramycin I standard
-
Neospiramycin standard
-
Spiramycin I-d3 (Internal Standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
B. Sample Preparation
-
To a 1 mL milk sample, add 50 µL of Spiramycin I-d3 internal standard solution (e.g., 100-500 ng/mL).[2]
-
Add 3 mL of acetonitrile to precipitate proteins.[2]
-
Vortex the mixture for 1 minute.[2]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a clean tube.
-
The extract may be further cleaned up and concentrated using solid-phase extraction (SPE).[5]
C. LC-MS/MS Analysis
-
LC System: Standard HPLC or UHPLC system.[1]
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Gradient: A typical gradient might run from 5% B to 95% B over 3-5 minutes.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
MS System: Triple quadrupole mass spectrometer.[1]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions (Example):
II. Quantification of Spiramycin in Plasma
A. Sample Preparation
-
Thaw plasma samples and quality control (QC) standards at room temperature.[1]
-
To a 100 µL aliquot of plasma, add 10 µL of the internal standard working solution (e.g., 500 ng/mL Spiramycin I-d3 in methanol).[1]
-
Vortex for 10 seconds to mix.[1]
-
Add 300 µL of acetonitrile to precipitate proteins.[1]
-
Vortex vigorously for 1 minute.[1]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube or 96-well plate.[1]
-
Inject a portion (e.g., 5 µL) of the supernatant directly into the LC-MS/MS system.[1]
Visualizing Experimental Workflows and Logical Relationships
To further clarify the methodologies and the rationale for selecting an appropriate internal standard, the following diagrams are provided.
Caption: Bioanalytical workflow for LC-MS/MS quantification.
Caption: Logical relationship for internal standard selection.
Potential Considerations: Isotopic Interference
A potential issue to be aware of when using Spiramycin-d3 is the contribution of the third isotope peak of the native, non-deuterated spiramycin to the signal of the internal standard.[3][7] This can be more pronounced at high concentrations of spiramycin and low concentrations of the internal standard, potentially leading to an overestimation of the analyte concentration.[6][7] It is crucial to evaluate and, if necessary, correct for this interference during method development and validation.[6] One recommendation is to ensure the concentration of the internal standard is appropriately high to minimize the relative contribution of the analyte's isotopic peak.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A liquid chromatography coupled to tandem mass spectrometry method for the quantification of spiramycin and its active metabolite neospiramycin in milk of major and minor species: Validation using the accuracy profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. edepot.wur.nl [edepot.wur.nl]
The Superiority of Deuterated Internal Standards: A Comparative Analysis of Spiramycin I-d3
In the realm of bioanalysis, particularly in pharmacokinetic, food safety, and drug metabolism studies, the precise quantification of analytes is paramount. The use of internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of achieving accurate and reliable results. This guide provides a detailed comparison between the deuterated internal standard, Spiramycin (B21755) I-d3, and its non-deuterated structural analogs, highlighting the superior performance of the former in the quantification of the macrolide antibiotic spiramycin.
Stable isotope-labeled (SIL) internal standards, such as Spiramycin I-d3, are considered the "gold standard" for quantitative LC-MS/MS analysis.[1][2] Their near-identical physicochemical properties to the analyte of interest ensure they co-elute and experience similar matrix effects and ionization suppression or enhancement, leading to high accuracy and precision.[1] This guide will delve into the performance metrics, experimental protocols, and the underlying principles that underscore the advantages of using a deuterated internal standard.
Performance Metrics: Spiramycin I-d3 vs. Structural Analogs
The choice of internal standard significantly impacts the quality and reliability of analytical data. While structural analogs like roxithromycin (B50055) and josamycin (B1673084) can be cost-effective alternatives, a deuterated standard such as Spiramycin I-d3 consistently demonstrates superior performance in compensating for analytical variability.[3][4]
A comparative analysis of key performance metrics reveals the distinct advantages of using a deuterated internal standard.
| Performance Metric | Spiramycin I-d3 (Deuterated IS) | Structural Analog IS (e.g., Roxithromycin, Josamycin) | Rationale |
| Co-elution with Analyte | Nearly identical retention time | Different retention time | Deuteration has a minimal effect on chromatographic behavior, ensuring the internal standard and analyte experience the same matrix effects simultaneously.[3] Structural analogs have different chemical structures, leading to different elution times.[3] |
| Compensation for Matrix Effects | High | Moderate to Low | By co-eluting, the deuterated standard experiences the same ionization suppression or enhancement as the analyte, providing more accurate correction. |
| Extraction Recovery | Identical to analyte | Similar but can differ | Minor differences in chemical structure can lead to variations in extraction efficiency between the analog and the analyte. |
| Accuracy & Precision (%Bias & %RSD) | High (Low %Bias and %RSD) | Moderate (Potentially higher %Bias and %RSD) | The superior ability to compensate for variability results in lower relative standard deviation (%RSD) and bias.[4] |
| Risk of Isotopic Interference | Low but possible | None | The third isotope peak of spiramycin can potentially interfere with the spiramycin-d3 signal at high analyte concentrations.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of analytical results. The following is a typical experimental protocol for the quantification of spiramycin in a biological matrix (e.g., milk, plasma) using Spiramycin I-d3 as an internal standard.[1][6]
Sample Preparation
-
Spiking: To 1 mL of the biological matrix, add a specific volume of the Spiramycin I-d3 internal standard working solution.[3] For calibration and quality control samples, add the appropriate concentrations of spiramycin.
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile, to the sample and vortex thoroughly.[2][6]
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.[2][3]
-
Solid-Phase Extraction (SPE): The supernatant is collected and may be subjected to SPE for further cleanup and concentration of the analyte and internal standard.[6]
-
Reconstitution: After evaporation of the solvent, the residue is reconstituted in the initial mobile phase for LC-MS/MS analysis.[1]
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
MS System: A triple quadrupole mass spectrometer.[4]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[4]
-
MRM Transitions (Example): [4]
-
Spiramycin I: Q1: 843.5 -> Q3: 174.2
-
Neo Spiramycin I-d3: Q1: 846.5 -> Q3: 174.2
-
Visualizing the Workflow and Mechanism
To better illustrate the experimental process and the rationale for choosing a deuterated internal standard, the following diagrams are provided.
Caption: Experimental workflow for spiramycin quantification.
The decision to use a stable isotope-labeled internal standard is based on a hierarchy of suitability, with SIL-IS being the most preferred option for achieving the highest accuracy and precision.
Caption: Decision logic for internal standard selection.
Spiramycin exerts its antibiotic effect by inhibiting bacterial protein synthesis.[5] It specifically binds to the 50S subunit of the bacterial ribosome, blocking the exit tunnel for newly synthesized peptides.
Caption: Mechanism of action of Spiramycin.
References
A Comparative Guide to Inter-laboratory Quantification of Spiramycin
This guide provides an objective comparison of analytical methods for the quantification of spiramycin (B21755), a widely used macrolide antibiotic in veterinary medicine. Accurate determination of spiramycin residues in matrices such as animal tissues, milk, and feed is essential for ensuring food safety, conducting pharmacokinetic studies, and for quality control purposes. This document is intended for researchers, scientists, and professionals in the field of drug development and food safety analysis.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for spiramycin quantification is contingent upon several factors, including the required sensitivity and selectivity, the nature of the sample matrix, and the analytical throughput. The three most common methods employed for this purpose are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and the Microbiological Assay.[1] A summary of their key performance characteristics is presented below.
Table 1: General Performance Comparison of Spiramycin Quantification Methods [1]
| Parameter | Microbiological Assay | HPLC-UV | LC-MS/MS |
| Principle | Inhibition of microbial growth | Chromatographic separation and UV detection | Chromatographic separation and mass-based detection |
| Selectivity | Lower (measures total antimicrobial activity) | Moderate to High | Very High |
| Sensitivity | Lower | Moderate | High |
| Throughput | Low | High | High |
| Cost | Low | Moderate | High |
| Expertise | Moderate | Moderate | High |
Table 2: Quantitative Performance Data for Spiramycin Quantification Methods
| Method | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| Microbiological Assay | Tissues (muscle, liver, kidney, fat) | - | - | 100 - 300 µg/kg[2] | >80% (muscle, liver, kidney), 69% (fat)[2] |
| HPLC-UV | Animal Tissues | - | 18 µg/kg (muscle)[2] | 33 µg/kg (muscle)[2] | - |
| Pharmaceutical Tablets | 4.0 - 5000.0 µg/mL | 1.5 µg/mL | 8.0 µg/mL | 99.65 | |
| LC-MS/MS | Raw Milk | 40 - 2000 µg/kg | <1.0 µg/kg[3] | 40 µg/kg | 82.1 - 108.8[3] |
| Animal Tissues | - | - | 0.050 mg/kg[4] | - | |
| TLC-Bio-autography | Feed | - | 2 mg/kg | - | 38 - 67% |
Note: The performance parameters can vary depending on the specific laboratory, instrumentation, and sample matrix.
An inter-laboratory study was conducted to determine the relative potencies of spiramycin I, II, and III using diffusion and turbidimetric assays.[5] The results showed that the activity of spiramycin I is significantly higher than that of spiramycin II and III. By diffusion, the activities of spiramycin II and III relative to spiramycin I were 57% and 72%, respectively, with inter-laboratory relative standard deviations (RSD) ranging from 3.6% to 16.3%.[5] The turbidimetric assay showed the relative activities of spiramycin II and III to be 45% and 52% of spiramycin I, with inter-laboratory RSD values between 2.6% and 7.7%.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are generalized experimental protocols for the three key spiramycin quantification methods.
Microbiological Assay Protocol
This method is based on the principle of microbial growth inhibition by the antibiotic.
-
Test Organism: Micrococcus luteus ATCC 9341 is a commonly used test organism.[1][2]
-
Media Preparation: Prepare agar (B569324) plates with a suitable medium, such as Difco #9 medium, and seed it with the test organism.[1]
-
Sample Preparation:
-
Tissues: Homogenize the tissue sample and extract spiramycin using a suitable solvent. A clean-up step may be required.[1]
-
Milk/Serum: Samples can often be diluted with a phosphate (B84403) buffer and applied directly.[1]
-
-
Assay Procedure:
-
Place cylinders onto the surface of the seeded agar plates.
-
Add a defined volume of the prepared sample extract or standard solutions into the cylinders.
-
Incubate the plates under appropriate conditions to allow for bacterial growth and diffusion of the antibiotic.
-
-
Quantification:
-
Measure the diameter of the inhibition zones (clear zones where bacterial growth is inhibited) around the cylinders.
-
Generate a standard curve by plotting the inhibition zone diameters of known concentrations of spiramycin standards.
-
Determine the concentration of spiramycin in the sample by interpolating its inhibition zone diameter on the standard curve.[1]
-
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method separates spiramycin from other components in the sample, followed by quantification using a UV detector.
-
Sample Preparation:
-
Tissues: Homogenize tissue samples. Perform a liquid-liquid extraction followed by a solid-phase extraction (SPE) clean-up step.[6]
-
-
Liquid Chromatography Conditions:
-
Mobile Phase: A common mobile phase is a mixture of 0.05 M phosphoric acid and acetonitrile (B52724) (75:25, v/v) with the pH adjusted to 3.0.[7]
-
Flow Rate: A constant flow rate, for example, 1.5 mL/min, is maintained.[7]
-
Detection: UV detection is performed at 232 nm.[7]
-
Quantification:
-
Construct a calibration curve by injecting known concentrations of spiramycin standards and plotting the peak area against the concentration.
-
Determine the concentration of spiramycin in the sample from its peak area using the calibration curve.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This highly sensitive and selective method is often used for residue analysis in complex matrices.
-
Sample Preparation:
-
Milk: A specific volume of milk is fortified with an internal standard (e.g., Spiramycin-d3). Proteins are precipitated, and the supernatant is collected after centrifugation. The extract is then subjected to solid-phase extraction (SPE) for cleanup and concentration. The final eluate is evaporated and reconstituted for analysis.[6]
-
Tissues: Tissue samples are homogenized, followed by extraction and a clean-up step, often using SPE.[6]
-
-
Liquid Chromatography Conditions:
-
Tandem Mass Spectrometry Conditions:
Experimental Workflow Visualization
The following diagram illustrates a generalized experimental workflow for the quantification of spiramycin, from sample receipt to final data analysis.
Caption: General experimental workflow for spiramycin quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. fao.org [fao.org]
- 3. Determination of spiramycin and neospiramycin antibiotic residues in raw milk using LC/ESI-MS/MS and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Interlaboratory study comparing the microbiological potency of spiramycins I, II and III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Establishing Linearity and Range for Spiramycin Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the linearity and analytical range of a spiramycin (B21755) assay is a critical step in method validation, ensuring accurate and reliable quantification. This guide provides a comparative overview of different analytical methods for spiramycin, focusing on their linearity and range, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The choice of an analytical method for spiramycin quantification depends on factors such as the required sensitivity, the nature of the sample matrix, and the intended purpose of the analysis. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Microbiological Assays are the most common techniques employed.
Quantitative Performance Data
The following table summarizes the linearity and range data for various spiramycin assays across different matrices.
| Method | Matrix | Linearity Range | Correlation Coefficient (r²) |
| HPLC | Pharmaceutical Tablets | 4.0–5000.0 µg/mL | 0.9999 |
| Bulk Drug | 1-100 µg/mL | 0.999 | |
| Urine | 0.3–25 µg/mL | 0.9994[1] | |
| Bovine Plasma | Not explicitly stated, but compared with microbiological assay | Not explicitly stated | |
| LC-MS/MS | Milk (Cow, Goat, Ewe) | 40–2000 µg/kg | 0.9991[2][3] |
| Raw Milk | 1–100 ng/mL | > 0.998 | |
| Microbiological Assay | Animal Tissues (Muscle, Liver, Kidney, Fat) | Validated for linearity | Not explicitly stated |
| Feeding Stuffs | Detection limit of 2 mg/kg | Not applicable | |
| Adsorptive Stripping Linear Sweep Voltammetry | Chicken Eggs | 0.100–40.0 µM | 0.9993[4] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of an analytical assay. Below are generalized protocols for establishing the linearity and range for the most common spiramycin assays.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines the procedure for determining the linearity of an HPLC method for spiramycin in pharmaceutical formulations.
1. Preparation of Standard Stock Solution:
-
Accurately weigh a suitable amount of spiramycin reference standard and dissolve it in a known volume of diluent (e.g., a mixture of acetonitrile (B52724) and water) to obtain a stock solution of a high concentration (e.g., 5000 µg/mL).[5]
2. Preparation of Calibration Standards:
-
Prepare a series of at least five calibration standards by serially diluting the stock solution with the diluent to cover the expected concentration range of the samples. A typical range could be from 1% to 150% of the target assay concentration.[6] For example, for a target concentration of 100 µg/mL, standards could be prepared at 1, 25, 50, 100, and 150 µg/mL.
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[5][6]
-
Mobile Phase: A suitable mixture of a buffer (e.g., 0.1 M dipotassium (B57713) hydrogen orthophosphate, pH 6.0) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode.[5]
-
Flow Rate: Typically 0.5-1.5 mL/min.[5]
-
Detection: UV detection at approximately 232 nm.[5]
-
Injection Volume: A fixed volume, typically 20 µL.
4. Linearity Assessment:
-
Inject each calibration standard in triplicate.
-
Record the peak area of the spiramycin peak for each injection.
-
Construct a calibration curve by plotting the mean peak area against the corresponding concentration of spiramycin.
-
Perform a linear regression analysis on the data to obtain the equation of the line (y = mx + c), the correlation coefficient (r²), and the y-intercept.
5. Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
A visual inspection of the calibration curve should show a linear relationship.
-
The range of the method is the interval between the upper and lower concentrations of the calibration standards that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]
Microbiological Assay
This protocol describes the agar (B569324) diffusion method for determining the potency of spiramycin based on its antimicrobial activity.
1. Preparation of Media and Test Organism:
-
Prepare a suitable agar medium and sterilize it.
-
Prepare a standardized inoculum of a susceptible test microorganism, such as Micrococcus luteus.[8]
-
Inoculate the molten agar with the test organism and pour it into petri dishes to create a uniform layer.
2. Preparation of Standard Solutions:
-
Prepare a stock solution of spiramycin reference standard in a suitable solvent.
-
From the stock solution, prepare a series of at least five standard solutions of known concentrations.
3. Assay Procedure:
-
Place sterile cylinders on the surface of the solidified agar.
-
Fill the cylinders with the different concentrations of the spiramycin standard solutions and the sample solutions.
-
Incubate the plates under appropriate conditions (e.g., 30-37°C for 18-24 hours).
4. Linearity and Range Assessment:
-
Measure the diameter of the zones of inhibition for each standard and sample.
-
Plot the logarithm of the concentration of the standard solutions against the mean diameter of the inhibition zones.
-
The range is the interval between the lowest and highest concentrations of the standards that show a linear relationship between the log of the concentration and the zone diameter.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This protocol is for the quantification of spiramycin in a biological matrix like milk.
1. Sample Preparation:
-
To a known volume of the milk sample, add an internal standard (e.g., spiramycin-d3).[2][3]
-
Perform a protein precipitation step by adding a solvent like acetonitrile.
-
Centrifuge the sample and collect the supernatant.
-
Further cleanup and concentration of the extract may be performed using solid-phase extraction (SPE).
2. LC-MS/MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a modifier like formic acid.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for spiramycin and the internal standard.[9]
3. Establishing Linearity and Range:
-
Prepare a calibration curve by spiking a blank matrix (e.g., spiramycin-free milk) with known concentrations of spiramycin standard and a fixed concentration of the internal standard.
-
Analyze the calibration standards using the LC-MS/MS method.
-
Plot the ratio of the peak area of spiramycin to the peak area of the internal standard against the concentration of spiramycin.
-
Perform a linear regression to determine the linearity and range. A wide range, for instance from 0.2 to 10 times the Maximum Residue Limit (MRL), can be validated.[2][3]
4. Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The calibration curve should be reproducible.
-
The accuracy and precision at each concentration level should be within acceptable limits (e.g., ±15%, and ±20% at the Lower Limit of Quantification).
Workflow Visualizations
The following diagrams illustrate the typical experimental workflows for establishing linearity and range for each of the described spiramycin assays.
References
- 1. Simultaneous determination of metronidazole and spiramycin in bulk powder and in tablets using different spectrophotometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A liquid chromatography coupled to tandem mass spectrometry method for the quantification of spiramycin and its active metabolite neospiramycin in milk of major and minor species: Validation using the accuracy profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A liquid chromatography coupled to tandem mass spectrometry method for the quantification of spiramycin and its active metabolite neospiramycin in milk of major and minor species: Validation using the accuracy profile: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Development of a spiramycin sensor based on adsorptive stripping linear sweep voltammetry and its application for the determination of spiramycin in chicken egg samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. biopharminternational.com [biopharminternational.com]
- 8. fao.org [fao.org]
- 9. benchchem.com [benchchem.com]
Determining Spiramycin Levels: A Comparative Guide to LC-MS/MS Detection Limits
The accurate quantification of spiramycin (B21755), a macrolide antibiotic widely used in veterinary medicine, is crucial for ensuring food safety and conducting pharmacokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity and specificity. This guide provides a comparative overview of the limit of detection (LOD) for spiramycin using various LC-MS/MS methods, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their analytical endeavors.
Comparative Performance of LC-MS/MS Methods
The limit of detection for spiramycin can vary depending on the sample matrix, sample preparation technique, and the specific LC-MS/MS instrumentation and parameters used. The following table summarizes the reported LODs and limits of quantification (LOQs) from different studies.
| Matrix | Sample Preparation | LOD | LOQ | Reference |
| Raw Milk | Acetonitrile (B52724) extraction, Solid-Phase Extraction (SPE) | < 1.0 µg/kg | - | [1][2] |
| Cow, Goat, Ewe Milk | Acetonitrile extraction, SPE | 13 µg/kg | 40 µg/kg | [2][3][4] |
| Meat and Fish | Metaphosphoric acid-methanol extraction, SPE | 0.01 µg/g (10 µg/kg) | - | [5] |
| Bovine Muscle | Liquid-liquid extraction, SPE | 20 µg/kg | - | [6] |
| Animal Feedingstuffs | - | 2 mg/kg | - | [7] |
| Urine | Pre-column clean-up | 30 ng/mL | - | [8] |
Experimental Protocols
Detailed methodologies are essential for replicating and adapting analytical methods. Below are protocols for common sample preparation techniques and typical LC-MS/MS conditions for spiramycin analysis.
Sample Preparation Method 1: Solid-Phase Extraction (SPE) for Milk Samples
This method is effective for cleaning up complex biological matrices like milk, resulting in cleaner extracts and reduced matrix effects.
-
Sample Pre-treatment:
-
Pipette 1.0 mL of the milk sample into a 15 mL polypropylene (B1209903) centrifuge tube.
-
Add 1.0 mL of acetonitrile (ACN) to precipitate proteins.[9]
-
Spike the sample with an appropriate internal standard (e.g., Spiramycin-d3).
-
Vortex the tube for 15 seconds.
-
Centrifuge at 4000 rpm for 10 minutes.[9]
-
Transfer the supernatant to a new tube containing 9 mL of 0.1% formic acid in water.[9]
-
-
Solid-Phase Extraction:
-
Condition an Oasis HLB SPE cartridge (60 mg) with 2 mL of methanol (B129727) followed by 2 mL of purified water.[5]
-
Load the entire pre-treated sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
-
Wash the cartridge with 2 mL of water followed by 2 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.[9]
-
The sample is now ready for LC-MS/MS analysis.
-
Sample Preparation Method 2: Protein Precipitation for Plasma Samples
This is a simpler and faster method suitable for matrices like plasma.
-
Precipitation:
-
To 1 mL of the plasma sample, add a suitable internal standard.
-
Add 3 mL of acetonitrile to precipitate the proteins.[10]
-
Vortex vigorously for 1 minute.
-
-
Separation:
-
Centrifuge the mixture at high speed (>10,000 x g) for 10 minutes.[9]
-
-
Final Preparation:
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase (e.g., 500 µL).[10]
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Conditions
The following are typical liquid chromatography and mass spectrometry parameters for the analysis of spiramycin.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used, for example, a Capcell Pak MG-C18 (150 x 2 mm i.d.).[5]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water (often with a modifier like formic acid, e.g., 0.02%) is typical.[5]
-
Flow Rate: A flow rate of 0.2 mL/min is often employed.[5]
-
Injection Volume: Typically 10-20 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used.[1]
-
Scan Type: Multiple Reaction Monitoring (MRM) is utilized for quantification, which enhances selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for spiramycin and its internal standard are monitored. For spiramycin I, a common transition is the doubly charged precursor ion [M+2H]2+ at m/z 422.3.[5] It is important to note that spiramycin can form adducts with solvents like water, which may require monitoring additional ion transitions for accurate quantification.[11]
-
Conclusion
The LC-MS/MS methods for spiramycin analysis offer low limits of detection, making them suitable for residue analysis in various biological matrices. The choice of sample preparation technique, whether SPE or protein precipitation, will depend on the matrix complexity and the desired level of cleanup. For regulatory and research applications requiring high accuracy and precision, the use of a stable isotope-labeled internal standard is highly recommended. The provided protocols and performance data serve as a valuable resource for developing and validating robust analytical methods for spiramycin quantification.
References
- 1. Determination of spiramycin and neospiramycin antibiotic residues in raw milk using LC/ESI-MS/MS and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A liquid chromatography coupled to tandem mass spectrometry method for the quantification of spiramycin and its active metabolite neospiramycin in milk of major and minor species: Validation using the accuracy profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A liquid chromatography coupled to tandem mass spectrometry method for the quantification of spiramycin and its active metabolite neospiramycin in milk of major and minor species: Validation using the accuracy profile: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. [Determination of spiramycin and tilmicosin in meat and fish by LC/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Confirmatory analysis for spiramycin residue in bovine muscle by liquid chromatography/particle beam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Limit of Quantification (LOQ) for Spiramycin in Animal Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for determining the limit of quantification (LOQ) of spiramycin (B21755) in various animal tissues. Spiramycin, a macrolide antibiotic, is widely used in veterinary medicine, making the accurate quantification of its residues in edible tissues crucial for food safety and regulatory compliance.[1][2][3] This document outlines the performance of different analytical techniques, presents detailed experimental protocols, and offers a visual representation of the typical experimental workflow.
Quantitative Data Summary
The limit of quantification for spiramycin in animal tissues varies significantly depending on the analytical method employed and the specific tissue matrix. The following table summarizes the reported LOQ values from various studies, providing a clear comparison of the capabilities of each method.
| Animal Species | Tissue | Analytical Method | Limit of Quantification (LOQ) | Reference |
| Pigs | Muscle | HPLC-UV | 250 µg/kg | [4] |
| Pigs | Kidney | HPLC-UV | 250 µg/kg | [4] |
| Pigs | Liver | HPLC-UV | 1000 µg/kg | [4] |
| Pigs | Muscle | Microbiological Assay | 100 µg/kg | [5][6] |
| Pigs | Kidney | Microbiological Assay | 300 µg/kg | [6] |
| Pigs | Liver | Microbiological Assay | 300 µg/kg | [6] |
| Pigs | Fat | Microbiological Assay | 115 µg/kg | [6] |
| Pigs | Muscle | HPLC (for spiramycin and neospiramycin) | 25 µg/kg | [6] |
| Pigs | Liver | HPLC (for spiramycin and neospiramycin) | 200 µg/kg (spiramycin), 100 µg/kg (neospiramycin) | [4][6] |
| Cattle | Muscle | LC/MS | 20 µg/kg (detection limit) | [7] |
| Chickens | Plasma | HPLC | 0.01 µg/mL | [5] |
| Chickens | Tissue | HPLC | 0.05 µg/g | [5] |
| Meat and Fish | - | LC/ESI-MS | 0.01 µg/g (detection limit) | [8] |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical results. Below are outlines of the key experimental protocols used for the quantification of spiramycin in tissue.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a widely used technique for the quantification of spiramycin.
-
Sample Preparation:
-
Tissue samples are homogenized.
-
For analysis of spiramycin 1, residues are converted into a cysteine derivative by adding cysteine before extraction.[4]
-
Extraction is performed with methanol (B129727).[4]
-
A clean-up step using solid-phase extraction (SPE) may be employed to remove interfering substances.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase HPLC column is typically used.[9]
-
Mobile Phase: A mixture of an acidic buffer (e.g., 0.05 M phosphoric acid) and an organic solvent (e.g., acetonitrile).[5]
-
Detection: UV detection is performed at a wavelength of 231 nm.[6]
-
Internal Standard: Triacetylated spiramycin can be used as an internal standard to improve accuracy and precision.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV, making it suitable for detecting very low concentrations of spiramycin.
-
Sample Preparation:
-
Homogenization of the tissue sample.
-
Extraction is typically carried out using a liquid-liquid extraction followed by a solid-phase extraction clean-up step.[9] A common extraction solvent is a mixture of 0.2% metaphosphoric acid and methanol (6:4).[8]
-
The extract is then cleaned up using an Oasis HLB cartridge.[8]
-
-
LC-MS/MS Conditions:
-
Chromatography: Reversed-phase liquid chromatography is used for separation.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[8]
-
Mass Spectrometry: The analysis is performed in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[10]
-
Internal Standard: An isotopically labeled internal standard, such as spiramycin-d3, is often used to ensure accuracy.[11]
-
Microbiological Assay
This traditional method relies on the antimicrobial activity of spiramycin.
-
Principle: The diameter of the inhibition zone of a susceptible microorganism is proportional to the concentration of the antibiotic in the sample.[9]
-
Procedure:
-
An agar (B569324) plate is inoculated with a standardized suspension of a susceptible test organism, such as Micrococcus luteus.[4][5]
-
Tissue extracts or standards are applied to wells or paper discs on the agar surface.[9]
-
The plates are incubated to allow for bacterial growth and diffusion of the antibiotic.[9]
-
The diameters of the resulting inhibition zones are measured and compared to a standard curve to determine the concentration of spiramycin.[9]
-
Visualizing the Workflow
The following diagram illustrates a general experimental workflow for the determination of the limit of quantification of spiramycin in tissue using a chromatographic method.
Caption: Experimental workflow for determining the LOQ of spiramycin in tissue.
References
- 1. Development of a spiramycin sensor based on adsorptive stripping linear sweep voltammetry and its application for the determination of spiramycin in chicken egg samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Anti-Inflammatory Effects of Spiramycin in LPS-Activated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Pharmacokinetic/Pharmacodynamic Modeling of Spiramycin against Mycoplasma synoviae in Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fao.org [fao.org]
- 7. Confirmatory analysis for spiramycin residue in bovine muscle by liquid chromatography/particle beam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Determination of spiramycin and tilmicosin in meat and fish by LC/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A liquid chromatography coupled to tandem mass spectrometry method for the quantification of spiramycin and its active metabolite neospiramycin in milk of major and minor species: Validation using the accuracy profile - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of Stable Isotope-Labeled Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of accurate and reliable bioanalytical data, the choice of an internal standard (IS) is a critical decision that significantly impacts the quality of quantitative analysis. This guide provides an objective comparison of the performance of stable isotope-labeled internal standards (SIL-ISs) against structural analog internal standards. The information presented, supported by experimental data, detailed protocols, and workflow visualizations, demonstrates the superior performance of SIL-ISs in mitigating analytical variability and ensuring data integrity.
The Critical Role of Internal Standards in Bioanalysis
Bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), are susceptible to various sources of variability that can compromise the accuracy and precision of results. These sources include inconsistencies in sample preparation, matrix effects (ion suppression or enhancement), and fluctuations in instrument response. An internal standard is a compound of known concentration added to all samples, calibrators, and quality control (QC) samples to correct for these variations.[1] An ideal IS mimics the physicochemical properties of the analyte, co-eluting with it to experience and compensate for the same analytical variabilities.[2]
Stable isotope-labeled internal standards are widely considered the "gold standard" in bioanalysis. A SIL-IS is a form of the analyte where one or more atoms (e.g., ²H, ¹³C, ¹⁵N) have been replaced with their stable, heavier isotopes.[1][3] This results in a compound that is chemically and physically almost identical to the analyte but can be differentiated by its mass-to-charge ratio (m/z) in a mass spectrometer.[1] The most common alternative is a structural analog, a molecule with a similar but not identical chemical structure to the analyte.
Quantitative Performance Comparison
The use of a SIL-IS consistently leads to significant improvements in the accuracy and precision of bioanalytical methods compared to structural analogs. This is primarily due to the SIL-IS's ability to more effectively compensate for matrix effects and variability in sample recovery.
Case Study 1: Anticancer Drug - Kahalalide F
A study comparing the performance of a SIL-IS versus a structural analog for the quantification of the anticancer drug Kahalalide F in human plasma demonstrated a marked improvement in both accuracy and precision with the SIL-IS.
Table 1: Performance Comparison for Kahalalide F Bioanalysis [4]
| Performance Metric | Structural Analog IS | Stable Isotope-Labeled IS (SIL-IS) |
| Mean Bias (%) | 96.8 | 100.3 |
| Standard Deviation | 8.6 (n=284) | 7.6 (n=340) |
| Significance (p-value) | p < 0.0005 (significant deviation from 100%) | p = 0.5 (no significant deviation from 100%) |
The results clearly indicate that the SIL-IS provided a more accurate and precise measurement of Kahalalide F concentration.[4]
Case Study 2: Immunosuppressive Drugs
A comparative study of internal standards for the quantification of several immunosuppressive drugs in whole blood by LC-MS/MS also highlights the benefits of SIL-ISs.
Table 2: Performance Data for Immunosuppressant Bioanalysis [5]
| Analyte | Internal Standard Type | Within-Day Imprecision (%) | Between-Day Imprecision (%) | Trueness (%) | Median Accuracy (%) |
| Ciclosporin A | Analog (CsD) | < 10 | < 8 | 91 - 110 | -2.0 |
| SIL-IS (CsA-D12) | < 10 | < 8 | 91 - 110 | -2.1 | |
| Everolimus (B549166) | Analog (Desmethoxy-rapamycin) | < 10 | < 8 | 91 - 110 | 9.8 |
| SIL-IS (EVE-D4) | < 10 | < 8 | 91 - 110 | 9.1 | |
| Sirolimus | Analog (Desmethoxy-rapamycin) | < 10 | < 8 | 91 - 110 | 11.4 |
| SIL-IS (SIR-13C,D3) | < 10 | < 8 | 91 - 110 | 12.2 | |
| Tacrolimus (B1663567) | Analog (Ascomycin) | < 10 | < 8 | 91 - 110 | 0.2 |
| SIL-IS (TAC-13C,D2) | < 10 | < 8 | 91 - 110 | -1.2 |
While in this particular study, both types of internal standards performed acceptably, the SIL-ISs generally showed slightly better or comparable performance.[5] In another study involving the immunosuppressant everolimus, the SIL-IS (everolimus-d4) offered a more favorable comparison with an independent LC-MS/MS method.[6]
Case Study 3: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
For the quantification of NSAIDs, deuterated internal standards are preferred. Propyphenazone-d3 is a commonly used SIL-IS for a range of NSAIDs due to its structural similarity and co-elution characteristics.
Table 3: Typical Performance of Internal Standards in NSAID Bioanalysis [7]
| Internal Standard Type | Analyte(s) | Typical Recovery (%) | Typical Precision (%CV) | Remarks |
| Analyte-Specific SIL-IS | Specific NSAID | > 90 | < 5 | Gold standard; best correction for matrix effects. |
| Propyphenazone-d3 | Multiple NSAIDs | 85 - 105 | < 10 | Cost-effective for multi-analyte methods. |
| Structural Analog | Various NSAIDs | 70 - 110 | < 15 | Less effective at correcting for matrix effects. |
Experimental Protocols
Detailed methodologies for key validation experiments are crucial for assessing the performance of an internal standard. The following protocols are based on regulatory guidelines from the FDA and EMA.
Assessment of Matrix Effects
Objective: To evaluate the effect of matrix components on the ionization of the analyte and the internal standard.
Method: Post-Extraction Addition
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and IS spiked in the mobile phase or a suitable neat solvent at low and high concentrations.
-
Set B (Post-Spiked Matrix): Blank biological matrix from at least six different sources is extracted first. The analyte and IS are then spiked into the extracted blank matrix at the same low and high concentrations as Set A.
-
Set C (Pre-Spiked Matrix): The analyte and IS are spiked into the blank biological matrix before the extraction process at the same low and high concentrations.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS system and record the peak areas of the analyte and the IS.
-
Calculate the Matrix Factor (MF) and IS-Normalized MF:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across the different matrix lots should be ≤ 15%.
Determination of Recovery
Objective: To assess the efficiency of the extraction procedure for the analyte and the internal standard.
Method:
-
Prepare Two Sets of Samples:
-
Set C (Pre-Spiked Matrix): As prepared in the matrix effect experiment.
-
Set B (Post-Spiked Matrix): As prepared in the matrix effect experiment (represents 100% recovery).
-
-
Analyze the Samples: Inject both sets of samples into the LC-MS system and record the peak areas.
-
Calculate Recovery:
-
Recovery (%) = [(Peak Area in Set C) / (Peak Area in Set B)] x 100
-
-
Acceptance Criteria: The recovery of the analyte does not need to be 100%, but it should be consistent and reproducible. The CV of the recovery across different concentrations should be ≤ 15%.
Evaluation of Analyte Stability
Objective: To demonstrate the stability of the analyte in the biological matrix under various storage and handling conditions.
Method:
-
Prepare QC Samples: Spike blank biological matrix with the analyte at low and high concentrations.
-
Expose to Stability Conditions:
-
Freeze-Thaw Stability: Subject the QC samples to at least three freeze-thaw cycles (e.g., frozen at -20°C or -80°C and thawed at room temperature).
-
Short-Term (Bench-Top) Stability: Store the QC samples at room temperature for a duration that mimics the expected sample handling time.
-
Long-Term Stability: Store the QC samples at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the expected storage time of the study samples.
-
Processed Sample Stability: Analyze the stability of the analyte in the extracted samples, including the residence time in the autosampler.
-
-
Analyze the Samples: Analyze the stability QC samples against a freshly prepared calibration curve.
-
Acceptance Criteria: The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.
Visualizing the Bioanalytical Workflow and the Impact of SIL-IS
The following diagrams, created using the Graphviz DOT language, illustrate a typical bioanalytical workflow and the principle of how a SIL-IS effectively compensates for analytical variability.
A typical workflow for a bioanalytical assay using an internal standard.
Compensation for matrix effects by different internal standards.
Conclusion
The evidence strongly supports the use of stable isotope-labeled internal standards as the preferred choice for robust and reliable quantitative bioanalysis. Their ability to closely mimic the behavior of the analyte throughout the entire analytical process, especially in compensating for matrix effects, results in demonstrably superior accuracy and precision compared to structural analogs. While the initial cost of a SIL-IS may be higher, the long-term benefits of improved data quality, reduced sample reanalysis, and increased confidence in study outcomes provide invaluable returns for researchers, scientists, and drug development professionals.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. scispace.com [scispace.com]
- 5. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of Spiramycin Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of spiramycin (B21755), a macrolide antibiotic crucial in both veterinary and human medicine. The selection of an appropriate analytical method is critical for pharmacokinetic studies, residue monitoring, and quality control. This document details the performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Microbiological Assays, supported by experimental data to aid in the selection and cross-validation of these techniques.
Quantitative Performance Overview
The sensitivity and applicability of an analytical method are paramount for reliable quantification of spiramycin in various matrices. The following table summarizes key performance characteristics of the most prevalent methods.
Table 1: Quantitative Performance Data for Spiramycin Analytical Methods
| Analytical Method | Matrix | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Recovery (%) |
| LC-MS/MS | Milk | 40 µg/kg[1][2] | 13 µg/kg[2] | - |
| Raw Milk | - | < 1.0 µg/kg[1] | 82.1 - 108.8[3] | |
| HPLC-UV | Muscle | 25 µg/kg[1] | 18 µg/kg[4] | ~93[4] |
| Plasma | 0.06 µg/mL | - | ~85[5] | |
| Microbiological Assay | Muscle | 100 µg/kg[1][4] | - | >80[4] |
| Liver, Kidney | 300 µg/kg[1][4] | - | >80[4] | |
| Fat | 115 µg/kg[1][4] | 69[4] | - | |
| TLC-Bioautography | Feed | 2 mg/kg | - | - |
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of analytical results. The following sections outline the protocols for the key methods cited.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for residue analysis in complex matrices.[6]
-
Sample Preparation:
-
Milk: A common procedure involves fortifying a milk sample with an internal standard, such as Spiramycin-d3.[1][2] Proteins are then precipitated, and the supernatant is collected after centrifugation.[1] The extract is further cleaned up and concentrated using solid-phase extraction (SPE).[1][6]
-
Tissue: Tissue samples are typically homogenized, followed by extraction of spiramycin using a suitable solvent.[6]
-
-
LC Conditions:
-
Column: A reversed-phase column is generally used for chromatographic separation.[6]
-
Mobile Phase: A typical mobile phase consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).[7]
-
Flow Rate: A flow rate of around 0.6 mL/min is often employed.[7]
-
-
MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.[7]
-
Detection Mode: Analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for spiramycin.[6]
-
Quantification: An internal standard is used to improve accuracy and precision. A calibration curve is constructed from standards of known concentrations to determine the analyte concentration in the samples.[6]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV offers a balance of performance and cost-effectiveness for spiramycin quantification.
-
Sample Preparation:
-
HPLC Conditions:
-
Column: A reversed-phase C8 or C18 column is typically used.[5][8]
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and a buffer, such as 0.5% sulfuric acid or potassium dihydrogen phosphate (B84403), at a specific ratio (e.g., 79:21 v/v).[5][8]
-
Detection: UV detection is performed at the absorption maximum of spiramycin, which is around 231-232 nm.[4]
-
Linearity: The method demonstrates good linearity over a defined concentration range.[5]
-
Microbiological Assay
This traditional method quantifies the antimicrobial activity of spiramycin.[1]
-
Principle: The assay is based on the inhibition of a susceptible microorganism's growth by the antibiotic. The diameter of the inhibition zone is proportional to the antibiotic concentration.[1]
-
Procedure:
-
An agar (B569324) plate is inoculated with a standardized suspension of a susceptible test organism, such as Micrococcus luteus.[1][4]
-
Sample extracts or standards are applied to wells or paper discs on the agar surface.[1]
-
The plates are incubated to allow for bacterial growth and antibiotic diffusion.
-
The diameters of the inhibition zones are measured.[6]
-
A standard curve is created by plotting the inhibition zone diameters against known spiramycin concentrations. The concentration in the sample is then determined from this curve.[6]
-
-
Sample Preparation:
Cross-Validation Workflow
The cross-validation of analytical methods ensures consistency and reliability of results across different techniques. The following diagram illustrates a typical workflow for this process.
Caption: Workflow for cross-validating spiramycin analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. A liquid chromatography coupled to tandem mass spectrometry method for the quantification of spiramycin and its active metabolite neospiramycin in milk of major and minor species: Validation using the accuracy profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fao.org [fao.org]
- 5. fao.org [fao.org]
- 6. benchchem.com [benchchem.com]
- 7. Challenges for the determination of spiramycin in aqueous matrices using LC-MS/MS: evidence for the solvent intrusion on the molecule integrity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00205A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
The Gold Standard in Quantitative Analysis: A Justification for Deuterated Internal Standards
For researchers, scientists, and drug development professionals, achieving the highest level of accuracy and precision in quantitative bioanalysis is paramount. In liquid chromatography-mass spectrometry (LC-MS/MS) assays, the choice of an internal standard is a critical factor that directly influences data reliability. This guide provides an objective comparison between deuterated internal standards and their non-deuterated (analog) alternatives, supported by experimental data, to underscore the justification for adopting the "gold standard."
The Scientific Rationale for Deuterated Internal Standards
An ideal internal standard (IS) should mimic the physicochemical properties of the analyte of interest throughout the entire analytical process, from sample extraction to detection.[1] This allows for the correction of variability inherent in sample preparation, chromatographic separation, and mass spectrometric detection, most notably matrix effects.[2]
Deuterated internal standards are stable isotope-labeled (SIL) analogs of the analyte where one or more hydrogen atoms are replaced by their heavier isotope, deuterium.[1] This subtle mass change allows the mass spectrometer to differentiate between the analyte and the IS.[1] Crucially, their chemical and physical properties are nearly identical to the analyte, ensuring they behave similarly during sample processing and co-elute chromatographically.[3] This co-elution is critical for effectively mitigating matrix effects, which are caused by co-eluting endogenous components of the sample matrix that can suppress or enhance the ionization of the analyte.[1]
In contrast, non-deuterated, or analog, internal standards are structurally similar but chemically distinct molecules.[1] These differences can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte, resulting in inadequate correction for analytical variability and potentially compromising data quality.[1]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The theoretical advantages of deuterated internal standards are consistently demonstrated in experimental data, showcasing enhanced accuracy and precision.
Case Study 1: Everolimus (B549166) Quantification in Solid Organ Transplantation
A study comparing a deuterated internal standard (everolimus-d4) with an analog internal standard (32-desmethoxyrapamycin) for the quantification of the immunosuppressant drug everolimus demonstrated the superior performance of the deuterated standard, particularly in terms of precision.[4] While both were deemed acceptable, the deuterated standard generally exhibited a lower total coefficient of variation (%CV).[4][5]
Table 1: Comparison of Precision for Everolimus Quantification
| Internal Standard Type | Internal Standard Used | Analyte Concentration (ng/mL) | Total Coefficient of Variation (%CV) |
| Deuterated | Everolimus-d4 | 1.0 (LLOQ) | 7.2 |
| Low QC | 5.8 | ||
| Mid QC | 4.3 | ||
| High QC | 4.9 | ||
| Non-Deuterated (Analog) | 32-desmethoxyrapamycin | 1.0 (LLOQ) | 6.9 |
| Low QC | 6.1 | ||
| Mid QC | 4.8 | ||
| High QC | 5.5 | ||
| Data adapted from a study comparing internal standards for everolimus quantification.[4][5] |
Case Study 2: Pesticide and Mycotoxin Analysis in Complex Matrices
The analysis of pesticides and mycotoxins in complex matrices like cannabis products highlights the critical role of deuterated internal standards in mitigating significant matrix effects. A study demonstrated that without an internal standard, accuracy values can differ by more than 60% with a relative standard deviation (RSD) over 50%.[6] The use of deuterated internal standards brought the accuracy to within 25% and the RSD to under 20%.[6]
Table 2: Impact of Deuterated Internal Standard on Accuracy and Precision in Cannabis Matrix
| Analyte Example | Parameter | Without Internal Standard | With Deuterated Internal Standard |
| Dimethoate | Accuracy Deviation | > 60% | < 25% |
| RSD | > 50% | < 20% | |
| Carbofuran | Accuracy Deviation | > 60% | < 25% |
| RSD | > 50% | < 20% | |
| Data from a study on pesticide and mycotoxin analysis in cannabis matrices.[6] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays using deuterated internal standards.
Detailed Experimental Protocol: LC-MS/MS Analysis of an Analyte in Human Plasma
This section provides a representative methodology for a validated LC-MS/MS method for the quantification of an analyte in human plasma using its deuterated internal standard.
1. Materials and Reagents
-
Analytes: Analyte of interest and its corresponding deuterated internal standard.
-
Chemicals: HPLC grade acetonitrile, LC-MS grade formic acid, and ultrapure water.
-
Biological Matrix: Drug-free human plasma.
2. Instrumentation
-
LC System: A high-performance liquid chromatography system capable of delivering accurate and precise gradients.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
3. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of the analyte and the deuterated internal standard in an appropriate solvent (e.g., methanol (B129727) or acetonitrile).
-
Working Solutions: Prepare working solutions from the stock solutions for spiking into the biological matrix.
-
Calibration Standards and QCs: Prepare two sets of calibration standards and quality control samples (at low, medium, and high concentrations) by spiking the blank biological matrix with the analyte. One set will be used with the deuterated IS.
4. Sample Preparation
-
For each set, spike the calibration standards, QCs, and blank matrix samples with the deuterated internal standard at a constant concentration.
-
Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
5. LC-MS/MS Analysis
-
Analyze the extracted samples using a validated LC-MS/MS method.
6. Method Validation
-
The method should be validated according to regulatory guidelines for the following parameters:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no interference at the retention times of the analyte and IS.
-
Linearity and Range: Determined by analyzing a series of calibration standards and performing a linear regression analysis.
-
Accuracy and Precision: For each internal standard, the intra- and inter-day accuracy should be within 85-115% (80-120% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for the LLOQ).[5]
-
Matrix Effect: Analyze the extracted blank matrix samples from at least six different sources, spiked with the analyte and the IS at low and high concentrations. The %CV of the peak area ratios should be ≤ 15%.[5]
-
Recovery: Compare the peak area of the analyte in extracted samples to the peak area of the analyte spiked into the post-extraction supernatant at the same concentration.[5]
-
Visualizing the Workflow and Rationale
Isotope Dilution Mass Spectrometry Workflow
The use of a deuterated internal standard is central to the isotope dilution mass spectrometry (IDMS) workflow, which is considered the gold standard in quantitative bioanalysis.[5]
Caption: Workflow of Isotope Dilution Mass Spectrometry.
The Impact of Co-elution on Matrix Effect Compensation
The near-identical chemical properties of a deuterated internal standard ensure it co-elutes with the analyte, providing effective compensation for matrix-induced signal suppression or enhancement.
Caption: Impact of Co-elution on Matrix Effect Compensation.
Decision Pathway for Internal Standard Selection
The selection of an internal standard should be a logical process guided by the principles of bioanalytical method validation.
Caption: Decision Pathway for Internal Standard Selection.
References
- 1. benchchem.com [benchchem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. lcms.cz [lcms.cz]
Safety Operating Guide
Safe Disposal of Spiramycin I-d3-1: A Procedural Guide
This document provides essential safety and logistical information for the proper disposal of Spiramycin I-d3-1, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on standard guidelines for handling and disposal of chemical substances.
Key Hazard Information
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[2] May cause an allergic skin reaction.[2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3] |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2] |
| Reproductive Toxicity | May damage fertility or the unborn child.[3] |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects.[2] |
Disposal Workflow
The following diagram outlines the step-by-step procedure for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Detailed Disposal Protocol
The proper disposal of this compound is critical to prevent environmental contamination and ensure personnel safety.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is mandatory to wear appropriate personal protective equipment. This includes, but is not limited to:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A laboratory coat
2. Handling and Waste Collection:
-
Avoid generating dust or aerosols.
-
All waste materials, including empty containers, contaminated PPE, and absorbent materials from spills, should be collected in a designated and properly labeled hazardous waste container.
-
The container must be kept sealed when not in use.
3. Spill Management: In the event of a spill, the following steps should be taken:
-
Evacuate the immediate area if necessary.
-
Ensure adequate ventilation.
-
Absorb the spill with an inert material, such as sand or vermiculite.[3]
-
Collect the absorbed material into a sealed container for hazardous waste.
-
Decontaminate the spill area with an appropriate cleaning agent.
4. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
The storage area should be cool and dry.
5. Final Disposal:
-
The disposal of this compound waste must be conducted through an approved and licensed hazardous waste disposal company.[3]
-
Do not dispose of this chemical down the drain or in regular trash.[4]
-
All disposal activities must be in strict accordance with local, state, and federal environmental regulations.[4] It is the responsibility of the waste generator to determine the proper waste classification and disposal method.
References
Essential Safety and Logistics for Handling Spiramycin I-d3-1
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Spiramycin I-d3-1. Adherence to these protocols is essential for ensuring personal safety and preventing environmental contamination.
Personal Protective Equipment (PPE)
Consistent and correct use of appropriate PPE is the primary defense against exposure to this compound. The following table summarizes the required PPE.[1][2][3]
| Protection Type | Required PPE | Specifications and Use Cases |
| Respiratory | NIOSH-approved Respirator (e.g., N95 or higher) | Mandatory for all procedures involving open handling of the powder, such as weighing and transferring. A full-face respirator may be necessary for high-risk procedures or in the event of a significant spill.[1][4] |
| Eye & Face | Safety Goggles and Face Shield | Safety goggles are required at all times within the laboratory.[2] A face shield must be worn over safety goggles during powder handling to provide additional protection against splashes and airborne particles.[1] |
| Hand | Double Gloving with Chemical-Resistant Gloves | Two pairs of nitrile or neoprene gloves should be worn.[1][5] The outer glove should be removed immediately after handling the compound, and the inner glove upon leaving the designated work area. Gloves should be changed frequently.[1] |
| Body | Disposable, Low-Permeability Gown or Lab Coat with Long Sleeves | A disposable gown with a solid front and tight-fitting cuffs is preferred to prevent contamination of personal clothing. If a reusable lab coat is used, it must be laundered regularly and not worn outside the laboratory.[1] |
| Foot | Closed-toe, Chemical-Resistant Shoes | Shoes must fully cover the feet to protect against spills.[1] |
Operational Plan: Step-by-Step Guidance
This section provides a procedural workflow for handling this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, concentration, date of receipt, and appropriate hazard symbols.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] The storage area should be securely locked.[6] Keep the container tightly closed.[7]
Handling and Preparation of Solutions
All handling of powdered this compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[1][8]
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Weighing:
-
Dissolving:
-
In the fume hood, add the appropriate solvent to the container with the weighed powder.
-
Gently swirl or vortex the container until the solid is completely dissolved.
-
Label the final solution container with the chemical name, concentration, solvent, date of preparation, and hazard symbols.
-
Experimental Use
-
Personal Protective Equipment: Always wear the appropriate PPE as detailed in the table above.
-
Spill Prevention: Use secondary containment (e.g., a tray) when transporting or working with solutions of this compound.
-
Avoid Contamination: Do not allow the chemical to come into contact with skin or eyes.[10] Wash hands thoroughly after handling.[6]
Spill Response Protocol
Immediate and appropriate response to a spill is crucial to prevent exposure and environmental contamination.
-
Minor Spills (Powder):
-
Alert others in the immediate area.
-
Wearing full PPE, gently cover the spill with a damp paper towel or absorbent material to avoid generating dust.[5]
-
Carefully sweep or vacuum the material into a designated hazardous waste container. Use a vacuum cleaner equipped with a HEPA filter.[5]
-
Decontaminate the area with a suitable cleaning agent.
-
-
Major Spills:
-
Evacuate the area immediately and alert others.[8]
-
Notify your institution's environmental health and safety department.
-
Restrict access to the spill area.
-
Await the arrival of trained emergency response personnel.
-
Disposal Plan
Improper disposal of antibiotics can contribute to the development of antibiotic-resistant bacteria and harm the environment.[1] All waste containing this compound must be treated as hazardous chemical waste.[1][5]
-
Waste Collection:
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, gowns, absorbent pads, and empty containers) in a clearly labeled, sealed container designated for hazardous chemical waste.[8]
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, clearly labeled, and sealed container for hazardous liquid waste.[8]
-
-
Disposal Procedure:
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[5]
-
Contact your institution's environmental health and safety department to arrange for proper disposal.
-
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. msd.com [msd.com]
- 7. msd.com [msd.com]
- 8. benchchem.com [benchchem.com]
- 9. Spiramycin | C43H74N2O14 | CID 5266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
